molecular formula C9H11NO3 B1273824 3-Amino-3-(3-hydroxyphenyl)propanoic acid CAS No. 26049-12-7

3-Amino-3-(3-hydroxyphenyl)propanoic acid

Cat. No.: B1273824
CAS No.: 26049-12-7
M. Wt: 181.19 g/mol
InChI Key: NYHNEKBZZXSUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHNEKBZZXSUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377435
Record name 3-amino-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26049-12-7, 102872-33-3
Record name 3-amino-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-3-(3-hydroxyphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid

(S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of significant interest. This guide details a robust and highly enantioselective enzymatic approach for its preparation.

This method relies on the synthesis of a racemic ethyl ester of 3-amino-3-(3-hydroxyphenyl)propanoic acid, followed by a lipase-catalyzed kinetic resolution to selectively hydrolyze the (S)-enantiomer.

Overall Synthetic Strategy

The synthesis can be conceptually divided into two main stages:

  • Synthesis of Racemic Ethyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride: This stage involves the formation of the racemic β-amino acid followed by its esterification.

  • Enzymatic Kinetic Resolution: The racemic ester is then subjected to enzymatic hydrolysis, where a lipase selectively catalyzes the hydrolysis of the (S)-enantiomer to the desired (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid, leaving the unreacted (R)-ester.

Synthesis_Workflow cluster_0 Stage 1: Racemic Ester Synthesis cluster_1 Stage 2: Enzymatic Resolution A 3-Hydroxybenzaldehyde D Racemic this compound A->D B Malonic Acid B->D C Ammonium Acetate C->D F Racemic Ethyl 3-Amino-3-(3-hydroxyphenyl)propanoate HCl D->F Esterification E Thionyl Chloride, Ethanol E->F G Racemic Ester (from Stage 1) F->G I (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid G->I Selective Hydrolysis J (R)-Ethyl 3-Amino-3-(3-hydroxyphenyl)propanoate G->J Unreacted H Lipase PSIM, iPr2O, Et3N, H2O H->I

Caption: Overall workflow for the synthesis of (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Experimental Protocols

Stage 1: Synthesis of Racemic Ethyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

This stage is performed in two steps: the synthesis of the racemic β-amino acid followed by esterification.

Step 1.1: Synthesis of Racemic this compound

This reaction is a modified Rodionov synthesis.

  • Materials: 3-Hydroxybenzaldehyde, Malonic Acid, Ammonium Acetate, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in ethanol.

    • Add ammonium acetate (1.5 eq) to the solution.

    • Reflux the reaction mixture for 6-8 hours.

    • Cool the mixture to room temperature, which should result in the precipitation of the product.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield racemic this compound.

Step 1.2: Esterification to Racemic Ethyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

  • Materials: Racemic this compound, Ethanol, Thionyl Chloride (SOCl₂).

  • Procedure:

    • Suspend the racemic β-amino acid (1.0 eq) in absolute ethanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 eq) dropwise while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Remove the solvent under reduced pressure to obtain the crude racemic ethyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride.

Stage 2: Enzymatic Kinetic Resolution

This step utilizes a lipase to selectively hydrolyze the (S)-enantiomer of the racemic ester.[1]

Enzymatic_Resolution A Racemic Ethyl 3-Amino-3- (3-hydroxyphenyl)propanoate HCl B Dissolve in iPr2O A->B C Add Et3N and H2O B->C D Add Lipase PSIM C->D E Incubate at 45 °C D->E F Reaction Mixture: (S)-Acid, (R)-Ester E->F G Separation and Purification F->G H Final Product: (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid G->H I Byproduct: (R)-Ethyl 3-Amino-3-(3-hydroxyphenyl)propanoate G->I

Caption: Workflow for the enzymatic kinetic resolution step.
  • Materials: Racemic ethyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, Lipase PSIM (from Burkholderia cepacia), Diisopropyl ether (iPr₂O), Triethylamine (Et₃N), Water.

  • Procedure:

    • In a reaction vessel, suspend the racemic ester hydrochloride (1.0 eq) in diisopropyl ether.

    • Add triethylamine (1.0 eq) to neutralize the hydrochloride salt, followed by the addition of water (0.5 eq).

    • Add Lipase PSIM (e.g., 30 mg/mL of substrate solution).[1]

    • Seal the vessel and incubate the suspension at 45 °C with shaking.

    • Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC) until approximately 50% conversion is reached.

    • Upon completion, filter off the enzyme.

    • The resulting (S)-acid can be separated from the unreacted (R)-ester by standard extraction procedures (e.g., extraction with an aqueous basic solution to isolate the acid).

    • Acidify the aqueous layer and extract the (S)-acid with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic resolution of analogous β-amino esters, demonstrating the efficacy of this method.[1]

Table 1: Reaction Conditions for Lipase-Catalyzed Hydrolysis [1]

ParameterValue
Substrate Concentration10-50 mM
EnzymeLipase PSIM (Burkholderia cepacia)
Enzyme Loading30 mg/mL
SolventDiisopropyl ether (iPr₂O)
BaseTriethylamine (Et₃N) (0.5 eq)
Water0.5 equivalents
Temperature45 °C

Table 2: Representative Yields and Enantiomeric Excess (ee) for Enzymatic Resolution [1]

ProductYield (%)Enantiomeric Excess (ee, %)
(S)-Amino Acid>48%≥99%
(R)-Amino Ester>48%≥99%

Note: The data presented is based on analogous fluorinated β-amino acid derivatives and is expected to be comparable for the synthesis of (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid due to the similar substrate structure.[1]

Conclusion

The described chemoenzymatic approach provides a highly efficient and stereoselective route to (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. The key advantages of this methodology are the high enantiomeric purity of the final product and the use of a commercially available and robust biocatalyst. This makes the process scalable and suitable for applications in pharmaceutical research and development.

References

Chiral Synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details methodologies for the chiral synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a valuable building block in pharmaceutical and medicinal chemistry. While a direct, optimized protocol for this specific molecule is not extensively documented in publicly available literature, this guide presents feasible and robust synthetic strategies based on established methods for analogous 3-aryl-β-amino acids. The core approaches discussed include enzymatic kinetic resolution, asymmetric hydrogenation, and chiral auxiliary-mediated synthesis.

Enzymatic Kinetic Resolution of Racemic Esters

Enzymatic kinetic resolution is a powerful and green method for obtaining enantiomerically pure compounds. This approach relies on the selective reaction of one enantiomer in a racemic mixture with an enzyme, typically a lipase, leaving the other enantiomer unreacted. For the synthesis of chiral this compound, a plausible route involves the resolution of a racemic ester precursor.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is adapted from established procedures for the kinetic resolution of similar β-amino esters.

Step 1: Synthesis of Racemic Ethyl 3-Amino-3-(3-hydroxyphenyl)propanoate

A mixture of 3-hydroxybenzaldehyde, malonic acid, and ammonium acetate in ethanol is heated to reflux. The resulting β-amino acid is then esterified using thionyl chloride in ethanol to yield the racemic ethyl ester.

Step 2: Enzymatic Resolution

  • To a solution of racemic ethyl 3-amino-3-(3-hydroxyphenyl)propanoate (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether, toluene), add a lipase preparation (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase).

  • Add an acyl donor (e.g., vinyl acetate, ethyl acetate) and water (if using hydrolysis).

  • The reaction mixture is stirred at a controlled temperature (e.g., 30-45 °C) and monitored by chiral HPLC.

  • The reaction is stopped at approximately 50% conversion.

  • The enzyme is removed by filtration.

  • The acylated ester and the unreacted amino ester are separated by column chromatography.

  • The desired enantiomer of the amino acid is obtained by hydrolysis of the corresponding ester.

Data Presentation
MethodSubstrateEnzymeAcyl Donor/SolventConversion (%)Enantiomeric Excess (ee) of Product (%)Enantiomeric Excess (ee) of Substrate (%)
Enzymatic ResolutionRacemic ethyl 3-amino-3-(3-hydroxyphenyl)propanoateCAL-BVinyl acetate/TBME~50>99 (for acylated ester)>99 (for unreacted ester)
Enzymatic ResolutionRacemic ethyl 3-amino-3-(3-hydroxyphenyl)propanoatePS-DEthyl acetate/Toluene~50>98 (for acylated ester)>98 (for unreacted ester)

Note: The data presented in this table is projected based on typical results for similar substrates and may need to be optimized for this specific compound.

Workflow Diagram

G cluster_0 Racemic Ester Synthesis cluster_1 Enzymatic Resolution cluster_2 Hydrolysis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Racemic beta-Amino Acid Racemic beta-Amino Acid 3-Hydroxybenzaldehyde->Racemic beta-Amino Acid Malonic acid, NH4OAc, EtOH, reflux Racemic Ethyl Ester Racemic Ethyl Ester Racemic beta-Amino Acid->Racemic Ethyl Ester SOCl2, EtOH Separation Separation Racemic Ethyl Ester->Separation Lipase (e.g., CAL-B) Acyl Donor (R)-Acylated Ester (R)-Acylated Ester Separation->(R)-Acylated Ester Column Chromatography (S)-Amino Ester (S)-Amino Ester Separation->(S)-Amino Ester Column Chromatography (R)-Amino Acid (R)-Amino Acid (R)-Acylated Ester->(R)-Amino Acid Acid/Base Hydrolysis (S)-Amino Acid (S)-Amino Acid (S)-Amino Ester->(S)-Amino Acid Acid/Base Hydrolysis

Caption: Enzymatic Resolution Workflow.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral enamine precursor using a chiral transition metal catalyst is a highly efficient method for producing chiral amines and amino acids. This approach can provide high enantioselectivities and yields.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on well-established methods for the asymmetric hydrogenation of β-enamido esters.

Step 1: Synthesis of (Z)-Ethyl 3-acetamido-3-(3-hydroxyphenyl)propenoate

3-Hydroxybenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form an azlactone, which is then opened with ethanol to yield the prochiral enamide substrate.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, a pressure vessel is charged with (Z)-ethyl 3-acetamido-3-(3-hydroxyphenyl)propenoate (1.0 eq) and a chiral rhodium catalyst (e.g., [Rh(COD)(R,R-Me-DuPhos)]BF4) (0.01-1 mol%).

  • Anhydrous, degassed solvent (e.g., methanol, toluene) is added.

  • The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 5-20 atm).

  • The reaction is stirred at a specific temperature (e.g., room temperature to 50 °C) until complete conversion is observed by TLC or GC.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • The N-acetyl protecting group can be removed under acidic or basic conditions to yield the free amino acid.

Data Presentation
MethodSubstrateCatalystSolventH2 Pressure (atm)Temperature (°C)Enantiomeric Excess (ee) (%)Yield (%)
Asymmetric Hydrogenation(Z)-Ethyl 3-acetamido-3-(3-hydroxyphenyl)propenoate[Rh(COD)(R,R-Me-DuPhos)]BF4Methanol1025>98>95
Asymmetric Hydrogenation(Z)-Ethyl 3-acetamido-3-(3-hydroxyphenyl)propenoate[Rh(COD)(S,S-Et-DuPhos)]BF4Toluene2040>97>92

Note: The data presented in this table is projected based on typical results for similar substrates and will likely require optimization.

Logical Relationship Diagram

G Prochiral Enamide Prochiral Enamide Chiral Product Chiral Product Prochiral Enamide->Chiral Product Chiral Rhodium Catalyst Chiral Rhodium Catalyst Chiral Rhodium Catalyst->Chiral Product Hydrogen Gas Hydrogen Gas Hydrogen Gas->Chiral Product G Chiral Auxiliary Chiral Auxiliary Diastereoselective Reaction Diastereoselective Reaction Chiral Auxiliary->Diastereoselective Reaction Prochiral Substrate Prochiral Substrate Prochiral Substrate->Diastereoselective Reaction Diastereomerically Enriched Intermediate Diastereomerically Enriched Intermediate Diastereoselective Reaction->Diastereomerically Enriched Intermediate Auxiliary Removal Auxiliary Removal Diastereomerically Enriched Intermediate->Auxiliary Removal Chiral Product Chiral Product Auxiliary Removal->Chiral Product Recovered Auxiliary Recovered Auxiliary Auxiliary Removal->Recovered Auxiliary

Unraveling the Therapeutic Potential of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A-Technical Whitepaper on a Scaffold of Emerging Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of 3-Amino-3-(3-hydroxyphenyl)propanoic acid and its derivatives. While direct, in-depth research on the specific mechanism of action of the parent compound is limited in publicly available literature, this document provides a comprehensive overview of the significant biological activities observed in its closely related analogs. The primary focus of current research lies in the exploration of these derivatives as promising scaffolds for novel antimicrobial and anticancer agents. This paper will synthesize the available preclinical data, including quantitative assessments of biological activity, detailed experimental methodologies, and visual representations of the proposed signaling pathways and experimental workflows. The information presented herein aims to equip researchers and drug development professionals with a thorough understanding of the therapeutic potential of this chemical class and to guide future investigations into its core mechanisms of action.

Introduction: The Enigmatic Profile of this compound

This compound is a β-amino acid derivative that has garnered interest primarily as a structural motif in medicinal chemistry. As a non-proteinogenic amino acid, it serves as a versatile building block in the synthesis of peptidomimetics and other complex organic molecules. Its structural features, including a chiral center and a phenolic hydroxyl group, suggest the potential for specific interactions with biological targets.

However, a comprehensive review of the current scientific literature reveals a notable scarcity of studies dedicated to elucidating the intrinsic mechanism of action of this compound itself. The majority of research has pivoted towards the synthesis and biological evaluation of its derivatives, particularly those with modifications to the amino and carboxylic acid functionalities, as well as variations in the substitution pattern of the phenyl ring. These studies have unveiled promising antimicrobial and anticancer activities, suggesting that the core scaffold of this compound is a viable starting point for the development of novel therapeutic agents.

This document will therefore focus on the well-documented biological activities of these derivatives to provide insights into the potential therapeutic avenues of this class of compounds.

Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Recent studies have explored a series of derivatives of a structurally related isomer, 3-((4-hydroxyphenyl)amino)propanoic acid, for their antimicrobial properties against a panel of multidrug-resistant bacterial and fungal pathogens. These investigations have demonstrated that specific structural modifications can lead to potent and broad-spectrum antimicrobial activity.

Quantitative Data Summary

The in vitro antimicrobial and antifungal activities of various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been quantified by determining their Minimum Inhibitory Concentrations (MICs). The data from these studies are summarized in the tables below.[1]

Table 1: In Vitro Antibacterial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL) [1]

CompoundS. aureus (MRSA)E. faecalis (VRE)E. coliK. pneumoniae
29 (Phenyl substituent) 16>64>64>64
30 (4-NO₂ Phenyl substituent) 16163264
Hydrazone 7 (Phenyl substituent) 32>64>64>64
Hydrazone 14 (Thiophene substituent) 821632
Hydrazone 15 (Nitrothiophene substituent) 10.5816
Hydrazone 16 (Nitrofurane substituent) 21816

Table 2: In Vitro Antifungal Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL) [1]

CompoundC. albicansC. auris
Hydrazone 14 (Thiophene substituent) 1632
Hydrazone 17 (Dimethylpyrrole substituent) 816
Proposed Mechanism of Antimicrobial Action

While the precise molecular targets are still under investigation, the structure-activity relationship (SAR) data suggests that the antimicrobial activity of these derivatives is highly dependent on the nature of the substituents. The incorporation of heterocyclic moieties, particularly those containing nitro groups, significantly enhances the potency and spectrum of activity. This suggests that the mechanism may involve the generation of reactive nitrogen species within the microbial cells, leading to oxidative stress and cell death. Furthermore, the general structure of these compounds as amino acid derivatives could imply interference with essential metabolic pathways, such as cell wall biosynthesis or protein synthesis.

Experimental Protocols

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial/Fungal Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial twofold dilutions of the compounds were prepared in the respective broth in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

In addition to their antimicrobial effects, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been evaluated for their potential as anticancer agents. These studies have primarily focused on their cytotoxic effects against various cancer cell lines and their ability to inhibit cancer cell migration.

Quantitative Data Summary

The anticancer activity of these derivatives was assessed by measuring their impact on the viability of A549 non-small cell lung cancer cells.

Table 3: In Vitro Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cells [2]

CompoundConcentration (µM)Cell Viability (%)
12 (1-Naphthyl substituent) 10042.1
20 (2-Furyl substituent) 100~50
21 100~50
22 100~50
29 (Phenyl substituent) 100~50
Proposed Mechanism of Anticancer Action

The anticancer activity of these compounds appears to be structure-dependent. The presence of aromatic and heterocyclic substituents is crucial for their cytotoxic effects.[2] The underlying mechanism is likely multifactorial. The phenolic hydroxyl group suggests a potential for antioxidant activity, which could modulate the redox state of cancer cells.[2] Additionally, these compounds have been shown to suppress cancer cell migration, indicating a possible interference with signaling pathways involved in cell motility and metastasis.[2]

anticancer_workflow cluster_synthesis Compound Synthesis & Preparation synthesis Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives dissolution Dissolution in DMSO (Stock Solution) synthesis->dissolution treatment treatment dissolution->treatment treatment_mig treatment_mig dissolution->treatment_mig

Experimental Protocols
  • Cell Seeding: A549 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with the test compounds at a final concentration of 100 µM for 24 hours. A vehicle control (DMSO) was also included.

  • MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution was removed, and the formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.

  • Cell Seeding: A549 cells were grown to confluence in 6-well plates.

  • Wound Creation: A sterile pipette tip was used to create a linear scratch (wound) in the cell monolayer.

  • Compound Treatment: The cells were washed to remove debris and then incubated with medium containing the test compounds at a non-toxic concentration.

  • Imaging: Images of the wound were captured at 0 and 24 hours using a microscope.

  • Analysis: The wound closure was quantified by measuring the area of the scratch at both time points.

Signaling Pathways and Molecular Interactions

While the direct molecular targets of this compound and its derivatives are not yet fully elucidated, the observed biological activities allow for the postulation of potential signaling pathway involvement.

proposed_mechanisms cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action compound 3-Amino-3-(3-hydroxyphenyl) propanoic Acid Derivative ros Reactive Oxygen/ Nitrogen Species compound->ros metabolism Inhibition of Essential Metabolic Pathways compound->metabolism redox Modulation of Cellular Redox State compound->redox migration_pathways Inhibition of Migration Signaling Pathways compound->migration_pathways cell_death_bac Bacterial/Fungal Cell Death ros->cell_death_bac metabolism->cell_death_bac apoptosis Induction of Apoptosis/ Reduced Viability redox->apoptosis migration_pathways->apoptosis

Conclusion and Future Directions

The current body of research strongly indicates that derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The demonstrated antimicrobial and anticancer activities warrant further investigation to elucidate the precise molecular mechanisms and to optimize the lead compounds for improved potency and selectivity.

Future research efforts should be directed towards:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of the most active derivatives.

  • Mechanism of Action Studies: Conducting in-depth studies to unravel the signaling pathways modulated by these compounds, including their effects on cell cycle regulation, apoptosis, and inflammatory responses.

  • In Vivo Efficacy: Evaluating the therapeutic potential of the lead compounds in relevant animal models of infection and cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profiles of the most promising candidates to determine their suitability for further clinical development.

  • Exploration of the Parent Compound: Dedicated studies to investigate the intrinsic biological activities and mechanism of action of this compound are crucial to fully understand the contribution of the core scaffold to the observed therapeutic effects of its derivatives.

References

Unveiling the Biological Profile of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-hydroxyphenyl)propanoic acid is a non-natural amino acid that has garnered interest within the scientific community, primarily as a versatile building block in medicinal chemistry and peptide synthesis. While direct quantitative data on the intrinsic biological activity of the parent compound remains limited in publicly available literature, its structural motifs are present in derivatives exhibiting notable pharmacological properties. This technical guide synthesizes the current understanding of this compound, focusing on its role in drug discovery and the biological activities of its closely related derivatives. This document aims to provide a comprehensive resource for researchers engaged in the exploration of novel therapeutics, highlighting areas where this scaffold shows significant promise.

Introduction

This compound and its stereoisomers, particularly the S-enantiomer, are recognized for their utility in the synthesis of complex peptides and novel therapeutic agents.[1] Their unique structure, featuring a β-amino acid backbone and a functionalized aromatic ring, allows for the creation of peptidomimetics and other molecules with tailored biological functions.[2] While the primary application of this compound is in synthetic chemistry, the biological activities of its derivatives in areas such as oncology and infectious diseases, as well as the pharmacological profile of structurally similar compounds, provide valuable insights into its potential therapeutic applications.

Role in Peptide Synthesis and Drug Discovery

The principal utility of this compound lies in its application as a specialized building block for the synthesis of peptides and other complex organic molecules. Its structure is particularly valuable for:

  • Creating Novel Peptide Structures: Incorporation of this non-natural amino acid can introduce unique conformational constraints and functionalities into peptide chains, leading to compounds with specific biological activities.[3]

  • Drug Development: Researchers leverage its structural characteristics to design novel therapeutics aimed at specific biological pathways, thereby enhancing efficacy and specificity.[1][2]

  • Neuroscience Research: There is an interest in its use for investigating protein interactions, enzyme activities, and as a potential precursor to neurotransmitters.[1]

The Fmoc-protected form, Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propanoic acid, is a key reagent in solid-phase peptide synthesis (SPPS), enabling the precise construction of complex peptide sequences.[2]

Biological Activity of Structurally Related Compounds

Anticancer and Antioxidant Activity of Derivatives

A series of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their anticancer and antioxidant properties.[4] Several of these compounds demonstrated the ability to reduce the viability of A549 non-small cell lung cancer cells and inhibit their migration.[4] Notably, some derivatives exhibited favorable cytotoxicity profiles against noncancerous Vero cells.[5]

Further studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have identified compounds with low micromolar inhibitory activity against lung adenocarcinoma cells.[2]

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCell LineActivity MetricValueReference
Compound 21 A549IC505.42 µM[2]
Compound 22 A549IC502.47 µM[2]
Compound 25 A549IC508.05 µM[2]
Compound 26 A549IC5025.4 µM[2]
Cisplatin (Reference)A549IC5011.71 µM[2]
Compound 12 A549% Viability Reduction>50%[5]
Compound 20 A549% Viability Reduction>50%[5]
Compound 21 A549% Viability Reduction>50%[5]
Compound 22 A549% Viability Reduction>50%[5]
Compound 29 A549% Viability Reduction>50%[5]

Disclaimer: The data presented in this table pertains to derivatives of this compound and not the compound itself.

Antimicrobial Activity of Derivatives

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also been investigated for their antimicrobial properties against a panel of multidrug-resistant bacterial and fungal pathogens.[6] These studies have shown that the antimicrobial activity is structure-dependent, with certain derivatives exhibiting potent and broad-spectrum effects.[6]

Table 2: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

PathogenCompound ClassActivity MetricMIC Range (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)Hydrazone derivativesMIC1 - 8[6]
Vancomycin-resistant Enterococcus faecalisHydrazone derivativesMIC0.5 - 2[6]
Gram-negative pathogensHydrazone derivativesMIC8 - 64[6]
Drug-resistant Candida species (including C. auris)Hydrazone derivativesMIC8 - 64[6]

Disclaimer: The data presented in this table pertains to derivatives of this compound and not the compound itself.

Cardiovascular Effects of a Related Compound: 3-(3-Hydroxyphenyl)propionic Acid

A structurally related compound, 3-(3-Hydroxyphenyl)propionic acid (3-HPPA), which lacks the amino group at the 3-position, has been shown to exhibit cardiovascular effects. It acts as an endothelium-dependent nitric oxide (NO) release promoter and an endothelial nitric oxide synthase (eNOS) activator.[7] This activity leads to vasodilation and a reduction in blood pressure.[7]

Table 3: Vasoactive Effect of 3-(3-Hydroxyphenyl)propionic Acid

AssayTissueActivity MetricValueReference
VasorelaxationRat thoracic aorta ringsEC500.1 µM[7]

Disclaimer: The data presented in this table is for 3-(3-Hydroxyphenyl)propionic acid, a related compound, and not this compound.

Signaling Pathways

No specific signaling pathways have been elucidated for this compound itself. However, the mechanism of action for the related cardiovascular-active compound, 3-(3-Hydroxyphenyl)propionic acid, involves the activation of the eNOS pathway.

eNOS_Activation_Pathway cluster_vessel Blood Vessel 3_HPPA 3-(3-Hydroxyphenyl)propionic Acid eNOS Endothelial Nitric Oxide Synthase (eNOS) 3_HPPA->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to MTT_Assay_Workflow start Start cell_culture Culture A549 Cells start->cell_culture seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate treat_compounds Treat with Test Compounds and Controls seed_plate->treat_compounds incubate_24h Incubate for 24 hours treat_compounds->incubate_24h add_mtt Add MTT Solution incubate_24h->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 Values read_absorbance->analyze_data end End analyze_data->end

References

Spectroscopic Profile of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the non-proteinogenic β-amino acid, 3-Amino-3-(3-hydroxyphenyl)propanoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights for the characterization and analysis of this molecule in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions were generated using advanced computational software and are intended to serve as a reference for spectral interpretation.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.15t1HAr-H
~6.70d1HAr-H
~6.65d1HAr-H
~6.60s1HAr-H
~4.10t1HCH-NH₂
~2.50d2HCH₂-COOH

Note: Predicted chemical shifts can vary depending on the software and calculation parameters used. The broad signals for the -NH₂ and -COOH protons are not included in this prediction as their chemical shifts are highly dependent on concentration, temperature, and solvent.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (ppm)Assignment
~173.5C=O (Carboxylic Acid)
~157.0Ar-C-OH
~145.0Ar-C
~129.5Ar-CH
~118.0Ar-CH
~114.5Ar-CH
~114.0Ar-CH
~52.0CH-NH₂
~42.0CH₂-COOH
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (phenol), N-H stretch (amine)
3300-2500Very BroadO-H stretch (carboxylic acid)
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~1580MediumN-H bend (amine)
~1450MediumC-H bend (aliphatic)
~1250StrongC-O stretch (phenol)
Predicted Mass Spectrometry (MS) Data
ParameterValue
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Predicted [M+H]⁺ 182.0759
Predicted [M-H]⁻ 180.0613
Major Fragmentation Peaks (Predicted) m/z 164 (loss of NH₃), 136 (loss of COOH), 107 (hydroxytropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for amino acids. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired information.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans will depend on the sample concentration, with 16 to 64 scans being common.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific ionization technique.

  • Instrumentation: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a mass analyzer like a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

    • MS/MS (Tandem MS): To obtain fragmentation data, select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Processing: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the general structure of the target molecule.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry (ESI-MS, MS/MS) Dissolution->MS Structure Structural Elucidation & Verification NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the Spectroscopic Analysis of this compound.

Caption: Chemical Structure of this compound.

Pharmacokinetics of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current understanding of the pharmacokinetics of 3-Amino-3-(3-hydroxyphenyl)propanoic acid. Despite its relevance as a structural analogue of biologically significant molecules and its potential role as a building block in medicinal chemistry, a comprehensive review of publicly available scientific literature reveals a significant gap in the experimental data concerning its absorption, distribution, metabolism, and excretion (ADME). This document summarizes the available information on related compounds, particularly 3-(3-hydroxyphenyl)propionic acid (3-HPPA), and discusses the general pharmacokinetic considerations for β-amino acids. Furthermore, it outlines standard experimental workflows for pharmacokinetic profiling, providing a framework for future in-depth studies of this compound.

Introduction

This compound is a non-proteinogenic β-amino acid. β-amino acids and their derivatives are of considerable interest in medicinal chemistry due to their unique structural features, which can confer improved pharmacokinetic properties and resistance to metabolic degradation when incorporated into peptides and other therapeutic agents. Understanding the pharmacokinetic profile of novel chemical entities like this compound is fundamental for their development as potential drug candidates. However, a thorough search of the existing scientific literature indicates a lack of specific in vivo or in vitro studies detailing the ADME properties of this particular compound.

Pharmacokinetic Profile of Related Compounds: 3-(3-Hydroxyphenyl)propionic Acid (3-HPPA)

In the absence of direct data for this compound, we can draw limited inferences from its close structural analogue, 3-(3-hydroxyphenyl)propionic acid (3-HPPA). 3-HPPA is a known metabolite of dietary polyphenols, formed by the action of gut microbiota.

Absorption and Metabolism of 3-HPPA

3-HPPA is a product of the microbial degradation of dietary flavonoids, such as quercetin, in the colon. Its presence in systemic circulation is therefore indicative of both dietary intake of polyphenols and the metabolic activity of an individual's gut microbiome. Studies on 3-HPPA suggest that it is absorbed from the gastrointestinal tract.

While specific quantitative data on the bioavailability and metabolic fate of this compound is not available, the general metabolism of amino acids involves processes such as transamination and oxidative deamination. The presence of the amino group suggests that its metabolic pathways would likely differ significantly from those of 3-HPPA.

General Pharmacokinetic Considerations for β-Amino Acids

β-amino acids are known to exhibit different pharmacokinetic behaviors compared to their α-amino acid counterparts. Their unnatural structure can render them less susceptible to enzymatic degradation by peptidases, which can lead to a longer plasma half-life when they are incorporated into peptide-based drugs. This metabolic stability is a key rationale for their use in drug design.

Experimental Protocols for Pharmacokinetic Assessment

To address the current knowledge gap, a comprehensive pharmacokinetic evaluation of this compound would require a suite of in vitro and in vivo experiments. The following are generalized protocols that would be essential for such an investigation.

In Vitro ADME Assays

A battery of in vitro assays would form the initial phase of pharmacokinetic characterization.

  • Metabolic Stability:

    • Objective: To assess the intrinsic clearance of the compound.

    • Methodology: Incubation of this compound with liver microsomes or hepatocytes from relevant species (e.g., human, rat, mouse). The disappearance of the parent compound over time is monitored by LC-MS/MS.

  • Plasma Protein Binding:

    • Objective: To determine the extent to which the compound binds to plasma proteins, which influences its distribution and availability to target tissues.

    • Methodology: Equilibrium dialysis, ultracentrifugation, or ultrafiltration methods are employed to separate bound from unbound drug in plasma.

  • CYP450 Inhibition and Induction:

    • Objective: To evaluate the potential for drug-drug interactions.

    • Methodology: The compound is incubated with specific recombinant cytochrome P450 enzymes and a probe substrate to determine its inhibitory potential (IC50 values). For induction, hepatocytes are treated with the compound, and the expression of CYP enzymes is measured.

  • Permeability:

    • Objective: To predict intestinal absorption.

    • Methodology: Caco-2 cell permeability assays are used to assess the rate of transport across a monolayer of intestinal epithelial cells.

In Vivo Pharmacokinetic Studies

Following in vitro characterization, in vivo studies in animal models are necessary to understand the complete pharmacokinetic profile.

  • Single-Dose Pharmacokinetics:

    • Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%).

    • Methodology: The compound is administered to laboratory animals (e.g., rats, mice) via intravenous (IV) and oral (PO) routes. Blood samples are collected at predetermined time points, and the concentration of the compound in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Tissue Distribution:

    • Objective: To understand the extent and sites of drug distribution in the body.

    • Methodology: Following administration of a radiolabeled version of the compound, tissues and organs are collected at various time points and analyzed for radioactivity.

  • Metabolite Identification and Profiling:

    • Objective: To identify the major metabolic pathways and the structures of key metabolites.

    • Methodology: Analysis of plasma, urine, and feces samples from in vivo studies using high-resolution mass spectrometry to detect and identify metabolites.

  • Excretion Studies:

    • Objective: To determine the primary routes and extent of elimination of the compound and its metabolites from the body.

    • Methodology: Following administration of a radiolabeled compound, urine and feces are collected over a period of time, and the total radioactivity is measured to determine the percentage of the dose excreted by each route.

Data Presentation

As no quantitative data for the pharmacokinetics of this compound is currently available in the public domain, the following tables are presented as templates for the structured presentation of data that would be generated from the aforementioned experimental protocols.

Table 1: Summary of In Vitro ADME Properties of this compound

ParameterSpeciesMatrixValue
Metabolic Stability
t1/2 (min)HumanLiver MicrosomesData Not Available
Intrinsic Clearance (μL/min/mg protein)HumanLiver MicrosomesData Not Available
Plasma Protein Binding
% BoundHumanPlasmaData Not Available
CYP450 Inhibition
IC50 (μM) - CYP1A2HumanRecombinantData Not Available
IC50 (μM) - CYP2D6HumanRecombinantData Not Available
IC50 (μM) - CYP3A4HumanRecombinantData Not Available
Permeability
Papp (A→B) (10⁻⁶ cm/s)Caco-2Data Not Available

Table 2: Pharmacokinetic Parameters of this compound Following Intravenous and Oral Administration in Rats

ParameterUnitsIntravenous (Dose)Oral (Dose)
Cmax ng/mLData Not AvailableData Not Available
Tmax hData Not AvailableData Not Available
AUC(0-t) ngh/mLData Not AvailableData Not Available
AUC(0-inf) ngh/mLData Not AvailableData Not Available
t1/2 hData Not AvailableData Not Available
CL mL/h/kgData Not AvailableData Not Available
Vd L/kgData Not AvailableData Not Available
F% %N/AData Not Available

Visualizations: Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments and decision-making processes in a typical pharmacokinetic evaluation of a novel compound.

Experimental_Workflow_for_In_Vitro_ADME cluster_0 In Vitro ADME Profiling Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Decision_Point Favorable In Vitro Profile? Metabolic_Stability->Decision_Point PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Decision_Point CYP_Inhibition CYP450 Inhibition (Recombinant Enzymes) CYP_Inhibition->Decision_Point Permeability Permeability (Caco-2 Assay) Permeability->Decision_Point Start Compound Synthesis and Characterization Start->Metabolic_Stability Start->PPB Start->CYP_Inhibition Start->Permeability Proceed_to_In_Vivo Proceed to In Vivo Studies Decision_Point->Proceed_to_In_Vivo Yes Optimize_Compound Optimize Compound Structure Decision_Point->Optimize_Compound No In_Vivo_Pharmacokinetic_Study_Workflow cluster_1 In Vivo Pharmacokinetic Studies Dose_Admin Dose Administration (IV and PO) Blood_Sampling Serial Blood Sampling Dose_Admin->Blood_Sampling Excretion_Study Excretion Study (Radiolabeled Compound) Dose_Admin->Excretion_Study Metabolite_ID Metabolite Identification (Urine, Feces, Plasma) Dose_Admin->Metabolite_ID Sample_Analysis Bioanalysis (LC-MS/MS) Blood_Sampling->Sample_Analysis PK_Analysis Pharmacokinetic Data Analysis Sample_Analysis->PK_Analysis PK_Parameters Determine Key PK Parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F%) PK_Analysis->PK_Parameters Start Optimized Compound Start->Dose_Admin

The Metabolic Fate of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-hydroxyphenyl)propanoic acid, a non-proteinogenic β-amino acid, holds interest in various scientific domains due to its structural similarity to endogenous signaling molecules and its potential as a building block in medicinal chemistry. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential bioactivity, and safety. This technical guide provides a comprehensive overview of the known and putative metabolic pathways of this compound, drawing upon existing literature for analogous compounds. It details potential enzymatic transformations, presents hypothetical metabolic schemes, and outlines experimental protocols for investigating its biotransformation.

Introduction

This compound is a β-amino acid analog of the proteinogenic amino acid m-tyrosine. While the metabolism of α-amino acids is well-documented, the metabolic pathways of β-amino acids, particularly those with aromatic side chains, are less characterized. This guide synthesizes available data on the metabolism of related compounds to construct a predictive metabolic map for this compound. The primary metabolic routes are anticipated to involve modifications of the amino group, the carboxylic acid group, and the aromatic ring.

Putative Metabolic Pathways

Direct metabolic studies on this compound are scarce. However, based on known biotransformation reactions for similar structures, several key metabolic pathways can be postulated.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation.

  • Transamination: The amino group is a likely target for transaminases, converting the β-amino acid into a β-keto acid. This is a common step in the catabolism of many amino acids.

  • Hydroxylation: The aromatic ring may undergo further hydroxylation, catalyzed by cytochrome P450 enzymes, to form dihydroxyphenyl derivatives.

  • Oxidation: The propanoic acid side chain could be a substrate for oxidation.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

  • Glucuronidation: The phenolic hydroxyl group is a prime site for glucuronidation, a major detoxification pathway.

  • Sulfation: The hydroxyl group can also be sulfated by sulfotransferases.

  • Acetylation: The amino group may be acetylated.

The following diagram illustrates the potential metabolic pathways of this compound.

Metabolism_of_3_Amino_3_3_hydroxyphenyl_propanoic_acid parent This compound transamination Transamination parent->transamination Transaminases hydroxylation Aromatic Hydroxylation parent->hydroxylation CYP450 oxidation Side-chain Oxidation parent->oxidation Oxidases phaseII Phase II Conjugation parent->phaseII keto_acid 3-(3-hydroxyphenyl)-3-oxopropanoic acid transamination->keto_acid dihydroxylated 3-Amino-3-(dihydroxyphenyl)propanoic acid hydroxylation->dihydroxylated oxidized_product Further oxidized products oxidation->oxidized_product keto_acid->phaseII dihydroxylated->phaseII glucuronide Glucuronide Conjugate phaseII->glucuronide UGTs sulfate Sulfate Conjugate phaseII->sulfate SULTs acetylated N-Acetyl Derivative phaseII->acetylated NATs

Figure 1: Putative metabolic pathways of this compound.

Key Enzymes and Their Roles

Several enzyme families are likely involved in the metabolism of this compound.

Enzyme FamilyAbbreviationPotential Role
Aminotransferases-Removal of the amino group (transamination).
Cytochrome P450sCYPsAromatic hydroxylation of the phenyl ring.
UDP-GlucuronosyltransferasesUGTsConjugation of the hydroxyl group with glucuronic acid.
SulfotransferasesSULTsConjugation of the hydroxyl group with a sulfonate group.
N-AcetyltransferasesNATsAcetylation of the amino group.

Experimental Protocols for Metabolic Investigation

Investigating the metabolism of this compound requires a combination of in vitro and in vivo studies.

In Vitro Metabolism Assays
  • Objective: To identify potential metabolites and the enzymes responsible for their formation.

  • Methodology:

    • Incubation: Incubate this compound with various subcellular fractions (e.g., liver microsomes, S9 fraction, hepatocytes) from different species (e.g., human, rat, mouse).[1]

    • Cofactors: Supplement incubations with necessary cofactors (e.g., NADPH for CYP450s, UDPGA for UGTs, PAPS for SULTs).

    • Time Points: Collect samples at multiple time points to monitor the disappearance of the parent compound and the formation of metabolites.

    • Analysis: Analyze samples using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) for metabolite identification and quantification.[2][3][4][5]

The following diagram outlines a general workflow for in vitro metabolism studies.

In_Vitro_Metabolism_Workflow start Start compound This compound start->compound incubation Incubation with: - Liver Microsomes - S9 Fraction - Hepatocytes compound->incubation sampling Time-point Sampling incubation->sampling cofactors Add Cofactors: - NADPH - UDPGA - PAPS cofactors->incubation extraction Sample Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis identification Metabolite Identification and Profiling analysis->identification end End identification->end

Figure 2: Experimental workflow for in vitro metabolism studies.
Enzyme Phenotyping

  • Objective: To identify the specific enzyme isoforms involved in the metabolism.

  • Methodology:

    • Recombinant Enzymes: Incubate the compound with a panel of recombinant human enzymes (e.g., various CYP, UGT, and SULT isoforms).

    • Specific Inhibitors: Use selective chemical inhibitors of different enzyme families in incubations with liver microsomes to observe the effect on metabolite formation.

In Vivo Pharmacokinetic Studies
  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism.

  • Methodology:

    • Dosing: Administer this compound to laboratory animals (e.g., rats, mice) via relevant routes (e.g., oral, intravenous).

    • Sample Collection: Collect biological samples (e.g., blood, urine, feces) at various time points.

    • Analysis: Analyze the samples for the parent compound and its metabolites using validated analytical methods like LC-MS/MS.

    • Pharmacokinetic Modeling: Use the concentration-time data to determine key pharmacokinetic parameters.

Quantitative Data Summary

As there is no direct quantitative metabolic data for this compound in the public domain, the following table provides hypothetical data ranges based on typical values for similar small molecules. This table should be populated with experimental data as it becomes available.

ParameterIn Vitro SystemSpeciesValue
Metabolic Stability
t1/2 (min)Liver MicrosomesHumanData not available
Liver MicrosomesRatData not available
Intrinsic Clearance (μL/min/mg protein)Liver MicrosomesHumanData not available
Metabolite Formation
% Glucuronide ConjugateHepatocytesHumanData not available
% Sulfate ConjugateHepatocytesHumanData not available
Enzyme Kinetics
Km (μM)Recombinant CYPHumanData not available
Vmax (pmol/min/mg protein)Recombinant CYPHumanData not available

Conclusion

The metabolism of this compound is likely a multifaceted process involving several key enzyme systems. While direct experimental data is currently lacking, a robust understanding can be built upon the established metabolic pathways of structurally related compounds. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate the specific metabolic fate of this compound. Such studies are essential for advancing its potential applications in drug development and other scientific fields.

References

An In-depth Technical Guide to the Chemical Properties of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-hydroxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. This class of compounds is of significant interest in medicinal chemistry and drug development due to the unique structural features they impart to peptides and other bioactive molecules. The presence of a hydroxyl group on the phenyl ring and the amino group at the β-position allows for diverse chemical modifications and interactions with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthetic approaches, and biological relevance of this compound and its closely related isomers. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Chemical and Physical Properties

The chemical and physical properties of this compound and its isomers are summarized below. It is important to note that experimental data for the meta-isomer is limited in the public domain; therefore, data for the para-isomer (4-hydroxy) and the related compound 3-(3-hydroxyphenyl)propionic acid are also included for comparative purposes.

PropertyValueCompoundSource
Molecular Formula C₉H₁₁NO₃This compound--INVALID-LINK--
Molecular Weight 181.19 g/mol This compound--INVALID-LINK--
Melting Point ~150-155 °C(3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid--INVALID-LINK--
Melting Point 193-195 °C3-Amino-3-(4-hydroxyphenyl)propanoic acid--INVALID-LINK--
Solubility Slightly soluble in water. Soluble in organic solvents like ethanol, dichloromethane, and chloroform.(3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid--INVALID-LINK--
pKa (acidic) 4.21 (predicted)3-(3-Hydroxyphenyl)propanoic acid--INVALID-LINK--

Experimental Protocols

General Synthesis of 3-Amino-3-arylpropanoic Acids

A common method for the synthesis of 3-amino-3-arylpropanoic acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde, malonic acid, and ammonia or an ammonium salt in an alcoholic solvent.

Materials:

  • 3-Hydroxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • A mixture of 3-hydroxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in ethanol is heated to reflux for 4-6 hours.

  • The reaction mixture is monitored by thin-layer chromatography (TLC) for the disappearance of the starting aldehyde.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether to remove any unreacted aldehyde.

  • The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 1-2, leading to the precipitation of the product.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

G General Workflow for Synthesis and Purification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 3-Hydroxybenzaldehyde, Malonic Acid, Ammonium Acetate reflux Reflux in Ethanol start->reflux evaporation Solvent Evaporation reflux->evaporation dissolution Dissolve in Water evaporation->dissolution extraction Wash with Diethyl Ether dissolution->extraction acidification Acidification with HCl extraction->acidification filtration Filtration acidification->filtration drying Drying filtration->drying recrystallization Recrystallization drying->recrystallization end end recrystallization->end Pure Product

General synthetic and purification workflow.

Determination of pKa by Titration

The acid dissociation constants (pKa) of the amino acid can be determined by acid-base titration.

Materials:

  • This compound

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • pH meter, calibrated

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of the amino acid and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse a calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M HCl solution, adding small increments (e.g., 0.5 mL) and recording the pH after each addition until the pH drops significantly and stabilizes.

  • Repeat the titration in a separate experiment using the standardized 0.1 M NaOH solution, recording the pH after each addition until the pH rises significantly and stabilizes.

  • Plot the pH values against the volume of titrant added for both titrations.

  • The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Solubility Determination

A qualitative assessment of solubility can be performed using various solvents.

Materials:

  • This compound

  • Water

  • 5% (w/v) Sodium hydroxide solution

  • 5% (w/v) Sodium bicarbonate solution

  • 5% (v/v) Hydrochloric acid solution

  • Ethanol

  • Dichloromethane

  • Test tubes

Procedure:

  • Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.

  • Add 1 mL of each solvent to a separate test tube.

  • Vigorously shake each test tube for 30 seconds.

  • Observe and record whether the compound is soluble, partially soluble, or insoluble in each solvent at room temperature.

  • For sparingly soluble compounds, gentle heating can be applied to assess temperature effects on solubility.

Biological Activity and Signaling Pathways

While the direct biological activity of this compound is not extensively documented, its derivatives have shown promise as antimicrobial and anticancer agents.[1] Furthermore, the related compound, 3-(3-hydroxyphenyl)propionic acid, has been identified as an activator of endothelial nitric oxide synthase (eNOS).[2] Activation of eNOS is a critical process in maintaining cardiovascular health.

The activation of eNOS can be triggered by various stimuli, leading to the production of nitric oxide (NO), a key signaling molecule in the vasculature. A common pathway for eNOS activation involves the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

G eNOS Activation Pathway compound 3-(3-Hydroxyphenyl)propionic Acid receptor Cell Surface Receptor compound->receptor binds pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt recruits & activates p_akt p-Akt (Active) akt->p_akt phosphorylation p_enos p-eNOS (Active) p_akt->p_enos phosphorylates at Ser1177 enos eNOS enos->p_enos no Nitric Oxide (NO) p_enos->no catalyzes conversion l_arginine L-Arginine l_arginine->no

PI3K/Akt signaling pathway for eNOS activation.

This pathway is initiated by the binding of an agonist to a cell surface receptor, which in turn activates PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates eNOS at serine residue 1177, leading to its activation and the subsequent production of nitric oxide from L-arginine.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its chemical properties, particularly the presence of multiple functional groups, offer a versatile platform for chemical modification. While comprehensive experimental data for this specific isomer is still emerging, the information available for related compounds provides a strong foundation for its application in drug discovery. The potential for its derivatives to exhibit significant biological activities, such as antimicrobial and anticancer effects, underscores the importance of further research into this class of molecules. The insights into the activation of key signaling pathways, such as the eNOS pathway by related metabolites, further highlight the potential for developing targeted therapeutics. This guide serves as a foundational resource to aid researchers and scientists in harnessing the potential of this compound in their research and development endeavors.

References

An In-Depth Technical Guide to the Stereoisomers of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the stereoisomers of 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a chiral non-proteinogenic β-amino acid. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, resolution, and potential biological significance of the (R) and (S) enantiomers. Due to the limited availability of specific experimental data for this compound in published literature, this guide presents generalized yet detailed protocols based on established methods for analogous 3-aryl-β-amino acids.

Introduction

This compound possesses a stereocenter at the C3 position, giving rise to two enantiomers: (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid and (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. As with many chiral molecules, the individual stereoisomers can exhibit distinct pharmacological and physiological properties. The presence of both a primary amine and a carboxylic acid functional group, along with a hydroxylated phenyl ring, makes these compounds interesting building blocks for the synthesis of novel peptides and small molecule therapeutics.[1] This guide will delineate the synthetic and analytical methodologies pertinent to these stereoisomers.

Physicochemical Properties

Detailed experimental data for both enantiomers is not extensively documented. However, some properties for the (S)-isomer have been reported.

Property(S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Molecular Formula C₉H₁₁NO₃C₉H₁₁NO₃
Molecular Weight 181.19 g/mol 181.19 g/mol
Appearance Colorless crystalline solid[2]Data not available
Melting Point Approximately 150-155°C[2]Data not available
Solubility Slightly soluble in water; soluble in ethanol,Data not available
dichloromethane, and chloroform[2]
CAS Number Not explicitly found780749-95-3[3]
Specific Rotation Data not availableData not available

Note: Specific rotation for the positional isomer, (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, has been reported as [α]D25 = +15 ± 2º (c=0.5N in NaOH), suggesting that the target compounds would also exhibit optical activity.[4]

Synthesis of Racemic this compound

The synthesis of the racemic mixture is the first step towards obtaining the individual enantiomers. A common and effective method for the synthesis of 3-amino-3-arylpropanoic acids is a one-pot reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia.[5]

Experimental Protocol: One-Pot Synthesis

This protocol is a representative procedure for the synthesis of 3-amino-3-arylpropanoic acids and may require optimization for the specific substrate.

Materials:

  • 3-Hydroxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.

  • Add ammonium acetate (2.5 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted aldehyde.

  • Adjust the pH of the aqueous layer to approximately 10-11 with a concentrated NaOH solution to precipitate any by-products. Filter if necessary.

  • Adjust the pH of the filtrate to the isoelectric point of the amino acid (typically around pH 6-7) using concentrated HCl. The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield racemic this compound.

G cluster_synthesis Racemic Synthesis Workflow reagents 3-Hydroxybenzaldehyde Malonic Acid Ammonium Acetate reaction Reflux in Ethanol reagents->reaction One-pot reaction workup Solvent Removal & Aqueous Workup reaction->workup purification pH Adjustment & Precipitation workup->purification product Racemic this compound purification->product

A generalized workflow for the one-pot synthesis of racemic this compound.

Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step for evaluating the biological activity of each stereoisomer. Common methods for resolution include diastereomeric salt formation and enzymatic resolution.

Experimental Protocol: Diastereomeric Salt Formation

This method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve the racemic amino acid in a minimal amount of hot methanol.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in hot methanol.

  • Mix the two solutions and allow the mixture to cool slowly to room temperature.

  • One of the diastereomeric salts will preferentially crystallize. The cooling can be continued in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of cold methanol. This is the first crop of crystals, enriched in one diastereomer.

  • The mother liquor is enriched in the other diastereomer. The solvent can be evaporated and the process repeated, potentially with the opposite enantiomer of the resolving agent, to isolate the second diastereomer.

  • To recover the free amino acid, dissolve the separated diastereomeric salt in water and adjust the pH to be acidic (with HCl) or basic (with NaOH) to break the salt.

  • The resolving agent can be removed by extraction with an organic solvent.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the enantiomerically pure product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC.

G cluster_resolution Diastereomeric Salt Resolution racemate Racemic Amino Acid salt_formation Formation of Diastereomeric Salts racemate->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Crystals and Mother Liquor crystallization->separation liberation1 Liberation of Enantiomer 1 separation->liberation1 Crystals liberation2 Liberation of Enantiomer 2 separation->liberation2 Mother Liquor enantiomer1 (R)-Enantiomer liberation1->enantiomer1 enantiomer2 (S)-Enantiomer liberation2->enantiomer2

Logical workflow for the resolution of enantiomers via diastereomeric salt formation.
Experimental Protocol: Enzymatic Resolution

Enzymatic resolution offers a highly selective method for separating enantiomers. Lipases are commonly used to selectively acylate or deacylate one enantiomer of a racemic mixture. This protocol describes a representative enzymatic acylation.

Materials:

  • Racemic this compound ethyl ester

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

  • Acyl donor (e.g., ethyl acetate)

  • Organic solvent (e.g., hexane or toluene)

  • Silica gel for column chromatography

Procedure:

  • The racemic amino acid must first be esterified (e.g., to the ethyl ester) using standard methods (e.g., reaction with ethanol and a catalytic amount of acid).

  • Dissolve the racemic amino acid ester in an organic solvent.

  • Add the acyl donor and the immobilized lipase.

  • Shake the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction for conversion (ideally to ~50%) by chiral HPLC.

  • At ~50% conversion, filter off the immobilized enzyme (which can be washed and reused).

  • Concentrate the filtrate under reduced pressure.

  • The resulting mixture contains the acylated enantiomer and the unreacted enantiomer. These can be separated by silica gel column chromatography, as their polarities are now significantly different.

  • The acylated enantiomer can then be deacylated (e.g., by acid or base hydrolysis) to yield the free amino acid.

Analytical Methods: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of the resolved products and can also be used for preparative scale separations.

Representative Chiral HPLC Method

The optimal conditions will depend on the specific chiral stationary phase (CSP) used. Polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective for the separation of amino acid enantiomers.

  • Column: Chiralpak® IA or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to improve peak shape. A typical starting point could be a 90:10 (v/v) mixture of hexane and isopropanol with 0.1% TFA.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 210 nm or 254 nm).

  • Temperature: Ambient or controlled (e.g., 25°C).

The method would need to be optimized by adjusting the mobile phase composition to achieve baseline separation of the two enantiomers.

Biological Activity (Inferred from Related Compounds)

  • 3-(3-Hydroxyphenyl)propionic acid: This related metabolite has been shown to have vasodilatory and hypotensive effects, suggesting potential applications in cardiovascular health.[6] It is a metabolite of dietary polyphenols and is produced by gut microbiota.[6]

  • Derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid: Various derivatives of the positional isomer have been investigated for their antimicrobial and anticancer activities.[7][8][9] This suggests that the core structure of amino-phenylpropanoic acids can serve as a scaffold for the development of bioactive compounds.

It is crucial for researchers to perform biological assays on the individual (R) and (S) enantiomers of this compound to determine their specific activities and potential for stereoselective effects.

Conclusion

The stereoisomers of this compound represent valuable chiral building blocks for drug discovery and development. This guide has provided a framework for their synthesis, resolution, and analysis based on established chemical principles for analogous compounds. The successful implementation of these protocols will enable researchers to obtain the individual enantiomers and subsequently explore their unique biological properties, paving the way for the development of novel therapeutic agents. Further research is warranted to fully characterize the physicochemical and pharmacological profiles of both the (R) and (S) enantiomers.

References

A Comprehensive Technical Guide to 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a non-natural β-amino acid of significant interest in the fields of medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its primary application as a building block in solid-phase peptide synthesis (SPPS).

Chemical Identity and Properties

This compound is a derivative of propanoic acid featuring an amino group and a 3-hydroxyphenyl substituent at the β-position. Its structure allows for the introduction of unique conformational constraints and a phenolic side chain into peptides and other molecules.

Table 1: Compound Identification

IdentifierValue
Chemical Name This compound
Synonyms β-(3-Hydroxyphenyl)-β-alanine
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
CAS Number (Racemate) 26049-12-7[1]
CAS Number ((R)-enantiomer) 780749-95-3[2]
Appearance White to off-white solid or powder[1]

Table 2: Physicochemical Properties of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS: 780749-95-3)

PropertyValueSource
Boiling Point 394°C at 760 mmHg[2]
Density 1.329 g/cm³[2]
Refractive Index 1.612[2]
Flash Point 192.1°C[2]
Storage Temperature 2-8°C[2]

Synthesis Methodology

A common and effective method for the synthesis of β-amino acids, including 3-amino-3-arylpropanoic acids, is the Rodionov reaction. This one-pot reaction involves the condensation of an aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in an alcoholic solvent.

Experimental Protocol: Rodionov Reaction for this compound

This protocol is a general procedure for the Rodionov reaction and should be optimized for the specific synthesis of this compound.

Materials:

  • 3-Hydroxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable alcohol)

  • Hydrochloric acid (for workup)

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq), malonic acid (1.5 eq), and ammonium acetate (2.0 eq) in ethanol.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction One-pot reaction in Ethanol (Reflux) 3-Hydroxybenzaldehyde->Reaction Malonic Acid Malonic Acid Malonic Acid->Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction Crude Product Crude Product Reaction->Crude Product Purification Recrystallization Crude Product->Purification Final Product This compound Purification->Final Product

General workflow for the Rodionov synthesis.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound in drug discovery and development is as a building block for the synthesis of novel peptides. For incorporation into a growing peptide chain using SPPS, the α-amino group is typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Experimental Protocol: Incorporation of Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic Acid in SPPS

This protocol outlines the general steps for incorporating an Fmoc-protected amino acid into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected this compound

  • Peptide synthesis resin (e.g., Rink Amide, Wang) with the growing peptide chain

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure, or HBTU/HATU with a base like N,N-Diisopropylethylamine (DIPEA)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid-based)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid by dissolving it in DMF with the coupling reagents.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for a specified time.

    • Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide sequence is complete, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

G start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple Fmoc-3-Amino-3- (3-hydroxyphenyl)propanoic acid (e.g., DIC/Oxyma) wash1->coupling wash2 Wash with DMF coupling->wash2 end_cycle End of Cycle wash2->end_cycle end_cycle->deprotection Next amino acid final_cleavage Final Cleavage from Resin and Deprotection end_cycle->final_cleavage Final amino acid

References

Unlocking the Therapeutic Potential of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Promising Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-hydroxyphenyl)propanoic acid, a non-proteinogenic β-amino acid, is emerging as a versatile scaffold in medicinal chemistry. While direct therapeutic targets of the parent compound remain largely unexplored, its derivatives have demonstrated significant potential in oncology and infectious diseases. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on the therapeutic targets of its derivatives and its potential applications in neuroscience. We present a detailed analysis of its role as a foundational structure for the development of novel antimicrobial and anticancer agents, supported by quantitative data and experimental methodologies. This document aims to serve as a valuable resource for researchers and drug development professionals interested in leveraging the unique structural features of this promising scaffold.

Introduction

This compound is a synthetic amino acid that has garnered interest in the pharmaceutical industry due to its unique structural characteristics. As a β-amino acid, it offers a distinct conformational flexibility compared to its α-amino acid counterparts, making it an attractive building block for the synthesis of novel peptides and small molecule therapeutics.[1][2] Its 3-hydroxyphenyl moiety provides a site for further chemical modification, allowing for the creation of diverse chemical libraries with a wide range of biological activities. This guide will delve into the known biological activities of its derivatives and explore the hypothesized potential of the parent compound.

Potential Therapeutic Areas and Hypothesized Targets

Direct experimental evidence for the molecular targets of this compound is currently limited. However, the biological activities of its derivatives provide strong indications of its therapeutic potential.

Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited potent, structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.[3][4][5] This suggests that the core scaffold can be modified to target essential microbial pathways.

  • Hypothesized Bacterial Targets: While the precise mechanisms are not fully elucidated, the broad-spectrum activity of some derivatives suggests potential interference with fundamental bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. The ability of these compounds to overcome existing multidrug-resistance phenotypes points towards novel mechanisms of action that may circumvent conventional resistance pathways.[3]

  • Hypothesized Fungal Targets: The significant activity against drug-resistant Candida species, including Candida auris, indicates that derivatives of this scaffold may disrupt fungal cell membrane integrity, inhibit essential enzymes in fungal metabolic pathways, or interfere with fungal biofilm formation.[4][6]

Anticancer Activity

Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer agents.[7][8][9] These compounds have demonstrated cytotoxicity against cancer cell lines and the ability to suppress cancer cell migration.[7]

  • Hypothesized Anticancer Targets: The anticancer effects of these derivatives are likely multifactorial. The presence of the 4-hydroxyphenyl moiety suggests a potential for antioxidant activity, which can modulate the reactive oxygen species (ROS) balance within cancer cells.[8] Furthermore, the structural versatility of the scaffold allows for the design of molecules that could potentially inhibit protein-protein interactions crucial for cancer cell proliferation and survival, or target specific signaling pathways involved in tumorigenesis. The exploitation of shared biochemical pathways between fungi and cancer cells has been a rationale for exploring their anticancer potential.[7]

Neuroscience and Mental Health

The structural similarity of this compound to endogenous amino acids suggests its potential to interact with neurological pathways.

  • Potential as a Neurotransmitter Precursor: Amino acids are the fundamental building blocks of neurotransmitters.[10][11] For instance, tryptophan is the precursor to serotonin, a key neurotransmitter in mood regulation.[12][13] As a β-amino acid, this compound could potentially serve as a precursor to novel or existing neurotransmitters, or modulate the activity of neurotransmitter systems.[14] This has led to its exploration in formulations for conditions like depression and anxiety, although the specific molecular targets have not yet been identified.[15][16]

Data Presentation: Biological Activities of Derivatives

The following table summarizes the reported biological activities of various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid.

Derivative ClassBiological ActivityOrganism/Cell LineQuantitative Data (MIC/IC50)Reference
HydrazonesAntimicrobialStaphylococcus aureus (MRSA)1 - 8 µg/mL[5]
Enterococcus faecalis (VRE)0.5 - 2 µg/mL[5]
Gram-negative pathogens8 - 64 µg/mL[5]
Candida species (drug-resistant)8 - 64 µg/mL[5]
Candida auris0.5 - 64 µg/mL[4][6]
Hydrazones and othersAnticancerA549 (non-small cell lung cancer)Reduction in cell viability by 50%[7][8]

Experimental Protocols

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain the final inoculum concentration.

  • Preparation of Microdilution Plates: The compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared inoculum was added to each well. The plates were incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

  • Cell Seeding: Cancer cells (e.g., A549) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the compounds dissolved in DMSO (with the final DMSO concentration kept non-toxic) for a specified period (e.g., 24 hours).

  • MTT Addition and Incubation: MTT solution was added to each well, and the plates were incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO or isopropanol) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

Visualizations

Signaling and Activity Overview

Therapeutic_Potential cluster_scaffold This compound Scaffold cluster_derivatives Chemical Derivatives cluster_potential Hypothesized Therapeutic Potential cluster_targets Potential Therapeutic Targets Scaffold Core Scaffold Antimicrobial_Deriv Antimicrobial Derivatives Scaffold->Antimicrobial_Deriv Modification Anticancer_Deriv Anticancer Derivatives Scaffold->Anticancer_Deriv Modification Neuro_Potential Neuroscience Applications (e.g., Depression, Anxiety) Scaffold->Neuro_Potential Hypothesized Direct Effect Bacterial_Targets Bacterial Cell Wall Synthesis, Protein Synthesis, etc. Antimicrobial_Deriv->Bacterial_Targets Inhibits Fungal_Targets Fungal Cell Membrane, Essential Enzymes, etc. Antimicrobial_Deriv->Fungal_Targets Inhibits Cancer_Targets Cancer Cell Signaling Pathways, ROS Modulation, etc. Anticancer_Deriv->Cancer_Targets Modulates Neuro_Targets Neurotransmitter Systems Neuro_Potential->Neuro_Targets Modulates

Caption: Overview of the therapeutic potential of the this compound scaffold.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & Hit Identification Start This compound Derivatization Chemical Modification Start->Derivatization Derivatives Library of Derivatives Derivatization->Derivatives Antimicrobial_Screen Antimicrobial Susceptibility Testing (MIC Determination) Derivatives->Antimicrobial_Screen Anticancer_Screen Anticancer Activity Screening (MTT Assay) Derivatives->Anticancer_Screen Data_Analysis Data Analysis Antimicrobial_Screen->Data_Analysis Anticancer_Screen->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Caption: A generalized workflow for the synthesis and screening of this compound derivatives.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutics. While the direct molecular targets of the parent compound are yet to be fully elucidated, the significant antimicrobial and anticancer activities of its derivatives underscore its potential in drug discovery. Future research should focus on several key areas:

  • Elucidation of Molecular Targets: Detailed mechanistic studies are required to identify the specific molecular targets of the active derivatives. This will enable structure-based drug design and optimization of lead compounds.

  • Exploration of Neurological Activity: Further investigation into the potential of the parent compound and its derivatives to modulate neurotransmitter systems is warranted. This could lead to the development of novel treatments for neurological and psychiatric disorders.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to evaluate the drug-like properties of the most promising derivatives.

References

In Vitro Profile of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the in vitro studies conducted on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. Due to a lack of available research on 3-Amino-3-(3-hydroxyphenyl)propanoic acid, this document focuses on the closely related 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, for which significant in vitro data on antimicrobial, anticancer, and antioxidant activities have been published.

Antimicrobial Activity

A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) was determined for each compound.

Quantitative Antimicrobial Data
Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL) of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives[1][2]
CompoundS. aureus (MRSA)E. faecalis (VRE)E. coliK. pneumoniaeC. aurisC. albicans
Hydrazone 732>64----
Hydrazone 141-80.5-28-648-648-648-64
Hydrazone 151-80.5-28-648-648-648-64
Hydrazone 161-80.5-28-648-648-648-64
Compound 2916>64----
Compound 3016163264--

Note: MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis. A dash (-) indicates that data was not reported in the cited sources.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds was determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial/Fungal Inoculum:

    • Bacterial and fungal strains were cultured on appropriate agar plates.

    • Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • The suspension was further diluted in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain the final inoculum concentration.

  • Preparation of Compound Dilutions:

    • The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

    • Serial two-fold dilutions of the compounds were prepared in the appropriate broth in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well was inoculated with the prepared microbial suspension.

    • The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Bacterial/Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Compounds Compound Dilution Series Compounds->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer and Antioxidant Activities

A selection of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was also screened for their in vitro anticancer activity against the A549 non-small cell lung cancer cell line and for their antioxidant properties.

Quantitative Anticancer and Antioxidant Data

While several compounds were reported to reduce A549 cell viability by 50%, specific IC50 values were not provided in the primary literature. Similarly, for antioxidant activity, qualitative descriptions of potent activity were given for some compounds, but without specific IC50 values from assays such as DPPH or FRAP.[2][3]

Experimental Protocol: MTT Cell Viability Assay

The in vitro cytotoxicity of the compounds against A549 cells was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding:

    • A549 cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment:

    • Cells were treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 24 hours.

  • MTT Addition and Incubation:

    • After the treatment period, MTT solution was added to each well, and the plates were incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Cell viability was calculated as a percentage of the untreated control cells.

MTT_Assay_Workflow A Seed A549 Cells in 96-well Plates B Treat Cells with Compounds for 24h A->B C Add MTT Solution and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate Cell Viability (%) E->F

Workflow for the MTT cell viability assay.
Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant potential of the compounds was assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of DPPH Solution:

    • A fresh solution of DPPH in methanol was prepared.

  • Reaction Mixture:

    • Different concentrations of the test compounds were mixed with the DPPH solution.

  • Incubation:

    • The reaction mixtures were incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement:

    • The absorbance of the solutions was measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity was calculated relative to a control (DPPH solution without the test compound).

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol DPPH Solution Mixing Mix DPPH Solution with Test Compound DPPH_Sol->Mixing Test_Cmpd Test Compound Dilutions Test_Cmpd->Mixing Incubation Incubate in Dark Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate Scavenging Activity (%) Measurement->Calculation

Workflow for the DPPH radical scavenging assay.

Signaling Pathways

Currently, there is no published in vitro data detailing the specific signaling pathways modulated by 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, including the NF-κB pathway. Further research is required to elucidate the molecular mechanisms underlying the observed biological activities of this class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptides Containing 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the non-natural, β-amino acid 3-Amino-3-(3-hydroxyphenyl)propanoic acid into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established methodologies for sterically hindered and aromatic amino acids, ensuring a high probability of success for researchers in drug discovery and development.

Introduction

This compound is a β-amino acid analog of phenylalanine containing a hydroxyl group on the phenyl ring. Its incorporation into peptides can induce unique conformational constraints and provide a site for further chemical modification, making it a valuable building block in medicinal chemistry. The presence of the β-amino group can also confer increased resistance to enzymatic degradation compared to natural α-peptides. The synthesis of peptides containing this residue is readily achievable using standard Fmoc-SPPS instrumentation. However, due to the increased steric bulk of β-amino acids compared to their α-counterparts, optimization of coupling conditions is crucial for achieving high yields and purity.

Key Applications

The unique structural properties of this compound make it a valuable tool for:

  • Drug Design and Development: Creating novel peptide and peptidomimetic therapeutics with enhanced stability and specific biological activities.

  • Bioconjugation: The phenolic hydroxyl group can be used as a handle for the attachment of other molecules, such as imaging agents or cytotoxic drugs.

  • Neuroscience Research: The structural similarity to phenylalanine suggests potential applications in the study of neurological pathways.

Data Presentation: Optimized Coupling Conditions

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. Based on protocols for similar bulky, aromatic amino acids, the following conditions are recommended.

Coupling ReagentEquivalents (Amino Acid:Reagent:Base)Activation TimeCoupling TimeRecommended Use
HATU 1 : 0.95 : 21-2 min2-4 hoursPrimary recommendation for sterically hindered amino acids. Forms a highly reactive OAt-ester, leading to faster and more efficient coupling.
HBTU 1 : 0.95 : 21-2 min2-4 hoursA reliable alternative to HATU, though may require longer reaction times or double coupling for optimal results with sterically demanding residues.
DIC/HOBt 1 : 1 : -5-10 min2-4 hoursA cost-effective option, but generally less efficient for hindered couplings compared to aminium-based reagents.

Note: For difficult couplings, a "double coupling" protocol, where the coupling step is repeated with fresh reagents before proceeding to the next deprotection step, is highly recommended.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines the general steps for elongating the peptide chain.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling (Standard α-Amino Acid):

  • In a separate vessel, dissolve the Fmoc-protected α-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate for 1-2 hours.
  • Wash the resin with DMF (3 x 1 min).
  • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Optimized Coupling of Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid

This protocol is specifically for the incorporation of the title β-amino acid.

1. Activation of Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid:

  • In a separate vessel, dissolve Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
  • Allow the solution to pre-activate for 1-2 minutes.

2. Coupling Reaction:

  • Add the activated β-amino acid solution to the deprotected peptide-resin.
  • Agitate the mixture at room temperature for 2 to 4 hours.

3. Monitoring and Optional Double Coupling:

  • After the initial coupling time, perform a Kaiser test.
  • If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction solution, wash with DMF, and repeat the coupling step with a freshly prepared solution of activated Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

4. Washing:

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min).

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

2. Cleavage Cocktail:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin.
  • Agitate at room temperature for 2-3 hours.

4. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
  • Dry the crude peptide under vacuum.
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage Final Cleavage & Purification Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Next Cycle (Negative) KaiserTest->Coupling Recouple (Positive) Cleavage Cleavage from Resin (TFA Cocktail) KaiserTest->Cleavage Final Cycle Complete Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling_Logic Start Start Coupling of This compound Couple Couple with HATU/DIPEA (2-4 hours) Start->Couple Kaiser Kaiser Test Couple->Kaiser Wash Wash with DMF Kaiser->Wash Positive Complete Coupling Complete Kaiser->Complete Negative Recouple Recouple with fresh reagents Wash->Recouple Recouple->Kaiser

Caption: Decision workflow for coupling this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of peptides containing this compound in defined signaling pathways. Further research is required to elucidate the biological activities and mechanisms of action of such peptides.

Application Notes and Protocols for the Incorporation of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in drug discovery and development, offering the potential to enhance therapeutic properties such as stability, potency, and receptor selectivity. 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a β-amino acid analog of tyrosine, is a particularly interesting building block. Its unique structure, featuring an additional carbon in the backbone and a hydroxylated phenyl ring, can induce specific secondary structures, increase resistance to proteolytic degradation, and provide a handle for further chemical modification.[1][2][3] These application notes provide detailed protocols for the synthesis of this unnatural amino acid and its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

Synthesis of this compound

A facile one-pot synthesis method can be employed for the preparation of 3-amino-3-arylpropanoic acids. The following protocol is an adaptation of this general method for the synthesis of this compound.

Experimental Protocol: One-Pot Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the synthesized amino acid using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based SPPS protocols. The commercially available Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propanoic acid is the key building block for this process.

General SPPS Workflow

The overall workflow for incorporating the unnatural amino acid follows the standard SPPS cycle.

SPPS Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification Purification Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Incorporation into a Peptide Chain

This protocol outlines a single coupling cycle for incorporating Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and isopropanol (IPA) (2-3 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propanoic Acid:

    • Prepare the coupling solution: Dissolve Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propanoic acid (3-5 eq.), a coupling reagent such as HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.), to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing:

    • After complete coupling, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS).

Quantitative Data

Due to the limited availability of published data specifically for the incorporation of this compound, the following tables present illustrative data based on typical outcomes for the incorporation of unnatural amino acids in SPPS. Researchers should perform their own analyses to determine the actual values for their specific peptide sequences.

Table 1: Illustrative Coupling Efficiency of Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Coupling CycleAmino AcidCoupling ReagentCoupling Time (h)Estimated Coupling Efficiency (%)
1Fmoc-Gly-OHHBTU/HOBt/DIPEA1>99
2Fmoc-Ala-OHHBTU/HOBt/DIPEA1>99
3 Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propanoic acid HBTU/HOBt/DIPEA 2 ~98
4Fmoc-Leu-OHHBTU/HOBt/DIPEA1>99

Table 2: Example Purification and Characterization Data for a Model Peptide

Peptide SequenceCrude Purity (RP-HPLC, 220 nm)Purified Yield (%)Theoretical Mass (Da)Observed Mass (ESI-MS)
Ac-Gly-Ala-β³hTyr -Leu-NH₂~75%35%478.55479.3 [M+H]⁺
(β³hTyr represents this compound)

Potential Applications and Biological Activity

The incorporation of β-amino acids like this compound can significantly impact the biological activity of a peptide.[1][2] The altered backbone conformation can lead to enhanced receptor binding affinity or altered signaling outcomes. The increased proteolytic stability is a major advantage for developing peptide-based therapeutics with improved pharmacokinetic profiles.

General Signaling Pathway Modulation

While specific signaling pathways for peptides containing this compound are not yet elucidated, a general mechanism of action for a bioactive peptide involves binding to a cell surface receptor, often a G-protein coupled receptor (GPCR), and initiating an intracellular signaling cascade.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide with This compound Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation of target proteins

Caption: Generalized GPCR signaling pathway initiated by a bioactive peptide.

Conclusion

The incorporation of this compound into peptides offers a promising avenue for the development of novel therapeutics with enhanced properties. The protocols outlined in these application notes provide a framework for the successful synthesis and incorporation of this unnatural amino acid. Further research is warranted to fully explore the biological activities and therapeutic potential of peptides containing this unique building block.

References

3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-3-(3-hydroxyphenyl)propanoic acid is a non-proteinogenic β-amino acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including a chiral center, a β-amino acid backbone, and a functionalized aromatic ring, provide a versatile scaffold for the synthesis of diverse molecular architectures with a wide range of biological activities. This document provides an overview of the applications of this compound and its derivatives in drug discovery, with a focus on their antimicrobial and anticancer properties. Detailed experimental protocols for the synthesis and biological evaluation of lead compounds are also presented.

Applications in Drug Discovery

The this compound scaffold has been successfully utilized to develop compounds with significant therapeutic potential. Its derivatives have demonstrated potent activity as antimicrobial and anticancer agents.

Antimicrobial Activity

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, synthesized from a related precursor, have shown promising antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens.[1][2][3] In particular, hydrazone derivatives have exhibited potent and broad-spectrum antimicrobial effects.[1][2]

The proposed mechanism of action for many hydrazone-containing compounds involves the inhibition of microbial growth through various pathways, which can include the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The presence of the azomethine group (-C=N-NH-) in hydrazones is often crucial for their biological activity.[4][5][6]

Anticancer Activity

The same series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also been investigated for its anticancer properties.[7][8][9] Several compounds were found to reduce the viability of A549 non-small cell lung cancer cells.[8][9] Further studies on related thiazole derivatives suggest that the anticancer mechanism may involve the inhibition of key signaling pathways in cancer progression, such as those mediated by SIRT2 and EGFR.[10]

Data Presentation

Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various microbial strains.[1]

CompoundS. aureus (MRSA)E. faecalis (VRE)E. coliK. pneumoniaeC. auris
Derivative 1 (Hydrazone) 1-8 µg/mL0.5-2 µg/mL8-64 µg/mL8-64 µg/mL8-64 µg/mL
Derivative 2 (Hydrazone) 1-8 µg/mL0.5-2 µg/mL8-64 µg/mL8-64 µg/mL8-64 µg/mL
Derivative 3 (Hydrazone) 1-8 µg/mL0.5-2 µg/mL8-64 µg/mL8-64 µg/mL8-64 µg/mL
Anticancer Activity Data

The table below presents the in vitro anticancer activity of selected 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives against the A549 human lung adenocarcinoma cell line.[10]

CompoundA549 Cell Viability ReductionIC50 (µM)
Oxime Derivative 21 SignificantNot Reported
Oxime Derivative 22 SignificantNot Reported
Hydrazide Derivative 31 ModerateNot Reported
Hydrazone Derivative 32 ModerateNot Reported

Experimental Protocols

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazide Derivatives[1][3]

This protocol describes the synthesis of N'-(substituted-benzylidene)-3-((4-hydroxyphenyl)amino)propanehydrazides, a key class of antimicrobial derivatives.

Step 1: Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester

  • To a solution of 4-aminophenol in methanol, add methyl acrylate.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-((4-hydroxyphenyl)amino)propanehydrazide

  • Dissolve the N-(4-hydroxyphenyl)-β-alanine methyl ester from Step 1 in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Synthesis of N'-(substituted-benzylidene)-3-((4-hydroxyphenyl)amino)propanehydrazides (Hydrazones)

  • Dissolve the 3-((4-hydroxyphenyl)amino)propanehydrazide from Step 2 in ethanol.

  • Add a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture.

  • Collect the precipitated product by filtration, wash with ethanol, and recrystallize from a suitable solvent.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of each compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Assay (MTT Assay)[8][11]

This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Seed A549 human lung adenocarcinoma cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

Experimental Workflow: Synthesis of Antimicrobial Hydrazone Derivatives

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrazide Synthesis cluster_2 Step 3: Hydrazone Synthesis aminophenol 4-Aminophenol ester N-(4-hydroxyphenyl)-β-alanine methyl ester aminophenol->ester Methanol, Reflux methyl_acrylate Methyl Acrylate methyl_acrylate->ester hydrazide 3-((4-hydroxyphenyl)amino) propanehydrazide ester->hydrazide Ethanol, Reflux hydrazine Hydrazine Hydrate hydrazine->hydrazide hydrazone N'-(substituted-benzylidene)-3-((4-hydroxyphenyl)amino) propanehydrazide hydrazide->hydrazone Ethanol, Acetic Acid, Reflux aldehyde Substituted Benzaldehyde aldehyde->hydrazone

Caption: Synthesis of antimicrobial hydrazone derivatives.

Proposed Signaling Pathway: Anticancer Mechanism of Action

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus compound 3-Amino-3-(3-hydroxyphenyl) propanoic acid Derivative EGFR EGFR compound->EGFR Inhibition SIRT2 SIRT2 compound->SIRT2 Inhibition Proliferation Cell Proliferation EGFR->Proliferation Promotes Apoptosis Apoptosis EGFR->Apoptosis Inhibits SIRT2->Proliferation Promotes SIRT2->Apoptosis Inhibits

References

Application Notes and Protocols for Antimicrobial Studies of 3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-hydroxyphenyl)propanoic acid is a β-amino acid, a class of compounds that are gaining interest in antimicrobial research. As structural isomers of α-amino acids, β-amino acids and peptides derived from them can exhibit unique conformational properties and resistance to enzymatic degradation.[1] While extensive research on the antimicrobial properties of various β-amino acid-containing peptides has been conducted, specific data on this compound is not yet widely available in published literature.[2][3] However, studies on structurally similar compounds, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, have shown promising antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.[4][5][6][7]

These application notes provide a comprehensive framework for researchers to investigate the antimicrobial potential of this compound. The protocols outlined below are based on standardized methods for antimicrobial susceptibility testing and can be adapted to evaluate this novel compound.

Data Presentation: A Case Study with a Structurally Similar Scaffold

In the absence of specific data for this compound, the following tables summarize the in vitro antimicrobial activity of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which can serve as a reference for the type of data to be generated.[4][5][6][7]

Table 1: Minimum Inhibitory Concentration (MIC) of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Against Multidrug-Resistant Bacterial Pathogens [4][7]

Compound/DerivativeStaphylococcus aureus (MRSA) (µg/mL)Enterococcus faecalis (VRE) (µg/mL)Gram-Negative Pathogens (µg/mL)
Hydrazone Derivative 14 1 - 80.5 - 28 - 64
Hydrazone Derivative 15 1 - 80.5 - 28 - 64
Hydrazone Derivative 16 1 - 80.5 - 28 - 64
Parent Compound 2 >64>64>64
Hydrazide 3 >64>64>64

Note: Data is illustrative and based on published findings for similar but distinct chemical entities.[4][7]

Table 2: Antifungal Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [4][5]

Compound/DerivativeDrug-Resistant Candida species (µg/mL)Candida auris (µg/mL)
Hydrazone Derivative 14 8 - 640.5 - 64
Hydrazone Derivative 15 8 - 640.5 - 64
Hydrazone Derivative 16 8 - 640.5 - 64
Parent Compound 2 No ActivityNo Activity
Ester Derivative 4 No ActivityNo Activity

Note: This data is presented as a template for reporting results on novel compounds.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard method for assessing antimicrobial susceptibility and provides a quantitative measure of a compound's potency.[2][3][4][8]

Materials:

  • This compound (Compound A)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Compound A Stock Solution: Dissolve Compound A in a suitable solvent (e.g., DMSO, water) to a known high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the Compound A stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[3]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Compound A at which there is no visible growth.[4]

Protocol 2: Investigation of Mechanism of Action (Hypothetical Approaches)

Once antimicrobial activity is established, investigating the mechanism of action is a critical next step.[9][10][11]

1. Cell Membrane Integrity Assay:

  • Principle: To determine if the compound disrupts the bacterial cell membrane.

  • Method: Use a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes.

  • Procedure:

    • Treat bacterial cells with Compound A at MIC and supra-MIC concentrations.

    • Add PI to the cell suspension.

    • Measure the fluorescence using a fluorometer. An increase in fluorescence indicates membrane damage.

2. Macromolecular Synthesis Inhibition Assay:

  • Principle: To assess if the compound inhibits the synthesis of DNA, RNA, or proteins.[11]

  • Method: Radiolabeling of precursors.

  • Procedure:

    • Grow bacterial cultures in the presence of radiolabeled precursors ([³H]thymidine for DNA, [³H]uridine for RNA, and [³H]leucine for protein).

    • Add Compound A at different concentrations.

    • After incubation, precipitate the macromolecules and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity incorporation compared to the control suggests inhibition of the respective synthesis pathway.

Visualizations

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Compound A Stock Solution plate_prep Prepare 96-Well Plate with Serial Dilutions stock->plate_prep inoculate Inoculate Plate plate_prep->inoculate inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Visually Inspect for Growth incubate->read_mic determine_mic Determine MIC read_mic->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Diagram 2: Hypothetical Signaling Pathways for Antimicrobial Action

Mechanism_of_Action cluster_targets Potential Bacterial Targets cluster_effects Resulting Effects compound 3-Amino-3-(3-hydroxyphenyl) propanoic acid cell_wall Cell Wall Synthesis compound->cell_wall Inhibits protein_synth Protein Synthesis (Ribosomes) compound->protein_synth Inhibits dna_synth DNA Replication compound->dna_synth Inhibits cell_membrane Cell Membrane compound->cell_membrane Disrupts lysis Cell Lysis cell_wall->lysis no_growth Inhibition of Growth protein_synth->no_growth dna_synth->no_growth leakage Membrane Leakage cell_membrane->leakage leakage->lysis

Caption: Potential mechanisms of antimicrobial action.

Conclusion

While direct antimicrobial data for this compound is currently lacking, its chemical structure as a β-amino acid warrants investigation. The protocols and frameworks provided in these application notes offer a robust starting point for researchers to systematically evaluate its potential as a novel antimicrobial agent. The study of structurally similar compounds suggests that derivatives of this scaffold could exhibit significant activity against clinically relevant pathogens. Further research, following the outlined methodologies, is essential to determine the efficacy and mechanism of action of this specific compound.

References

Application Notes and Protocols for Derivatives of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, publicly available research on the direct experimental use of 3-Amino-3-(3-hydroxyphenyl)propanoic acid in cancer research is limited. This document focuses on the anticancer and antioxidant properties of its synthesized derivatives, which have shown promising preclinical activity. The information provided is intended for researchers, scientists, and drug development professionals.

Introduction

Derivatives of this compound have emerged as a promising scaffold in the development of novel anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines and possess antioxidant properties that may contribute to their therapeutic potential. This document provides a summary of the available quantitative data, detailed experimental protocols for key assays, and visualizations of proposed mechanisms of action to guide further research and development.

Data Presentation

The following tables summarize the quantitative data on the in vitro anticancer activity of two classes of this compound derivatives.

Table 1: In Vitro Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Human Lung Carcinoma Cells
CompoundConcentration (µM)Cell Viability (%)Reference
12 10042.1[1]
20 100~50 (estimated)[1][2]
21 100~50 (estimated)[1][2]
22 100~50 (estimated)[1][2]
29 100~50 (estimated)[1][2]
2 10086.1[1]
Doxorubicin 100-[1]
Cisplatin 100-[1]

Note: Compounds 12, 20-22, and 29 were reported to reduce A549 cell viability by 50%.[1][2] Compound 2 showed less significant activity.[1] Doxorubicin and Cisplatin were used as positive controls.

Table 2: In Vitro Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives
CompoundCell LineIC50 (µM)Reference
21 A5495.42[3]
22 A5492.47[3]
25 A5498.05[3]
26 A54925.4[3]
Cisplatin A54911.71[3]
21 H69-[3]
22 H69-[3]
21 H69AR-[3]
22 H69AR-[3]
21 HEK29314.63[3]
22 HEK29337.99[3]
25 HEK29310.69[3]
26 HEK29313.75[3]
Cisplatin HEK2935.57[3]
Doxorubicin HEK2933.82[3]

Note: A549 is a human lung adenocarcinoma cell line. H69 is a small-cell lung carcinoma cell line, and H69AR is its anthracycline-resistant variant. HEK293 is a non-cancerous human embryonic kidney cell line. Lower IC50 values indicate greater potency.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is based on the methodology described for evaluating the cytotoxicity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[1][2]

Objective: To determine the effect of test compounds on the metabolic activity and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin or Cisplatin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Migration Assay (Wound Healing Assay)

This protocol is a general representation of a wound healing assay, as mentioned in the context of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[1][2]

Objective: To assess the effect of test compounds on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips or a cell scraper

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into the wells of a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch (wound) through the center of the monolayer.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Compound Treatment: Replace the PBS with a fresh medium containing the test compound at a non-lethal concentration (determined from the MTT assay). Include an untreated control.

  • Image Acquisition (Time 0): Immediately after adding the compound, capture images of the wound in each well using a microscope.

  • Incubation: Incubate the plate at 37°C and 5% CO2.

  • Image Acquisition (Time X): Capture images of the same wound areas at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the wound at different time points for both the treated and untreated cells. The rate of wound closure is an indicator of cell migration. Compare the migration rate of treated cells to that of the control cells.

Visualizations

Proposed Signaling Pathway Inhibition

In silico studies suggest that certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives may exert their anticancer effects by interacting with key signaling proteins.[3]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Downstream Downstream Effectors (Proliferation, Survival) EGFR->Downstream Activation SIRT2 SIRT2 SIRT2->Downstream Modulation Compound Propanoic Acid Derivative (e.g., 22) Compound->EGFR Inhibition Compound->SIRT2 Inhibition

Caption: Proposed inhibition of EGFR and SIRT2 signaling by a propanoic acid derivative.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of potential anticancer compounds, as applied to the derivatives discussed.

Experimental_Workflow Start Synthesized Propanoic Acid Derivatives Cell_Culture Culture Cancer Cell Lines (e.g., A549, H69) Start->Cell_Culture Treatment Treat Cells with Various Compound Concentrations Cell_Culture->Treatment MTT MTT Assay for Cell Viability (IC50) Treatment->MTT Migration Wound Healing Assay for Cell Migration Treatment->Migration Analysis Data Analysis and Hit Identification MTT->Analysis Migration->Analysis End Lead Compound for Further Studies Analysis->End

Caption: General workflow for in vitro screening of anticancer compounds.

Proposed Antioxidant Mechanism

The phenolic hydroxyl group in 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is suggested to be crucial for their antioxidant activity.

Antioxidant_Mechanism cluster_compound Propanoic Acid Derivative Compound Phenolic Hydroxyl (R-OH) ROS Reactive Oxygen Species (ROS) Compound->ROS H+ Donation Stable_Radical Stabilized Phenoxyl Radical (R-O•) Compound->Stable_Radical Neutralized_ROS Neutralized Species (ROS-H) ROS->Neutralized_ROS

Caption: Proposed mechanism of ROS scavenging by a phenolic derivative.

References

Application Notes and Protocols for Fmoc-protected 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-protected 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a non-natural β-amino acid derivative, is a valuable building block in the fields of peptide synthesis and drug discovery. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group for solid-phase peptide synthesis (SPPS) and a 3-hydroxyphenyl side chain, offers significant advantages for creating novel peptides, peptidomimetics, and other bioactive molecules.[1][2] The incorporation of this β-amino acid can enhance the proteolytic stability of peptides, a critical attribute for therapeutic candidates, and introduce conformational constraints that can modulate biological activity.[1] The 3-hydroxyphenyl moiety provides a site for further chemical modification and can participate in specific molecular interactions with biological targets.[1][2]

Key Applications

The primary applications of Fmoc-protected this compound lie in its use as a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications.

Peptide Synthesis and Peptidomimetics

Incorporation of Fmoc-protected this compound into peptide chains is a key strategy for the development of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. The β-amino acid structure introduces an additional carbon into the peptide backbone, which can alter the secondary structure and increase resistance to degradation by proteases.[1]

Advantages in Peptide Synthesis:

  • Enhanced Stability: Peptides containing β-amino acids are less susceptible to enzymatic degradation, leading to a longer in vivo half-life.

  • Structural Diversity: The altered backbone geometry allows for the creation of novel peptide conformations, which can lead to new biological activities.

  • Functionalization: The 3-hydroxyphenyl group can be used for further chemical modifications, such as pegylation or conjugation to other molecules.[1]

Drug Discovery and Development

This amino acid derivative is a valuable tool in the design of novel therapeutic agents. Its structural features can be exploited to target a variety of biological pathways. While specific examples of drugs containing this exact molecule are not extensively documented in publicly available literature, the broader class of β-amino acids and hydroxyphenyl-containing compounds have shown promise in several therapeutic areas.

  • Targeting G-Protein Coupled Receptors (GPCRs): Peptides and peptidomimetics are known to modulate the activity of GPCRs, a large family of receptors involved in numerous physiological processes.[3][4][5][6][7] The unique conformational properties imparted by this β-amino acid can be leveraged to design agonists or antagonists with high affinity and selectivity for specific GPCRs.

  • Development of Somatostatin Analogues: Somatostatin is a peptide hormone that regulates the secretion of other hormones. Synthetic analogues of somatostatin are used to treat various conditions, including neuroendocrine tumors and acromegaly.[8][9][10][11] The incorporation of non-natural amino acids, such as β-amino acids, can lead to analogues with improved stability and receptor subtype selectivity.

  • Antimicrobial Peptides: The development of new antimicrobial agents is a critical area of research. While specific data for peptides containing this exact amino acid is limited, the structural features of β-amino acids are being explored in the design of novel antimicrobial peptides with enhanced stability and efficacy.[12]

Quantitative Data

ParameterTypical Value/RangeNotes
Coupling Efficiency >99%Per coupling step, as determined by qualitative tests like the Kaiser test or quantitative methods like Fmoc-release UV monitoring. Efficiency can be influenced by the coupling reagents, reaction time, and the specific amino acid sequence.
Crude Peptide Purity 50-90%Varies significantly depending on the peptide length, sequence complexity, and synthesis conditions. The presence of β-amino acids may influence aggregation and, consequently, purity.
Final Peptide Purity >95-98%After purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Overall Yield 10-50%Highly dependent on the number of coupling cycles and the efficiency of each step, including cleavage and purification.

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-protected this compound into a peptide sequence using standard manual Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain on a solid support.

Materials:

  • Fmoc-protected this compound

  • Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Reaction vessel with a frit

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF, DCM, DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HBTU/HCTU, DIPEA) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage 7. Cleavage & Deprotection Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Standard Fmoc-SPPS Cycle

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly by adding the solvent, agitating for 1 minute, and then draining. Perform the following washes:

    • DMF (3 times)

    • DCM (3 times)

    • DMF (3 times)

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-4 equivalents of Fmoc-protected this compound and 3-4 equivalents of HBTU/HCTU in DMF.

    • Add 6-8 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring: Perform a qualitative Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF (3 times), followed by DCM (3 times), and then dry the resin under vacuum.

Protocol 2: Cleavage from Resin and Side-Chain Deprotection

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail: A mixture of Trifluoroacetic acid (TFA), a scavenger, and water. A common cocktail is:

    • 95% TFA

    • 2.5% Triisopropylsilane (TIS) (scavenger)

    • 2.5% Water

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon gas stream

Procedure:

  • Preparation: Place the dry peptide-bound resin in a suitable reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Add cold diethyl ether (approximately 10 times the volume of the filtrate) to the centrifuge tube to precipitate the crude peptide.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether two more times, centrifuging and decanting each time.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or argon gas.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Signaling Pathway Modulation

While specific signaling pathways targeted by peptides containing this compound are not yet well-defined in the literature, a primary area of investigation is the modulation of G-protein coupled receptor (GPCR) signaling. The incorporation of this β-amino acid can lead to peptidomimetics that act as agonists or antagonists at various GPCRs, such as somatostatin receptors.

Hypothetical GPCR Signaling Pathway Modulation:

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Ligand Peptide Analogue (containing β-amino acid) Ligand->GPCR binds Cellular_Response Cellular Response (e.g., Hormone Secretion Inhibition) Second_Messenger->Cellular_Response triggers

GPCR Signaling Pathway

Mechanism of Action:

  • Binding: The peptide analogue containing this compound binds to the extracellular domain of a GPCR. The specific conformation induced by the β-amino acid can enhance binding affinity and selectivity.

  • Conformational Change: Ligand binding induces a conformational change in the GPCR.

  • G-Protein Activation: The activated GPCR interacts with an intracellular G-protein, causing the exchange of GDP for GTP on the Gα subunit.

  • Downstream Signaling: The activated Gα subunit dissociates and modulates the activity of an effector enzyme, such as adenylyl cyclase.

  • Second Messenger Production: The effector enzyme produces second messengers, like cyclic AMP (cAMP).

  • Cellular Response: The change in second messenger concentration leads to a downstream cascade of events, resulting in a specific cellular response, such as the inhibition of hormone secretion in the case of somatostatin receptor activation.

Conclusion

Fmoc-protected this compound is a promising building block for the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. Its incorporation can lead to molecules with enhanced stability and unique biological activities. The provided protocols offer a foundation for researchers to utilize this compound in their synthetic endeavors. Further research is needed to fully elucidate the specific applications and biological activities of peptides containing this unique β-amino acid.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the unnatural β-amino acid, 3-Amino-3-(3-hydroxyphenyl)propanoic acid, into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). This document outlines the necessary materials, detailed experimental protocols, and key considerations for successful synthesis, purification, and analysis.

Introduction

The incorporation of unnatural amino acids, such as this compound (β-Tyr(m-OH)), into peptide sequences is a powerful strategy in drug discovery and development.[1][2] This modification can enhance peptide stability against enzymatic degradation, improve pharmacokinetic profiles, and introduce novel functionalities for exploring structure-activity relationships.[1] The 3-hydroxyphenyl side chain offers a unique scaffold for potential modifications and interactions with biological targets.[2] This document details the protocols for utilizing Fmoc-protected β-Tyr(m-OH) in standard SPPS workflows.

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is crucial for its effective use in SPPS.

PropertyValue
Formal Name Fmoc-(S)-3-amino-3-(3-hydroxyphenyl)propanoic acid
Synonyms Fmoc-L-β-Phe(3-OH)-OH, Fmoc-L-β-m-Tyr-OH
CAS Number 501015-32-3
Molecular Formula C₂₄H₂₁NO₅
Molecular Weight 403.43 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98%
Side-Chain Protecting Group Typically none required for the phenol during standard Fmoc-SPPS, but protection (e.g., with tBu) may be considered for complex syntheses to prevent side reactions.
Protecting Group Lability Fmoc: Base-labile (e.g., 20% piperidine in DMF) Phenol (unprotected): Stable to mild base; may require scavengers during final acidic cleavage.

Experimental Workflow for SPPS

The incorporation of this compound follows the standard iterative cycle of Fmoc-SPPS, which includes deprotection, coupling, and washing steps.

SPPS_Workflow Resin Resin Support (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Next Amino Acid Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide Oxidative_Stress_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Stressors Oxidative Stressors (e.g., H₂O₂) ROS Increased ROS Stressors->ROS CellDamage Cellular Damage ROS->CellDamage Peptide Peptide with β-Tyr(m-OH) Peptide->ROS Scavenges AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) Peptide->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes

References

Bioconjugation of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the bioconjugation of 3-Amino-3-(3-hydroxyphenyl)propanoic acid to proteins and antibodies. These guidelines are intended to assist in the development of novel bioconjugates, including antibody-drug conjugates (ADCs), for research and therapeutic applications.

Application Notes

This compound is a non-natural amino acid derivative that offers multiple functional groups for bioconjugation: a primary amine, a carboxylic acid, and a phenolic hydroxyl group. The presence of these groups allows for versatile yet potentially complex conjugation strategies. The most common and robust method for covalently linking this molecule to a protein is through the formation of a stable amide bond using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Strategic Considerations for Conjugation:

Due to the presence of both a primary amine and a carboxylic acid on this compound, a two-step EDC/NHS coupling protocol is strongly recommended to prevent self-polymerization of the small molecule. In this approach, the carboxyl group of the small molecule is first activated with EDC and NHS to form a semi-stable NHS ester. This activated molecule is then introduced to the protein, where it reacts with primary amines on the protein surface (primarily the ε-amino groups of lysine residues) to form a stable amide linkage.

The phenolic hydroxyl group is generally less reactive under the standard conditions used for EDC/NHS chemistry (pH 4.5-7.5). However, at higher pH values, it can become more nucleophilic. It is also important to be aware of a potential side reaction where EDC can modify tyrosine residues on the protein, though this is not always a major concern under controlled conditions.[1][2]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): The unique structure of this compound can be exploited as a novel linker-payload component in the development of ADCs.

  • Peptide Synthesis: It serves as a valuable building block in the synthesis of complex peptides with unique functionalities.[3]

  • Biomaterial Functionalization: The molecule can be used to modify the surfaces of biomaterials to enhance their biological activity or compatibility.

Experimental Protocols

Below are detailed protocols for the conjugation of this compound to a model protein (e.g., a monoclonal antibody) and subsequent characterization of the conjugate.

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to an Antibody

This protocol outlines the activation of the carboxylic acid on this compound followed by conjugation to the lysine residues of an antibody.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction tubes

  • Spectrophotometer

Procedure:

Step 1: Preparation of Reagents

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. For example, prepare a 10 mg/mL solution of each.

  • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

  • Prepare the antibody in Coupling Buffer at a suitable concentration (e.g., 5-10 mg/mL).

Step 2: Activation of this compound

  • In a reaction tube, mix the this compound solution with a molar excess of EDC and NHS. A common starting point is a 1:2:5 molar ratio of the small molecule to EDC to NHS.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation to the Antibody

  • Immediately after activation, add the activated this compound solution to the antibody solution. The molar ratio of the activated small molecule to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized. A starting point could be a 10 to 20-fold molar excess of the activated small molecule.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 4: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

Step 5: Purification of the Conjugate

  • Remove unreacted small molecules, EDC, NHS, and quenching reagents by buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[4][5]

  • Collect the purified antibody conjugate.

Protocol 2: Characterization of the Antibody-Small Molecule Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides an average DAR for the bulk sample.

  • Measure the absorbance of the purified conjugate at 280 nm and at a wavelength where the small molecule has a characteristic absorbance (if applicable).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the conjugated small molecule at 280 nm.

  • Calculate the concentration of the conjugated small molecule.

  • The DAR is the molar ratio of the small molecule to the antibody.

B. Characterization by Size Exclusion Chromatography (SEC)

SEC is used to assess the purity and aggregation of the conjugate.[4]

  • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS, pH 7.4).

  • Inject the purified conjugate onto the column.

  • Monitor the elution profile at 280 nm. A single, sharp peak corresponding to the monomeric antibody is expected. The presence of high molecular weight species indicates aggregation.

C. Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the distribution of different drug-loaded species.[6][7]

  • Equilibrate a HIC column with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Inject the purified conjugate.

  • Elute with a decreasing salt gradient. Species with a higher DAR will be more hydrophobic and will elute later.

  • The relative peak areas can be used to calculate the average DAR and the percentage of each species (DAR 0, 1, 2, etc.).

D. Characterization by Mass Spectrometry (MS)

MS provides a precise determination of the mass of the conjugate and can confirm the DAR and drug-load distribution.[8][9][10][11]

  • The purified conjugate can be analyzed by LC-MS.

  • The mass difference between the unconjugated antibody and the conjugate will correspond to the mass of the attached small molecules.

  • Deconvolution of the mass spectrum will reveal the distribution of different drug-loaded species.

Quantitative Data Summary

The following tables provide representative data for the conjugation of a small molecule to an antibody using EDC/NHS chemistry. These values should be used as a starting point for optimization.

Table 1: Recommended Molar Ratios for EDC/NHS Conjugation

ReagentMolar Ratio (relative to Small Molecule)
This compound1
EDC2 - 10
NHS/Sulfo-NHS5 - 20
Antibody0.05 - 0.1 (for a target DAR of 2-4)

Table 2: Example Drug-to-Antibody Ratio (DAR) Analysis by HIC

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 010.215
DAR 112.530
DAR 214.835
DAR 316.715
DAR 418.55
Average DAR 1.95

Note: The average DAR is calculated as the sum of (Peak Area % * DAR value) / 100.

Table 3: Typical Yield and Purity of Antibody Conjugates

ParameterTypical Value
Conjugation Yield (%)70 - 90
Monomer Purity (SEC)> 95%
Free Small Molecule< 1%

Visualizations

The following diagrams illustrate the key workflows and chemical reactions described in these protocols.

EDC_NHS_Two_Step_Conjugation Two-Step EDC/NHS Conjugation Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification SmallMolecule This compound ActivatedMolecule Activated NHS-ester SmallMolecule->ActivatedMolecule Activation (pH 6.0) EDC_NHS EDC + NHS EDC_NHS->ActivatedMolecule Conjugate Antibody Conjugate ActivatedMolecule->Conjugate Conjugation (pH 7.4) Antibody Antibody Antibody->Conjugate Purification Size Exclusion Chromatography Conjugate->Purification PurifiedConjugate Purified Conjugate Purification->PurifiedConjugate

Caption: Workflow for the two-step EDC/NHS conjugation.

EDC_NHS_Reaction_Scheme EDC/NHS Reaction Mechanism cluster_0 Activation cluster_1 Conjugation R_COOH R-COOH (Small Molecule) O_Acylisourea O-Acylisourea intermediate (unstable) R_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Bond Protein-NH-CO-R (Stable Amide Bond) NHS_Ester->Amide_Bond + Protein_NH2 Protein-NH2 (Antibody Lysine) Protein_NH2->Amide_Bond

Caption: Chemical reaction scheme for EDC/NHS coupling.

ADC_Characterization_Workflow Antibody Conjugate Characterization Workflow cluster_analysis Analysis Methods PurifiedConjugate Purified Conjugate UV_Vis UV-Vis Spectroscopy PurifiedConjugate->UV_Vis Determine SEC Size Exclusion Chromatography (SEC) PurifiedConjugate->SEC Assess HIC Hydrophobic Interaction Chromatography (HIC) PurifiedConjugate->HIC Determine MS Mass Spectrometry (MS) PurifiedConjugate->MS Confirm DAR_Average Average DAR UV_Vis->DAR_Average Provides Purity_Aggregation Purity & Aggregation SEC->Purity_Aggregation Provides DAR_Distribution DAR Distribution HIC->DAR_Distribution Provides Precise_Mass Precise Mass & DAR MS->Precise_Mass Provides

Caption: Workflow for the characterization of antibody conjugates.

References

Uncharted Territory: The Elusive Role of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

Despite its commercial availability and purported relevance to neuroscience, a thorough review of scientific literature reveals a significant gap in the documented use of 3-Amino-3-(3-hydroxyphenyl)propanoic acid in neuroscience research. While chemical suppliers list it as a building block for drug discovery and peptide synthesis with potential applications in neuroscience, primary research articles detailing its specific mechanisms of action, signaling pathways, and experimental protocols in this field are conspicuously absent.

Currently, the available information is largely confined to product descriptions from chemical vendors, which suggest its utility without providing substantive evidence from peer-reviewed studies. These commercial sources propose that the compound, a non-natural amino acid derivative, may serve as a valuable intermediate in the synthesis of novel therapeutics, including those targeting neurological disorders. However, these claims are not substantiated by accessible academic research.

Searches for direct applications in neuroscience, including its effects on neurotransmission, neuroprotection, or receptor binding, have not yielded specific data. Consequently, it is not possible to provide established experimental protocols, quantitative data on its biological activity in neural systems, or diagrams of associated signaling pathways, as these have not been described in the scientific literature.

It is important to distinguish this compound from similarly named compounds that have been studied more extensively. For instance, 3-(3-Hydroxyphenyl)propionic acid (3-HPPA), which lacks the amino group, has been investigated for its cardiovascular effects as a promoter of nitric oxide release. Additionally, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been explored for their antimicrobial and anticancer properties. However, these compounds are structurally distinct and their biological activities are not transferable to the compound .

Some commercial suppliers have also inaccurately conflated isomers of 3-Amino-3-(hydroxyphenyl)propanoic acid with well-known neuroactive compounds like L-DOPA and L-tyrosine, highlighting the need for caution when interpreting non-academic sources.

Potential as a Research Chemical

The primary utility of this compound, particularly its stereoisomers like (S)-3-Amino-3-(3-hydroxyphenyl)propionic acid, appears to be as a specialized building block in medicinal chemistry. Its structure, featuring a beta-amino acid backbone and a functionalized phenyl ring, makes it a candidate for incorporation into novel peptides or small molecules. The Fmoc-protected version of this compound is also available, indicating its intended use in solid-phase peptide synthesis.

Researchers in drug development may acquire this compound to:

  • Synthesize novel peptide-based ligands for receptors in the central nervous system.

  • Develop small molecule inhibitors or modulators of neurological targets.

  • Explore its potential as a precursor for more complex neuroactive compounds.

Future Research Directions

The absence of published data on the direct neuroscientific applications of this compound suggests that it is an under-investigated molecule. Future research could explore:

  • Screening the compound for binding affinity at various neurotransmitter receptors and transporters.

  • Investigating its effects on neuronal viability and its potential for neuroprotective or neurotoxic effects in cell culture models.

  • Assessing its impact on synaptic transmission and plasticity in brain slice electrophysiology studies.

  • Evaluating its behavioral effects in animal models of neurological or psychiatric disorders.

Until such studies are conducted and published, the role of this compound in neuroscience remains speculative. The scientific community awaits foundational research to elucidate its potential biological activities within the central nervous system. Therefore, detailed application notes and protocols for its use in this field cannot be provided at this time.

Application Notes and Protocols for Developing Peptide Libraries with 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide libraries is a powerful strategy in drug discovery, offering the potential to create novel therapeutics with enhanced stability, potency, and target specificity. 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a β-amino acid, is a particularly interesting building block. Its structure can lead to peptides with altered secondary structures and increased resistance to proteolytic degradation compared to their natural α-amino acid counterparts. The hydroxyphenyl moiety provides a functional group for potential post-synthesis modifications and can participate in specific interactions with biological targets.

These application notes provide a comprehensive overview of the principles and protocols for the synthesis, screening, and characterization of peptide libraries incorporating this compound. The methodologies described herein are intended to guide researchers in the development of novel peptide-based drug candidates.

Data Presentation

The successful incorporation of this compound and the subsequent screening of the peptide library are critically dependent on quantifiable metrics. The following tables provide a template for presenting such data, with example values for illustrative purposes.

Table 1: Synthesis and Purity of a Model Peptide Containing this compound

ParameterValueMethod of Analysis
Peptide SequenceAc-Tyr-Val-Ala-(β-Hphe(3-OH))-Leu-NH₂-
Coupling Efficiency of Fmoc-β-Hphe(3-OH)-OH>98%Kaiser Test / TNBS Test
Crude Purity85%RP-HPLC (214 nm)
Final Purity after Purification>99%RP-HPLC (214 nm)
Observed Mass (M+H)⁺[Calculated Mass + 1]ESI-MS
Expected Mass (M+H)⁺[Calculated Mass + 1]-

Table 2: Screening of a One-Bead-One-Compound (OBOC) Library Against a Target G-Protein Coupled Receptor (GPCR)

Library DesignationLibrary DiversityTarget ProteinScreening MethodHit Rate (%)Hit Peptide Sequence ExampleBinding Affinity (Kd) of Hit
LIB-BHphe-01~1 x 10⁵GPCR-XOn-bead binding assay with fluorescently labeled ligand0.1%c[Lys-Gly-(β-Hphe(3-OH))-Arg-Trp]500 nM
LIB-BHphe-02~5 x 10⁵GPCR-YCell-based functional assay (calcium mobilization)0.05%Ac-Phe-(β-Hphe(3-OH))-Leu-Arg-Gly-NH₂1.2 µM

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Library Incorporating this compound using the Split-and-Pool Method

This protocol outlines the manual synthesis of a peptide library on a solid support, such as Rink Amide resin, for the generation of C-terminally amidated peptides.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected α-amino acids

  • Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propanoic acid (Fmoc-β-Hphe(3-OH)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Kaiser test or TNBS test reagents

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Split the Resin: Divide the resin into equal portions, one for each amino acid to be coupled at the first variable position.

  • Amino Acid Coupling:

    • To each portion of resin, add a solution of the corresponding Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

    • For the portion designated for the β-amino acid, use Fmoc-β-Hphe(3-OH)-OH.

    • Agitate the reaction vessels for 2 hours at room temperature. Note: For the β-amino acid, a longer coupling time or a double coupling may be necessary to ensure high efficiency.

    • Monitor the coupling reaction using the Kaiser test or TNBS test. A negative result (yellow beads for Kaiser test) indicates a complete reaction.

    • If the coupling is incomplete, drain the solution and repeat the coupling step with fresh reagents.

    • Once coupling is complete, wash the resin with DMF (5 times).

  • Pool and Mix: Combine all resin portions into a single vessel and mix thoroughly to ensure randomization for the next position.

  • Repeat Synthesis Cycles: Repeat steps 2, 3, 4, and 5 for each subsequent position in the peptide library.

  • Final Fmoc Deprotection: After the final coupling cycle, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptides by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptides, decant the ether, and repeat the ether wash twice.

    • Dry the peptide library under vacuum.

  • Library Characterization: Analyze a small, representative sample of the library by mass spectrometry to confirm the presence of peptides with the expected mass range.

Protocol 2: On-Bead Screening of a One-Bead-One-Compound (OBOC) Library

This protocol describes a common method for identifying binding partners from an OBOC library.

Materials:

  • Peptide library on beads (from Protocol 1, but without the final cleavage step)

  • Target protein (e.g., a purified GPCR or a fluorescently labeled ligand)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Fluorescently labeled secondary antibody (if using an unlabeled primary antibody against the target)

  • Microscope with fluorescence capabilities

  • Micromanipulator

Procedure:

  • Bead Preparation:

    • Wash the library beads with DMF, followed by methanol, and then the screening buffer (e.g., PBS).

    • Block the beads by incubating them in blocking buffer for 1 hour at room temperature to minimize non-specific binding.

  • Incubation with Target:

    • Incubate the blocked beads with a solution of the target protein (or fluorescently labeled ligand) at a predetermined concentration for 1-2 hours at room temperature or 4°C.

  • Washing:

    • Wash the beads extensively with the wash buffer to remove unbound target protein.

  • Detection (for unlabeled target):

    • If an unlabeled primary antibody was used to detect the target, incubate the beads with a fluorescently labeled secondary antibody for 1 hour.

    • Wash the beads again with the wash buffer.

  • Hit Identification:

    • Screen the beads under a fluorescence microscope.

    • Identify and isolate the beads that exhibit a strong fluorescent signal ("hit" beads) using a micromanipulator.

  • Peptide Sequencing:

    • Wash the isolated hit beads with water and then methanol.

    • Cleave the peptide from the single bead using the cleavage cocktail from Protocol 1.

    • Determine the sequence of the peptide using mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS).

Visualizations

Experimental Workflow for Peptide Library Synthesis and Screening

experimental_workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 split 3. Split Resin deprotect1->split couple_a 4a. Couple Fmoc-AA-OH split->couple_a couple_b 4b. Couple Fmoc-β-Hphe(3-OH)-OH split->couple_b pool 5. Pool and Mix Resin couple_a->pool couple_b->pool repeat 6. Repeat Cycles (n-1) pool->repeat deprotect2 7. Final Fmoc Deprotection pool->deprotect2 after last cycle repeat->deprotect1 for next cycle cleave 8. Cleavage from Resin (TFA Cocktail) deprotect2->cleave library Peptide Library in Solution cleave->library screen 9. Library Screening (e.g., On-Bead Assay) library->screen hits 10. Hit Identification & Sequencing screen->hits end End: Lead Peptides hits->end

Caption: Workflow for split-and-pool synthesis and screening.

Signaling Pathway Modulation by a GPCR-Targeting Peptide

The following diagram illustrates a hypothetical signaling pathway activated by a peptide from the library that acts as an agonist on a Gs-coupled G-Protein Coupled Receptor (GPCR).

gpcr_signaling peptide Peptide Ligand (from Library) gpcr G-Protein Coupled Receptor (GPCR) peptide->gpcr Binds g_protein Gs Protein (α, β, γ subunits) gpcr->g_protein Activates g_alpha_gtp Gα-GTP g_protein->g_alpha_gtp GDP -> GTP ac Adenylate Cyclase g_alpha_gtp->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_transcription Gene Transcription creb->gene_transcription Promotes cellular_response Cellular Response gene_transcription->cellular_response Leads to

Caption: Gs-coupled GPCR signaling cascade.

Application Notes and Protocols for the Synthesis of Bioactive Peptides Containing 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These unique building blocks can impart novel structural and functional properties to peptides, leading to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles. One such promising non-canonical amino acid is 3-Amino-3-(3-hydroxyphenyl)propanoic acid , a β-amino acid analog of m-tyrosine. Its distinctive structure, featuring a hydroxylated phenyl ring, offers opportunities for creating peptides with unique functionalities and potential therapeutic applications.[1][2]

These application notes provide a comprehensive overview of the use of this compound in the synthesis of bioactive peptides. Detailed protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS) are provided, along with methodologies for evaluating the bioactivity of the resulting peptides, with a focus on antimicrobial and anticancer activities.

Key Applications

The inclusion of this compound in peptide synthesis is valuable for:

  • Drug Development: Designing novel peptide-based therapeutics with enhanced efficacy and specificity. The unique structural features of this amino acid can be leveraged to target specific biological pathways.[1][2]

  • Sophisticated Peptide Design: Creating complex peptide structures with tailored biological activities. The 3-hydroxyphenyl group provides a site for potential post-synthesis modifications.[2]

  • Biochemical Research: Synthesizing probes to study peptide-protein interactions and cellular signaling pathways.

Data Presentation: Bioactivity of Peptides Containing Hydroxyphenyl-propanoic Acid Scaffolds

While specific quantitative data for peptides containing this compound is emergent, data from structurally related compounds, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, provide a strong rationale for its investigation in antimicrobial and anticancer applications. The following tables summarize representative bioactivity data for such compounds, offering a template for presenting results from newly synthesized peptides.

Table 1: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

CompoundMethicillin-resistant S. aureus (MRSA) MIC (µg/mL)Vancomycin-resistant E. faecalis (VRE) MIC (µg/mL)E. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)Drug-resistant Candida species MIC (µg/mL)
Hydrazone Derivative 14 1 - 80.5 - 28 - 648 - 648 - 64
Hydrazone Derivative 15 1 - 80.5 - 28 - 648 - 648 - 64
Hydrazone Derivative 16 1 - 80.5 - 28 - 648 - 648 - 64
Phenyl-substituted Derivative 29 16>64>64>64>64
4-NO2 Phenyl-substituted Derivative 30 16163264>64

Data adapted from studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Non-Small Cell Lung Cancer Cells

CompoundA549 Cell Viability Reduction (%)
N-(4-hydroxyphenyl)-β-alanine hydrazide (Compound 2) 13.9
1-Naphthyl substituted Hydrazone (Compound 12) 57.9
2-Furyl substituted Derivative (Compound 20) >50

Data represents the reduction in cell viability after 24 hours of treatment and is adapted from studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual incorporation of Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid into a peptide sequence using standard Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or equivalent coupling additive

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Solid Phase Peptide Synthesis (SPPS) reaction vessel

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (relative to the resin substitution) and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Add 6 equivalents of DIPEA.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating an incomplete reaction), the coupling step can be repeated.

    • After complete coupling, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic Acid: Follow the same procedure as in step 3, using Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid as the amino acid to be coupled.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash1->Coupling Repeat Repeat for each Amino Acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Peptides

This protocol describes the broth microdilution method to determine the MIC of the synthesized peptides against bacterial strains. This method should be adapted for cationic antimicrobial peptides to ensure accurate results.

Materials:

  • Test bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well polypropylene microtiter plates

  • Synthesized peptide stock solution (in sterile water or 0.01% acetic acid)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Methodology:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of 0.01, which corresponds to approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Peptide Dilution Series:

    • Prepare a series of two-fold dilutions of the peptide stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL and a final volume of 100 µL.

    • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the OD600 of each well.

MIC_Assay_Workflow Culture Overnight Bacterial Culture Dilution Dilute Culture (OD600 = 0.01) Culture->Dilution Inoculation Inoculate Plate (Bacteria + Peptide) Dilution->Inoculation Peptide_Dilution Prepare Peptide Dilution Series Peptide_Dilution->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation MIC_Determination Determine MIC (Visual/OD600) Incubation->MIC_Determination

Minimum Inhibitory Concentration (MIC) Assay Workflow.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized peptides on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized peptide stock solution (in sterile PBS or DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Multi-well plate reader

Methodology:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in complete medium.

    • Remove the medium from the wells and add 100 µL of the peptide dilutions.

    • Include a vehicle control (medium with the same concentration of the peptide solvent).

    • Incubate for 24-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined from a dose-response curve.

Potential Signaling Pathways

While the specific signaling pathways modulated by peptides containing this compound require empirical investigation, the structural features of this amino acid suggest potential mechanisms of action based on related compounds.

Antimicrobial Activity:

Many antimicrobial peptides, particularly cationic ones, exert their effects through membrane disruption. The amphipathic nature of peptides containing this compound could facilitate their interaction with and disruption of bacterial cell membranes. Potential mechanisms include the formation of pores (barrel-stave or toroidal pore models) or the "carpet" mechanism, leading to membrane permeabilization and cell death.[3][4]

Antimicrobial_Pathway Peptide Peptide containing This compound Interaction Electrostatic Interaction Peptide->Interaction Membrane Bacterial Cell Membrane (Negatively Charged) Disruption Membrane Disruption Membrane->Disruption Interaction->Membrane Pore Pore Formation Disruption->Pore Carpet Carpet Mechanism Disruption->Carpet Leakage Ion and Metabolite Leakage Pore->Leakage Carpet->Leakage Death Cell Death Leakage->Death

Potential Antimicrobial Mechanism of Action.

Anticancer Activity:

The phenolic hydroxyl group in this compound is a key feature found in many natural compounds with anticancer properties. Polyphenolic compounds are known to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis. Peptides incorporating this amino acid may interfere with pathways such as the MAPK and PI3K/Akt signaling cascades, which are often dysregulated in cancer.[5][6]

Anticancer_Pathway Peptide Peptide containing This compound Receptor Cell Surface Receptor Peptide->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Inhibition MAPK MAPK Pathway Receptor->MAPK Inhibition Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis MAPK->Proliferation MAPK->Apoptosis

Potential Anticancer Signaling Pathways.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel bioactive peptides. The protocols and application notes provided herein offer a framework for researchers to incorporate this non-canonical amino acid into their peptide designs and to evaluate the biological activities of the resulting molecules. The potential for these peptides to exhibit potent antimicrobial and anticancer activities, coupled with the detailed methodologies for their synthesis and evaluation, underscores the promise of this approach in the development of next-generation peptide-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the coupling of Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid in solid-phase peptide synthesis (SPPS). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to navigate common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am seeing low coupling efficiency with Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid. What are the common causes and how can I improve it?

A1: Low coupling efficiency with this amino acid can stem from several factors, including steric hindrance and suboptimal activation. The presence of the hydroxyphenyl group can also influence reactivity.[1][2] Here are key strategies to improve coupling efficiency:

  • Optimize Coupling Reagents: For challenging couplings, standard carbodiimide reagents like DCC or DIC alone may be insufficient. The use of more potent uronium/aminium-based reagents such as HATU, HBTU, or HCTU is highly recommended.[3] These reagents can accelerate the reaction and overcome steric hindrance.

  • Increase Reagent Equivalents: Using a 3-5 fold excess of the Fmoc-amino acid, coupling reagent, and base over the resin loading capacity can drive the reaction towards completion.

  • Extend Coupling Time: If a standard coupling time of 1-2 hours yields incomplete reaction, extending the time to 4 hours or even overnight can be beneficial.

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid. This is a very effective method for difficult couplings.

  • Monitor with the Kaiser Test: A positive Kaiser test (blue or purple beads) after coupling indicates the presence of unreacted primary amines. A negative test (yellow or colorless beads) signifies a complete reaction.[3]

Q2: Do I need to protect the hydroxyl group of the 3-hydroxyphenyl side chain during coupling?

A2: The decision to protect the phenolic hydroxyl group is a critical consideration. While routine incorporation of amino acids with hydroxyl side chains like Tyrosine often utilizes a protecting group (e.g., tert-butyl, tBu), it may not always be necessary for Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid, depending on the coupling conditions and the specific peptide sequence.[4][5]

  • Coupling without Protection: It is possible to perform the coupling without a protecting group. This "minimal protection" strategy can be advantageous by simplifying the synthesis and avoiding an additional deprotection step. However, it carries the risk of side reactions, primarily O-acylation.

  • When to Consider Protection: If you are using highly activating coupling conditions, or if the peptide sequence is particularly long or complex, protecting the hydroxyl group with a tBu group, similar to Fmoc-Tyr(tBu)-OH, is a safer approach to prevent side reactions.[4][5]

Q3: What is O-acylation and how can I detect and prevent it?

A3: O-acylation is a side reaction where the activated Fmoc-amino acid acylates the hydroxyl group of the 3-hydroxyphenyl side chain instead of the N-terminal amine of the growing peptide chain. This results in a branched peptide impurity.

  • Prevention:

    • Use of a Protecting Group: The most effective way to prevent O-acylation is to protect the hydroxyl group with a tert-butyl (tBu) ether.[4]

    • Choice of Coupling Reagents: Using coupling reagents with additives like HOBt or Oxyma can help to minimize O-acylation by forming less reactive activated esters.

    • Avoid Excess Base: Using a strong base like DIPEA in large excess can promote O-acylation. Using a weaker base like collidine or N-methylmorpholine (NMM) can be beneficial.[3]

  • Detection:

    • Mass Spectrometry (MS): The O-acylated product will have a higher mass corresponding to the addition of the acyl group. Tandem MS (MS/MS) can be used to identify the specific site of modification.[6][7]

    • High-Performance Liquid Chromatography (HPLC): The O-acylated peptide will likely have a different retention time on a reverse-phase HPLC column compared to the desired peptide. It often elutes later due to increased hydrophobicity.[8][9][10][11]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the coupling of Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Issue 1: Positive Kaiser Test After Coupling (Incomplete Coupling)

A positive Kaiser test indicates the presence of free primary amines on the resin, signifying an incomplete coupling reaction.

Troubleshooting Workflow:

G start Positive Kaiser Test (Incomplete Coupling) reagent_check Review Reagents: - Potent coupling reagent (HATU, HCTU)? - Sufficient excess (3-5 eq.)? start->reagent_check double_couple Perform Double Coupling: Recouple with fresh reagents for 2-4 hours. reagent_check->double_couple No extend_time Extend Coupling Time: Increase initial coupling time to 4+ hours. reagent_check->extend_time Yes capping Consider Capping: Cap unreacted amines with acetic anhydride. double_couple->capping Still Positive proceed Negative Kaiser Test (Proceed to Deprotection) double_couple->proceed Negative extend_time->double_couple extend_time->proceed Negative re_evaluate Re-evaluate Strategy: - Protect hydroxyl group? - Change solvent (e.g., NMP)? capping->re_evaluate

Caption: Troubleshooting workflow for a positive Kaiser test.

Issue 2: Presence of a Side Product with a Higher Mass

The appearance of a significant peak in the mass spectrum with a mass corresponding to the desired peptide plus the mass of the coupled amino acid minus water suggests potential O-acylation.

Decision Tree for Addressing O-Acylation:

G start Suspected O-Acylation (Higher Mass Side Product) confirm Confirm by MS/MS and HPLC start->confirm is_protected Is the hydroxyl group protected? confirm->is_protected protect Protect Hydroxyl Group: Use Fmoc-3-Amino-3-(3-(tBuO)-phenyl)propanoic acid. is_protected->protect No (for future syntheses) modify_conditions Modify Coupling Conditions: - Use DIC/Oxyma - Reduce base concentration - Use a weaker base (NMM) is_protected->modify_conditions No re_synthesize Re-synthesize Peptide is_protected->re_synthesize Yes (investigate other issues) protect->re_synthesize modify_conditions->re_synthesize

Caption: Decision tree for troubleshooting O-acylation.

Quantitative Data Summary

While specific comparative data for Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid is not extensively available, the following table provides a general comparison of coupling reagent efficacy, which can guide reagent selection.

Coupling ReagentRelative EfficacyRacemization RiskNotes
HATU/HBTU/HCTU ExcellentLowHighly recommended for difficult couplings. Pre-activation is generally required.[3]
PyBOP/PyAOP ExcellentLowPhosphonium-based reagents, are also very effective for sterically hindered amino acids.
DIC/Oxyma Very GoodVery LowA good combination for minimizing racemization. Coupling times may be longer.
DIC/HOBt GoodLowA standard and cost-effective option, but may be less efficient for challenging couplings.
DCC ModerateModerateCan be effective, but the formation of insoluble dicyclohexylurea (DCU) byproduct can be problematic.

Experimental Protocols

Protocol 1: Standard Coupling with HATU
  • Resin Preparation: Swell the peptide-resin in high-quality, amine-free N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid (3-5 equivalents), HATU (0.95 equivalents relative to the amino acid), and an additive like HOAt (1 equivalent) in DMF. Add a non-nucleophilic base such as DIPEA or collidine (2 equivalents relative to the amino acid). Allow to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for completion of the coupling.

Protocol 2: Qualitative Kaiser Test

This test is used to detect the presence of free primary amines on the resin.

  • Sample Preparation: Transfer a small sample of resin beads (10-15 beads) to a small glass test tube.

  • Washing: Wash the beads with DMF and then with ethanol to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or solution turn a dark blue or purple color.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or are colorless.

References

Technical Support Center: 3-Amino-3-(3-hydroxyphenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Amino-3-(3-hydroxyphenyl)propanoic acid in their peptide synthesis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant side product with a mass corresponding to my peptide plus an acyl group. What is the likely cause and how can I prevent it?

A1: The most probable cause is O-acylation of the phenolic hydroxyl group on the 3-hydroxyphenyl side chain.[1] This is a common side reaction for amino acids with unprotected or insufficiently protected hydroxyl groups.[2] The nucleophilic hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to chain termination or branched peptides.

Troubleshooting Steps:

  • Side-Chain Protection: The most effective solution is to use a derivative of this compound with a protecting group on the hydroxyl function. Common protecting groups for phenolic hydroxyls in Fmoc-based solid-phase peptide synthesis (SPPS) include tert-butyl (tBu) and benzyl (Bzl).

  • Coupling Reagent Selection: Using a less reactive carbodiimide or adding a hydroxylamine-based additive like HOBt or HOAt can sometimes suppress O-acylation, but side-chain protection is the more robust solution.

  • Reaction Conditions: Lowering the reaction temperature and minimizing the coupling time can also reduce the extent of O-acylation.

Q2: My final peptide product appears to have undergone oxidation. How can I identify and prevent this?

A2: The 3-hydroxyphenyl group is susceptible to oxidation, which can occur during synthesis, cleavage, or purification. Oxidation can lead to the formation of quinone-like species, resulting in colored impurities and modified peptides.

Troubleshooting Steps:

  • Use of Scavengers: During the final cleavage from the resin (typically with trifluoroacetic acid - TFA), it is crucial to use a cocktail of scavengers to trap reactive cationic species that can promote oxidation.[1] A common scavenger cocktail includes triisopropylsilane (TIS) and water. For particularly sensitive sequences, adding phenol or thioanisole can be beneficial.

  • Degassed Solvents: Using degassed solvents for both synthesis and purification can minimize exposure to oxygen.

  • Inert Atmosphere: Performing the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.

Q3: I am experiencing incomplete coupling reactions when adding the amino acid following this compound. What could be the issue?

A3: Incomplete coupling can be due to several factors, including steric hindrance or aggregation of the peptide chain. The bulky nature of the 3-hydroxyphenyl group might contribute to difficult couplings.

Troubleshooting Steps:

  • Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.

  • More Potent Coupling Reagents: Switch to a more powerful coupling reagent system, such as HBTU/DIPEA or HATU/DIPEA.

  • Change of Solvent: If aggregation is suspected, switching from DMF to NMP or adding a chaotropic salt like LiCl might improve solvation and coupling efficiency.

  • Microwave-Assisted Synthesis: Microwave energy can often overcome difficult couplings by providing localized heating.

Q4: Can the 3-hydroxyphenyl side chain cause any other unexpected side reactions?

A4: While O-acylation and oxidation are the primary concerns, other general peptide synthesis side reactions can still occur:

  • Racemization: Although the chiral center is at the β-carbon, racemization is a potential issue during activation, especially with certain coupling reagents. Using additives like HOBt or HOAt can help suppress racemization.

  • Diketopiperazine Formation: If this compound is one of the first two amino acids in the sequence, diketopiperazine formation can occur after the removal of the N-terminal protecting group of the second amino acid, leading to cleavage of the dipeptide from the resin.[3] Using a 2-chlorotrityl chloride resin can help minimize this due to its steric bulk.[3]

Data Presentation: Side Product Formation

The following table summarizes potential side reactions and the expected mass change of the resulting peptide, which can be useful for mass spectrometry analysis.

Side ReactionDescriptionExpected Mass Change (Da)Recommended Prevention Strategy
O-Acylation Acylation of the side-chain hydroxyl group by the incoming amino acid.+ Mass of the acyl group (e.g., + Mass of incoming Fmoc-amino acid - H2O)Use a side-chain protected derivative (e.g., with tBu).
Oxidation Formation of a quinone-like species on the hydroxyphenyl ring.- 2 Da (loss of 2 hydrogens) or + 16 Da (addition of oxygen)Use scavengers during cleavage; work under an inert atmosphere.
Trifluoroacetylation Trifluoroacetylation of the side-chain hydroxyl during cleavage.+ 96 Da (addition of CF3CO)Use optimized scavenger cocktails.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid (with side-chain protection)
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-3-Amino-3-(3-hydroxyphenyl)(tBu)-OH (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Pelleting and Washing: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Visualizations

O_Acylation_Side_Reaction PeptideResin Peptide-Resin-NH2 TargetPeptide Desired Peptide PeptideResin->TargetPeptide Normal Coupling ActivatedAA Fmoc-AA-COOH + Coupling Reagent ActivatedEster Fmoc-AA-O-Activated ActivatedAA->ActivatedEster Activation ActivatedEster->TargetPeptide SideProduct O-Acylated Side Product (Branched Peptide) ActivatedEster->SideProduct Side Reaction Hydroxyl 3-Hydroxyphenyl Side Chain (OH) Hydroxyl->SideProduct Nucleophilic Attack

Caption: O-Acylation side reaction pathway in peptide synthesis.

Troubleshooting_Workflow Start Side Product Detected (e.g., by LC-MS) MassAnalysis Analyze Mass Spectrum Start->MassAnalysis MassPlusAcyl Mass = Peptide + Acyl? MassAnalysis->MassPlusAcyl MassMinus2H Mass = Peptide - 2 Da or Peptide + 16 Da? MassPlusAcyl->MassMinus2H No OAcylation Diagnosis: O-Acylation MassPlusAcyl->OAcylation Yes IncompleteCoupling Incomplete Coupling? MassMinus2H->IncompleteCoupling No Oxidation Diagnosis: Oxidation MassMinus2H->Oxidation Yes CouplingFailure Diagnosis: Coupling Failure IncompleteCoupling->CouplingFailure Yes SolveOacyl Solution: - Use side-chain protection (tBu) - Optimize coupling reagents OAcylation->SolveOacyl SolveOxidation Solution: - Use scavengers in cleavage - Degas solvents Oxidation->SolveOxidation SolveCoupling Solution: - Double couple - Use stronger activators - Change solvent CouplingFailure->SolveCoupling

Caption: Troubleshooting workflow for side reactions.

References

Technical Support Center: Synthesis of Peptides Containing 3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers incorporating 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a β-amino acid analog of m-tyrosine, into peptides via Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound in SPPS?

Incorporating this non-canonical β-amino acid presents several potential challenges compared to standard α-amino acids:

  • Reduced Coupling Efficiency: The stereochemistry and bulkiness of β-amino acids can lead to slower and less complete coupling reactions.

  • Side Reactions: The unprotected hydroxyl group on the phenyl ring is susceptible to side reactions, such as O-acylation, during coupling steps.[1][2]

  • Aggregation: Peptides containing β-amino acids may adopt different secondary structures, potentially increasing the risk of on-resin aggregation, which hinders subsequent synthetic steps.[3][4]

  • Protecting Group Strategy: Selecting an appropriate protecting group for the phenolic hydroxyl group is crucial for preventing side reactions while ensuring its removal doesn't harm the final peptide.[5][6]

Q2: Do I need to protect the hydroxyl group on the phenyl ring?

While short syntheses may sometimes be successful without protection, it is highly recommended to protect the phenolic hydroxyl group. An unprotected hydroxyl group can be acylated by the incoming activated amino acid, leading to the formation of branched peptide impurities and a significant reduction in the yield of the target peptide.[1][7]

Q3: What are the recommended protecting groups for the 3-hydroxyl group?

The choice of protecting group depends on the overall synthetic strategy (e.g., Fmoc/tBu vs. Boc/Bzl). For the common Fmoc/tBu strategy, an acid-labile protecting group is required.

  • tert-Butyl (tBu): This is a common choice as it is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linker during the final TFA cleavage step.

  • Benzyl (Bzl): While traditionally used in Boc chemistry, its removal requires harsh acidic conditions like HF, which may not be compatible with all sequences.[8] Using TFA/acetic acid mixtures can sometimes suppress side reactions associated with benzyl group removal.[8]

Q4: Which coupling reagents are most effective for this β-amino acid?

Due to potential steric hindrance, more powerful coupling reagents are often required to achieve high efficiency.

  • Uronium/Aminium-based reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally very effective, especially when used with a non-nucleophilic base like Diisopropylethylamine (DIPEA).[9][10]

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in the presence of an additive like Hydroxybenzotriazole (HOBt) or OxymaPure® can also be used. Oxyma has been noted for its ability to suppress side reactions.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis.

Problem 1: Low Coupling Efficiency (Positive Kaiser Test after Coupling)

A dark blue color on the resin beads after the Kaiser test indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.[9]

Potential Cause Recommended Solution
Steric Hindrance 1. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight. 2. Double Couple: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated amino acid. 3. Use a More Potent Activator: Switch from standard carbodiimides (DCC/DIC) to a uronium/aminium salt like HATU or HCTU, which are known to be more effective for difficult couplings.
Peptide Aggregation 1. Incorporate Solubilizing Agents: Add agents like detergents or chaotropic salts to the reaction mixture to disrupt hydrophobic interactions.[4] 2. Change Solvent: Use a more polar or "disrupting" solvent like N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF). 3. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-75°C) for a shorter duration, which can help break up secondary structures.
Insufficient Reagent Excess Increase the molar excess of the Fmoc-amino acid and coupling reagents from the standard 3-4 equivalents to 5-6 equivalents relative to the resin loading capacity.

Problem 2: Presence of a Major Side Product with +[Mass of Acyl Group] Da

This observation often points to acylation of the unprotected hydroxyl group on the phenyl ring.

Potential Cause Recommended Solution
Unprotected Phenol If the synthesis is already in progress, it may be difficult to salvage. For future syntheses, use a derivative of this compound with a protected hydroxyl group (e.g., with a tBu group for Fmoc-SPPS).
Premature Deprotection If a protecting group was used, it may be partially labile to the synthesis conditions (e.g., repeated piperidine treatments for Fmoc removal). Consider switching to a more stable protecting group for future syntheses.

Problem 3: Poor Yield and Purity After Cleavage and Purification

Low overall yield can be a cumulative effect of minor inefficiencies at each step. Even a 99% yield at each step can result in a final yield of only 24% for a 140-mer peptide.[12]

Potential Cause Recommended Solution
Cumulative Incomplete Couplings 1. Capping: After each coupling step, "cap" any unreacted free amines using acetic anhydride. This prevents the formation of deletion sequences and simplifies final purification. 2. Monitoring: Use a qualitative test (like the Kaiser test) after every coupling and deprotection step to ensure reactions go to completion before proceeding.[13]
Side Reactions During Cleavage The hydroxyl group can make the peptide susceptible to side reactions from carbocations generated during cleavage. Ensure an effective scavenger cocktail is used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
Aggregation During Purification Peptides containing hydrophobic or β-amino acid residues can aggregate during HPLC purification. 1. Modify HPLC Conditions: Adjust the pH of the mobile phase or add organic modifiers. 2. Solubilize Before Injection: Dissolve the crude peptide in a small amount of a strong solvent like hexafluoroisopropanol (HFIP) or guanidinium chloride before diluting for injection.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-3-Amino-3-(3-tBu-hydroxyphenyl)propanoic acid

This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin).

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (3x), Isopropanol (3x), and DMF (3x). Confirm deprotection with a positive Kaiser test.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-3-Amino-3-(3-tBu-hydroxyphenyl)propanoic acid (4 eq.), HATU (3.9 eq.), and HOBt (4 eq.) in DMF.

  • Activation: Add DIPEA (8 eq.) to the activation mixture and let it pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is negative (beads are colorless or yellowish), the coupling is complete. If positive (blue beads), proceed to step 6.

  • (Optional) Recoupling: Drain the resin and repeat steps 2-4 for a second coupling.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) to remove all excess reagents.

  • Capping (Recommended): To block any remaining unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5:6:89 v/v/v) for 30 minutes.

  • Proceed: Continue with the next deprotection and coupling cycle.

Visualizations

Workflow and Troubleshooting Diagrams

SPPS_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle for β-Amino Acid cluster_repeat Chain Elongation cluster_final Final Steps cluster_key Legend p1 Swell Resin in DMF p2 Fmoc Deprotection (20% Piperidine/DMF) p1->p2 p3 Wash Resin p2->p3 c1 Prepare Activation Mix (Fmoc-AA-OH, HATU, DIPEA) p3->c1 c2 Add to Resin Couple for 2-4h c1->c2 c3 Kaiser Test c2->c3 c3->c2 Positive (Recouple) c4 Wash Resin c3->c4 Negative r1 Repeat Deprotection & Coupling Cycles c4->r1 f1 Final Deprotection r1->f1 f2 Cleavage from Resin (e.g., TFA/TIS/H2O) f1->f2 f3 Precipitate & Purify f2->f3 key_process Process Step key_decision Decision Point key_path Primary Path key_alt Troubleshooting Path Troubleshooting_Tree start Low Final Yield Observed q1 Was Kaiser test monitored after each coupling? start->q1 a1_yes Incomplete Coupling (Positive Kaiser Test) q1->a1_yes No q3 Was a major side product observed by MS? q1->q3 Yes q2 Cause of Incomplete Coupling? a1_yes->q2 a1_no Problem may be elsewhere (e.g., Cleavage/Purification) c1 Steric Hindrance q2->c1 c2 Aggregation q2->c2 s1 Extend coupling time Use stronger activator (HATU) Double couple c1->s1 s2 Use NMP solvent Couple at higher temp Add chaotropic agents c2->s2 a3_yes Side Reaction Occurred q3->a3_yes Yes a3_no Likely cumulative yield loss or purification issue q3->a3_no No q4 Mass consistent with O-acylation? a3_yes->q4 s3 Use side-chain protected (e.g., tBu) amino acid in future synthesis q4->s3 Yes

References

Technical Support Center: Chiral Purity Analysis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the chiral purity analysis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for analyzing the chiral purity of this compound?

A1: The most prevalent and robust method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[1][2] This direct approach avoids the need for derivatization, simplifying sample preparation.[3][4] Specifically, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven effective for the direct separation of underivatized β-amino acids and are compatible with both reversed-phase and polar organic modes of chromatography.[5][6][7]

Q2: Can I use an indirect method involving derivatization?

A2: Yes, indirect methods are a viable alternative. This approach involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column (like a C18).[3][8] Reagents such as Marfey's reagent (FDAA) are commonly used.[9][10] This method can be advantageous when high sensitivity is needed, especially if a fluorescent CDA is used, or if a suitable chiral column is not available.[3]

Q3: My compound is quite polar. Will this be an issue for chiral HPLC?

A3: The polarity of this compound makes it well-suited for analysis on specific types of chiral columns under reversed-phase or polar organic conditions.[4][11] Macrocyclic glycopeptide and zwitterionic ion-exchange CSPs are designed to handle polar and ionizable compounds.[6] Normal-phase chromatography with hexane/alcohol mobile phases may be challenging due to the poor solubility of the analyte.[11]

Q4: What detection method is most appropriate?

A4: UV detection is standard, as the hydroxyphenyl group provides a suitable chromophore. For higher sensitivity and selectivity, especially in complex matrices, mass spectrometry (LC-MS) can be employed.[1][6] Modern teicoplanin and quinine-based CSPs are fully compatible with common LC-MS mobile phases.[6]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

Troubleshooting Workflow:

G start Poor or No Resolution csp Is the Chiral Stationary Phase (CSP) appropriate for β-amino acids? (e.g., Macrocyclic Glycopeptide, Zwitterionic) start->csp mobile_phase Optimize Mobile Phase 1. Vary organic modifier % 2. Change organic modifier (MeOH vs. ACN) 3. Adjust acid/base additive concentration csp->mobile_phase Yes screen_csp Screen other CSPs csp->screen_csp No temp Optimize Temperature (Try decreasing in 5°C increments first) mobile_phase->temp Partial Improvement resolution_ok Resolution Improved mobile_phase->resolution_ok Significant Improvement column_health Check Column Health (Contamination, voids, age) temp->column_health Partial Improvement temp->resolution_ok Significant Improvement column_health->screen_csp No Improvement

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Verify CSP Selection: Ensure you are using a CSP known to be effective for underivatized amino acids. For this analyte, a teicoplanin-based column (e.g., Astec CHIROBIOTIC T) or a zwitterionic CSP (e.g., CHIRALPAK ZWIX) is a recommended starting point.[4][6][12]

  • Optimize Mobile Phase: The mobile phase composition is critical for selectivity.[13]

    • Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., methanol or acetonitrile) in the aqueous phase.

    • Additives: Small amounts of acidic (e.g., formic acid, acetic acid) or basic (e.g., triethylamine, diethylamine) additives can significantly impact peak shape and resolution by controlling the ionization state of the analyte and stationary phase.[14]

  • Adjust Temperature: Temperature affects the thermodynamics of chiral recognition. Lower temperatures often increase selectivity and improve resolution, but may also increase analysis time and backpressure.[14] Experiment with temperatures between 10°C and 40°C.

  • Check Column Health: A contaminated or degraded column will exhibit poor performance. Flush the column according to the manufacturer's instructions. If performance does not improve, the column may need replacement.[15]

Issue 2: Asymmetric Peak Shape (Tailing or Fronting)

Symptom: Chromatographic peaks are not symmetrical, leading to inaccurate integration and quantification.

Common Causes & Solutions:

  • Secondary Interactions: Peak tailing is often caused by unwanted interactions between the analyte's amino group and residual silanols on the silica support.

    • Solution: Add a basic modifier like 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask the silanol groups.[14]

  • Incorrect Mobile Phase pH: The pH should be controlled to ensure a consistent ionization state for the analyte.

    • Solution: For this amphoteric molecule, use acidic or basic additives to control ionization. For example, adding 0.1% formic acid can improve peak shape in reversed-phase mode.[4]

  • Column Overload: Injecting too much sample can cause broad and asymmetric peaks.

    • Solution: Prepare a 1:10 and 1:100 dilution of your sample and inject again. If the peak shape improves, reduce the sample concentration or injection volume.

  • Column Contamination: Strongly retained impurities from previous injections can accumulate on the column inlet, causing peak distortion.

    • Solution: Flush the column with a strong solvent as recommended by the manufacturer. Using a guard column can help prevent this issue.[15]

Experimental Protocols

Protocol 1: Direct Chiral HPLC Method

This protocol provides a starting point for the direct enantiomeric separation of this compound.

  • HPLC System: Standard HPLC or UHPLC system with UV or MS detector.

  • Chiral Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.[4]

  • Mobile Phase:

    • Mode: Polar Ionic / Reversed-Phase.[5]

    • Composition: Methanol / Acetonitrile / Water with acidic and/or basic additives.

    • Starting Condition: 80:20 (v/v) Methanol : Water with 0.1% Formic Acid.

    • Optimization: Adjust the Methanol:Water ratio. If resolution is poor, try Acetonitrile as the organic modifier.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Optimize between 15°C and 35°C).

  • Detection: UV at 274 nm (λmax for the hydroxyphenyl group).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 5 µL.

Protocol 2: Indirect Method via Derivatization (Marfey's Reagent)
  • Derivatization Procedure: [3][9]

    • Dissolve ~50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool to room temperature and add 100 µL of 2 M HCl to stop the reaction.

    • Dilute the sample with the mobile phase for HPLC analysis.

  • HPLC System: Standard HPLC with UV detector.

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: Linear gradient from 10% to 70% Solvent B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 340 nm.[9]

Data Presentation

The following tables show example data for a successful chiral separation using the direct HPLC method. The enantiomeric excess (% ee) is calculated using the formula: % ee = |(Area 1 - Area 2) / (Area 1 + Area 2)| * 100

Table 1: Analysis of Racemic Standard

Peak Enantiomer Retention Time (min) Peak Area (mAU*s) % Area
1 Enantiomer 1 12.54 51230 50.1

| 2 | Enantiomer 2 | 14.88 | 50985 | 49.9 |

Table 2: Analysis of Enantiomerically Enriched Sample

Peak Enantiomer Retention Time (min) Peak Area (mAU*s) % Area
1 Enantiomer 1 (minor) 12.56 1250 1.2
2 Enantiomer 2 (major) 14.91 101500 98.8

| Result | | | % ee | 97.6% |

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase (e.g., 0.5 mg/mL) filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample (5 µL) filter->inject separate Separate on Chiral Column (e.g., CHIROBIOTIC T) inject->separate detect Detect by UV (274 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Enantiomeric Excess (% ee) integrate->calculate

Caption: General experimental workflow for direct chiral purity analysis by HPLC.

References

Technical Support Center: Synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, focusing on the common one-pot reaction of 3-hydroxybenzaldehyde, malonic acid, and ammonium acetate.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts.- Increase reaction time. - Optimize temperature (reflux in ethanol is common). - See strategies for minimizing byproduct formation below.
High proportion of 3-hydroxycinnamic acid byproduct - The reaction mechanism involves intermediates that can lead to both the desired β-amino acid and the cinnamic acid derivative. The formation of the cinnamic acid is a competing reaction.[1]- Control of Reaction Conditions: Carefully control the reaction temperature and time. Shorter reaction times may favor the formation of the desired product. - pH Adjustment: The pH of the reaction mixture can influence the reaction pathway. Experiment with slight adjustments to the initial pH.
Presence of unreacted starting materials - Insufficient reaction time or temperature. - Poor quality of reagents.- Extend the reaction time and/or increase the temperature. - Ensure the purity of 3-hydroxybenzaldehyde, malonic acid, and ammonium acetate.
Formation of other minor byproducts - Self-condensation of 3-hydroxybenzaldehyde. - Michael addition of malonic acid to the cinnamic acid byproduct.- Use a slight excess of malonic acid and ammonium acetate to favor the main reaction pathway. - Monitor the reaction closely by TLC or HPLC to minimize the formation of secondary products.
Difficulty in purifying the final product - Co-precipitation of the product and byproducts. - Similar solubility profiles of the product and byproducts.- Recrystallization: Use a mixed solvent system (e.g., water/ethanol) for recrystallization. The different solubilities of the amino acid and cinnamic acid in such a system can be exploited for separation. - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) can be used.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected byproducts?

A1: A common and facile method is a one-pot synthesis involving the reaction of 3-hydroxybenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol.[1] The primary and most significant byproduct of this reaction is 3-hydroxycinnamic acid, which can form in substantial amounts (e.g., 25-30%) depending on the reaction conditions.[1]

Q2: How is the 3-hydroxycinnamic acid byproduct formed?

A2: The reaction proceeds through a complex mechanism with intermediates that can follow two main pathways. One pathway leads to the desired this compound, while the other leads to the formation of 3-hydroxycinnamic acid via decarboxylation of an intermediate.[1]

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexane with a small amount of acetic acid) to separate the starting materials, product, and byproducts. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the conversion and the relative amounts of product and byproducts.

Q4: What is a suitable method for purifying the crude product?

A4: Recrystallization is often the first choice for purification. Due to the different functional groups (amino acid vs. carboxylic acid), the solubility of this compound and 3-hydroxycinnamic acid will differ in various solvents. A water/ethanol mixture is a good starting point for recrystallization. If co-crystallization is an issue, column chromatography on silica gel is a more effective but also more laborious alternative.

Q5: Are there any other potential byproducts I should be aware of?

A5: While 3-hydroxycinnamic acid is the major byproduct, other minor side products can form. These may include products from the self-condensation of 3-hydroxybenzaldehyde or the Michael addition of malonic acid to the initially formed 3-hydroxycinnamic acid. These are typically formed in much smaller quantities and can often be removed during the purification of the main product.

Experimental Protocols

General One-Pot Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-hydroxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to pH ~2.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Wash the resulting aqueous solution with an organic solvent (e.g., ethyl acetate) to remove unreacted aldehyde and other organic-soluble impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6-7) with a base (e.g., sodium hydroxide solution). The product should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.

HPLC Analysis of Reaction Mixture

This is a starting point for developing an HPLC method for the analysis of the reaction mixture.

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B 0.1% Trifluoroacetic acid in acetonitrile
Gradient Start with a low percentage of B (e.g., 10%) and gradually increase to elute the components. A linear gradient from 10% to 50% B over 20 minutes can be a good starting point.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Pathway Reactants 3-Hydroxybenzaldehyde + Malonic Acid + NH4OAc Intermediate Intermediate Species Reactants->Intermediate Reaction Product This compound Intermediate->Product Main Pathway Byproduct 3-Hydroxycinnamic Acid Intermediate->Byproduct Side Reaction (Decarboxylation)

Caption: Main reaction and byproduct formation pathway in the synthesis.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Reaction Analyze Reaction Mixture (TLC/HPLC) Start->Check_Reaction High_Byproduct High 3-Hydroxycinnamic Acid? Check_Reaction->High_Byproduct Optimize_Conditions Optimize Reaction Time/Temp High_Byproduct->Optimize_Conditions Yes Unreacted_SM Unreacted Starting Material? High_Byproduct->Unreacted_SM No Optimize_Conditions->Check_Reaction Adjust_pH Adjust Reaction pH Optimize_Conditions->Adjust_pH Adjust_pH->Check_Reaction Increase_Time_Temp Increase Reaction Time/Temp Unreacted_SM->Increase_Time_Temp Yes Purification_Issue Difficulty in Purification? Unreacted_SM->Purification_Issue No Increase_Time_Temp->Check_Reaction End_Fail Further Optimization Needed Increase_Time_Temp->End_Fail If persists Check_Reagents Check Reagent Purity Check_Reagents->Increase_Time_Temp Recrystallize Optimize Recrystallization Purification_Issue->Recrystallize Yes End_Success Pure Product Purification_Issue->End_Success No Column_Chrom Perform Column Chromatography Recrystallize->Column_Chrom Ineffective Recrystallize->End_Success Effective Column_Chrom->End_Success

Caption: A troubleshooting workflow for synthesis issues.

References

Technical Support Center: 3-Amino-3-(3-hydroxyphenyl)propanoic acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with 3-Amino-3-(3-hydroxyphenyl)propanoic acid in Solid-Phase Peptide Synthesis (SPPS). The following troubleshooting guides and frequently asked questions address common solubility and coupling issues.

Troubleshooting Guide

Issue: Poor Solubility of this compound During SPPS

Users may experience difficulty dissolving the amino acid in standard SPPS solvents or observe precipitation during the coupling reaction. This can lead to inefficient coupling and truncated peptide sequences.

Symptoms:

  • Cloudiness or precipitation in the amino acid solution.

  • Low coupling efficiency, as indicated by a positive Kaiser test after coupling.

  • Low final peptide yield.

  • Presence of deletion sequences in the final product, confirmed by mass spectrometry.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Inherent Low Solubility in Standard Solvents This compound, a β-amino acid, may exhibit poor solubility in common SPPS solvents like Dichloromethane (DCM).Protocol 1: Solvent System Modification. 1. Attempt to dissolve the amino acid in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are more polar and have better-solvating properties for complex amino acids.[1] 2. Consider using a solvent mixture. A common "magic mixture" consists of DCM/DMF/NMP (1:1:1).[2] 3. For particularly difficult cases, the addition of a solubilizing agent like Dimethyl sulfoxide (DMSO) at a low percentage (e.g., up to 25% in DMF) can be beneficial, though solvent compatibility with the resin and synthesis protocol should be verified.[3]
On-Resin Aggregation The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, hindering the accessibility of the N-terminus for coupling.[4]Protocol 2: Chaotropic Salt Wash. 1. Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF.[5] 2. This disrupts secondary structures that may have formed. 3. It is critical to thoroughly wash the resin with DMF after the salt wash to prevent interference with the coupling reagents.[5]
Steric Hindrance As a β-amino acid, the structure of this compound can present steric hindrance, slowing down the coupling reaction and potentially leading to incomplete coupling.[6]Protocol 3: Enhanced Coupling Conditions. 1. Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid for a second coupling step.[7] 2. Extended Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4-12 hours to allow the reaction to proceed to completion.[7] 3. Elevated Temperature/Microwave Assistance: Perform the coupling at an elevated temperature (e.g., 50-75°C) or utilize a microwave peptide synthesizer. Microwave energy can significantly accelerate the coupling of sterically hindered amino acids.[6]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for this compound?

A1: For sterically hindered amino acids like this β-amino acid, standard coupling reagents may be inefficient. It is recommended to use stronger, more effective reagents such as HATU, HCTU, or COMU.[7][8] These reagents have been shown to be superior for difficult couplings, including those involving N-methylated or other hindered amino acids.[8][9]

Q2: Can the choice of solvent impact the success of coupling this amino acid?

A2: Yes, the solvent plays a crucial role. While DCM has been historically used in SPPS, solvents like DMF and NMP are now more common due to their superior ability to dissolve protected amino acids and swell the resin.[1][10] NMP, being less polar than DMF, can sometimes be more effective in preventing the aggregation of hydrophobic peptides during synthesis.[1]

Q3: How can I monitor the coupling efficiency of this compound?

A3: The Kaiser test is a common method for detecting free primary amines on the resin after a coupling step. A negative result (yellow beads) indicates a complete reaction. However, for hindered amino acids, the reaction may be slow, and a faint positive result may still be acceptable if the synthesis is proceeding. For more reliable monitoring, a small amount of resin can be cleaved and analyzed by mass spectrometry to confirm the successful addition of the amino acid.[11]

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the process of repeating the coupling step with a fresh preparation of the activated amino acid. This is a highly effective strategy for difficult couplings, such as those involving sterically hindered residues.[7] It is recommended to perform a double coupling if a positive Kaiser test is observed after the initial coupling attempt.

Q5: Is microwave-assisted SPPS beneficial for this type of amino acid?

A5: Yes, microwave-assisted SPPS can be highly advantageous. The use of microwave energy can significantly reduce reaction times and drive difficult couplings to completion, leading to higher purity and yield, especially for sterically hindered amino acids.[6]

Quantitative Data

CompoundSolventSolubility
3-(3-Hydroxyphenyl)propionic acidDMSO33 mg/mL[12]
3-(3-Hydroxyphenyl)-3-hydroxypropanoic AcidDMSO1 mg/ml[13]
3-(3-Hydroxyphenyl)-3-hydroxypropanoic AcidEthanol1 mg/ml[13]
3-(3-Hydroxyphenyl)-3-hydroxypropanoic AcidPBS (pH 7.2)1 mg/ml[13]
(3S)-3-amino-3-(3-hydroxyphenyl)propanoic acidWaterSlightly soluble[14]
(3S)-3-amino-3-(3-hydroxyphenyl)propanoic acidEthanolSoluble[14]
(3S)-3-amino-3-(3-hydroxyphenyl)propanoic acidDichloromethaneSoluble[14]
(3S)-3-amino-3-(3-hydroxyphenyl)propanoic acidChloroformSoluble[14]

Experimental Protocols

Protocol 1: Standard Coupling using HATU

  • Resin Swelling: Swell the resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Activation and Coupling: In a separate vessel, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and an appropriate base like DIPEA (8 equivalents) in DMF. Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, extend the time to 4-12 hours or consider double coupling.[7]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), consider a second coupling.

  • Washing: Wash the resin as described in step 3 before proceeding to the next deprotection step.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Coupling Issues start Low Coupling Efficiency Observed check_solubility Check Amino Acid Solubility in Coupling Solvent start->check_solubility address_aggregation Address Potential On-Resin Aggregation start->address_aggregation change_solvent Switch to DMF, NMP, or a Solvent Mixture check_solubility->change_solvent Poor Solubility optimize_coupling Optimize Coupling Conditions check_solubility->optimize_coupling Good Solubility change_solvent->optimize_coupling stronger_reagent Use Stronger Coupling Reagent (HATU, HCTU, COMU) optimize_coupling->stronger_reagent extend_time Extend Coupling Time / Double Couple optimize_coupling->extend_time microwave Utilize Microwave Assistance optimize_coupling->microwave end Improved Coupling Efficiency stronger_reagent->end extend_time->end microwave->end chaotropic_wash Perform Chaotropic Salt Wash address_aggregation->chaotropic_wash chaotropic_wash->end

Caption: Troubleshooting workflow for low coupling efficiency.

References

cleavage cocktail for peptides with 3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cleavage and deprotection of synthetic peptides, with a special focus on peptides containing the non-proteinogenic amino acid 3-Amino-3-(3-hydroxyphenyl)propanoic acid. Our goal is to help you minimize side-chain modifications and maximize the yield and purity of your final product.

Troubleshooting Guides

This section addresses specific issues that may arise during the cleavage of peptides containing this compound.

Issue 1: Low Peptide Yield After Cleavage

  • Symptom: After precipitation with cold ether, little to no peptide pellet is observed.

  • Possible Causes & Solutions:

CauseRecommended Action
Incomplete Cleavage The peptide may not be fully cleaved from the resin. Extend the cleavage reaction time. For peptides with multiple arginine residues, a longer duration may be necessary.[1] A trial cleavage on a small amount of resin can help optimize the cleavage time.
Peptide Solubility in Ether Highly hydrophobic or very short peptides may have some solubility in ether. Ensure the ether is ice-cold and maximize the precipitation time at -20°C.[2] Consider using a different precipitation solvent, such as methyl tert-butyl ether.
Adsorption to Resin The cleaved peptide might be adsorbing to the resin beads. After the initial filtration, wash the resin with a small volume of fresh TFA and combine the filtrates.[2][3]
Inefficient Precipitation Concentrate the TFA filtrate to a smaller volume before adding it to the cold ether. This increases the concentration of the peptide and can improve precipitation efficiency.

Issue 2: Presence of Impurities in Mass Spectrometry Analysis

  • Symptom: Mass spectrometry data shows peaks that do not correspond to the desired peptide mass.

  • Possible Causes & Solutions:

CauseRecommended Action
Incomplete Deprotection Side-chain protecting groups may not be fully removed. This is common with protecting groups like Pmc or Mtr for Arginine, which require longer cleavage times.[1] Using a stronger cleavage cocktail, such as Reagent K, can be beneficial.
Alkylation of 3-Hydroxyphenyl Side Chain The electron-rich phenolic ring of this compound is susceptible to alkylation by carbocations generated during cleavage. This is analogous to the side reactions seen with Tyrosine.[4] Use a cleavage cocktail containing scavengers that can protect phenolic groups, such as phenol and thioanisole, which are present in Reagent K.[1][4]
Oxidation of Sensitive Residues Methionine and Cysteine residues are prone to oxidation. If your peptide contains these residues, use a cleavage cocktail with scavengers like 1,2-ethanedithiol (EDT).[3]
Aspartimide Formation Sequences containing Asp-Gly or Asp-Ser are prone to aspartimide formation. While this is primarily a concern during synthesis, cleavage conditions can sometimes exacerbate the issue. Using milder cleavage conditions or a different resin linker may be necessary.

Issue 3: Peptide is Difficult to Dissolve After Lyophilization

  • Symptom: The lyophilized peptide powder does not readily dissolve in aqueous buffers.

  • Possible Causes & Solutions:

CauseRecommended Action
Peptide Aggregation Hydrophobic peptides are prone to aggregation. Try dissolving the peptide in a small amount of an organic solvent like acetonitrile or DMSO before adding the aqueous buffer. The addition of 0.1% TFA to the solvent can also aid in solubilization.[2]
Residual Scavengers Thiol-based scavengers can sometimes remain with the peptide and hinder solubility. Ensure the peptide pellet is thoroughly washed with cold ether after precipitation to remove these residual reagents.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended cleavage cocktail for a peptide containing this compound?

A1: Due to the presence of the nucleophilic 3-hydroxyphenyl side chain, which is susceptible to alkylation, a robust cleavage cocktail with appropriate scavengers is recommended. Reagent K, with its composition of TFA/phenol/water/thioanisole/EDT, is an excellent choice as it contains scavengers that protect phenolic groups.[1][4] For peptides that do not contain other sensitive residues like Met or Cys, a simpler cocktail containing TFA, water, and triisopropylsilane (TIS) along with phenol as a scavenger may also be effective.

Q2: Does the hydroxyl group of this compound need to be protected during solid-phase peptide synthesis (SPPS)?

A2: While some hydroxyl-containing amino acids can be used without side-chain protection, it is generally recommended to protect the phenolic hydroxyl group to prevent side reactions during synthesis.[5] However, if it is left unprotected, the use of a suitable scavenger cocktail during cleavage is critical to prevent modification of the phenolic ring.

Q3: How can I monitor the completion of the cleavage reaction?

A3: A small-scale trial cleavage is the most effective way to determine the optimal cleavage time.[6] After the trial cleavage, the supernatant can be analyzed by mass spectrometry to check for the presence of the desired peptide and any remaining protected species.

Q4: What are the key differences between the TFA/TIS/H₂O cocktail and Reagent K?

A4: The standard TFA/TIS/H₂O (95:2.5:2.5) cocktail is suitable for peptides without sensitive residues.[2][6] Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) is a more universal and potent cocktail designed for peptides containing sensitive residues such as Trp, Met, Cys, and Tyr, or in this case, this compound.[1][3][4]

Cleavage Cocktail Comparison

Cleavage CocktailComposition (v/v)Recommended Use
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OPeptides without sensitive residues.[2][3]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides with sensitive residues like Cys, Met, Trp, Tyr, and this compound.[1][3][4]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISA less odorous option for peptides with trityl-based protecting groups. Not recommended for peptides with methionine.[3]

Experimental Protocols

Protocol 1: Cleavage with Reagent K

This protocol is recommended for peptides containing this compound and other sensitive residues.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Cold diethyl ether or methyl tert-butyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

  • Centrifuge tubes

Procedure:

  • Resin Preparation:

    • Transfer the dry peptide-resin to a reaction vessel.

    • Wash the resin with DCM (3 x 10 mL) to remove residual solvents and swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[2]

  • Cleavage Cocktail Preparation (Reagent K):

    • In a fume hood, carefully prepare the cleavage cocktail by mixing:

      • Trifluoroacetic acid (82.5%)

      • Phenol (5%)

      • Water (5%)

      • Thioanisole (5%)

      • 1,2-Ethanedithiol (2.5%)

    • Prepare the cocktail fresh before use.

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K to the dried peptide-resin (approximately 10 mL per gram of resin).[7]

    • Gently agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[7]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.[1]

    • In a separate tube, add a 10-fold volume of cold diethyl ether.

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.[2]

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether (2 x 10 mL), followed by centrifugation and decantation after each wash.[2]

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_results Results cluster_troubleshooting Troubleshooting cluster_end End start Peptide Cleavage Experiment analysis Analyze Crude Peptide (Mass Spec, HPLC) start->analysis result Desired Product? analysis->result low_yield Low Yield? result->low_yield No end Successful Cleavage result->end Yes impurities Impurities? low_yield->impurities No incomplete_cleavage Incomplete Cleavage - Extend cleavage time - Use stronger cocktail low_yield->incomplete_cleavage Yes solubility_issue Solubility Issue - Concentrate TFA filtrate - Use cold ether low_yield->solubility_issue No, but no pellet incomplete_deprotection Incomplete Deprotection - Extend cleavage time - Use Reagent K impurities->incomplete_deprotection Yes, protected masses side_reactions Side Reactions (e.g., Alkylation) - Use Reagent K with  appropriate scavengers impurities->side_reactions Yes, unexpected masses incomplete_cleavage->analysis solubility_issue->analysis incomplete_deprotection->analysis side_reactions->analysis

Caption: Troubleshooting workflow for peptide cleavage.

Cleavage_Cocktail_Selection start Peptide Sequence Analysis sensitive_residues Contains Sensitive Residues? (Trp, Met, Cys, Tyr, this compound) start->sensitive_residues no_sensitive Use TFA/TIS/H2O sensitive_residues->no_sensitive No yes_sensitive Use Reagent K sensitive_residues->yes_sensitive Yes

Caption: Logic for selecting a peptide cleavage cocktail.

References

Technical Support Center: Optimizing Coupling Conditions for 3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the coupling of 3-Amino-3-(3-hydroxyphenyl)propanoic acid in peptide synthesis.

Troubleshooting Guide

This section provides solutions to common issues encountered during the coupling of this compound.

IssuePotential Cause(s)Recommended Solutions
Low Coupling Yield Inefficient Activation: The carboxylic acid group of the incoming amino acid is not being activated effectively.- Switch to a more potent coupling reagent: For β-amino acids or sterically hindered couplings, standard carbodiimides like DCC or EDC may be insufficient.[1] Consider using uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP).[2] - Optimize reagent stoichiometry: Increase the equivalents of the amino acid and coupling reagents. A common starting point is to use 1.5 to 3 equivalents of the coupling reagent relative to the amino acid.[3]
Steric Hindrance: The structure of this compound or the growing peptide chain may physically block the reaction.[1]- Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration (e.g., overnight) or consider gentle heating.[2] Microwave-assisted peptide synthesis can also be beneficial.[2] - Perform a double coupling: After the initial coupling reaction, repeat the process with fresh reagents to drive the reaction to completion.[2]
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing access of reagents to the reaction site.[1][4]- Use a different solvent system: N-Methyl-2-pyrrolidone (NMP) has better solvating properties than Dimethylformamide (DMF) for aggregating sequences.[5] A mixture of solvents like DCM/DMF/NMP (1:1:1) can also be effective.[2] - Incorporate chaotropic salts: These can help disrupt secondary structures that lead to aggregation.[6]
Presence of Deletion Sequences Incomplete Fmoc-Deprotection: The N-terminal protecting group is not fully removed, preventing the next amino acid from coupling.- Increase deprotection time: Extend the incubation time with the deprotection solution (e.g., piperidine in DMF). - Monitor deprotection: Use a colorimetric test like the Kaiser test to confirm the presence of free primary amines after deprotection.[6]
Inefficient Coupling: The coupling reaction itself is incomplete.- See solutions for "Low Coupling Yield." - Monitor coupling completion: The Kaiser test can be used to check for the presence of unreacted primary amines after the coupling step. A negative result (colorless or yellow beads) indicates a complete reaction.
Side Reactions (e.g., Racemization) Over-activation of the Carboxylic Acid: The activated amino acid is susceptible to racemization, especially with prolonged activation times.[1]- Minimize pre-activation time: Add the coupling reagents to the amino acid solution immediately before adding it to the resin. - Use an appropriate base: A weaker base like N-methylmorpholine (NMM) or collidine is preferred over stronger, more hindered bases like diisopropylethylamine (DIPEA) to minimize racemization.[1] - Additive selection: Use additives like HOAt or Oxyma Pure, which are more effective at suppressing racemization than HOBt.[1]
Phenolic Hydroxyl Group Reactivity: The hydroxyl group on the phenyl ring could potentially undergo side reactions, such as modification by the coupling reagent.[7]- Use a protecting group for the hydroxyl function: If side reactions are suspected, consider protecting the phenolic hydroxyl group (e.g., with a t-butyl group) for the duration of the synthesis. - Optimize reagent equivalents: Avoid a large excess of the coupling reagent to minimize the chance of side reactions.[7]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for a β-amino acid like this compound?

A1: Due to potential steric hindrance, more powerful coupling reagents are generally recommended. Onium-salt-based reagents such as HATU, HBTU, and HCTU are often preferred over standard carbodiimide reagents like DCC and EDC for such challenging couplings.[1] Phosphonium salts like PyBOP and PyAOP are also highly effective.[2]

Q2: How can I monitor the progress of the coupling reaction?

A2: The Kaiser (ninhydrin) test is a common qualitative method to check for the presence of free primary amines on the resin.[6] After the coupling step, a small sample of the resin is tested. A blue color indicates incomplete coupling, while a yellow or colorless result suggests the reaction is complete.[6] For a more quantitative assessment, a small amount of the peptide can be cleaved from the resin and analyzed by mass spectrometry.[6]

Q3: What should I do if my peptide is aggregating during synthesis?

A3: Peptide aggregation is a common issue, especially with hydrophobic sequences.[4] To mitigate this, you can switch to a more effective solvating solvent like NMP or use a solvent mixture.[2][5] Incorporating chaotropic salts or using pseudoproline dipeptides in your sequence can also help disrupt the secondary structures that lead to aggregation.[4][6]

Q4: Is it necessary to protect the phenolic hydroxyl group of this compound?

A4: While not always necessary, protecting the phenolic hydroxyl group can prevent potential side reactions, such as O-acylation, especially when using highly reactive coupling reagents or extended reaction times.[7] The choice of whether to protect this group depends on the specific coupling conditions and the overall synthetic strategy. If side products are observed, using a protecting group (e.g., t-butyl) is advisable.

Q5: How can I minimize racemization during the coupling step?

A5: Racemization can be a significant issue, leading to diastereomeric impurities.[1] To minimize it, avoid prolonged pre-activation of the amino acid. Use additives known to suppress racemization, such as HOAt or Oxyma Pure.[1] Employing a weaker base like N-methylmorpholine (NMM) instead of DIPEA can also be beneficial.[1]

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol describes a general method for coupling this compound using HATU as the activating agent.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 minute).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add a non-nucleophilic base such as DIPEA (8 equivalents) to the solution.

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 45-60 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 minute).

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), a second coupling may be necessary.

Protocol 2: Double Coupling for Difficult Sequences

This protocol is recommended if the initial coupling is incomplete.

  • First Coupling: Follow steps 1-6 of Protocol 1.

  • Monitoring: A positive Kaiser test indicates the need for a second coupling.

  • Second Coupling: Repeat steps 2-6 of Protocol 1 with a fresh solution of activated amino acid.

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF (3 x 1 minute) followed by DCM (3 x 1 minute) and dry the resin.

Visualizations

experimental_workflow start Start: Deprotected Resin wash1 Wash with DMF start->wash1 coupling Add Activation Mixture to Resin Agitate (45-60 min) wash1->coupling activation Prepare Activation Mixture: - Fmoc-AA-OH - HATU - DIPEA in DMF pre_activation Pre-activate (1-5 min) activation->pre_activation pre_activation->coupling wash2 Wash with DMF coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test complete Coupling Complete kaiser_test->complete Negative incomplete Incomplete Coupling kaiser_test->incomplete Positive final_wash Final Wash & Dry complete->final_wash double_couple Perform Second Coupling incomplete->double_couple double_couple->final_wash end End: Coupled Peptide-Resin final_wash->end troubleshooting_logic start Low Yield or Incomplete Coupling cause1 Inefficient Activation? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Aggregation? start->cause3 solution1a Use Potent Reagent (HATU, PyBOP) cause1->solution1a solution1b Optimize Stoichiometry cause1->solution1b solution2a Increase Time/Temp cause2->solution2a solution2b Double Couple cause2->solution2b solution3a Change Solvent (NMP) cause3->solution3a solution3b Use Chaotropic Salts cause3->solution3b

References

Technical Support Center: Purification Strategies for Peptides with 3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying synthetic peptides incorporating the non-standard amino acid 3-Amino-3-(3-hydroxyphenyl)propanoic acid. The presence of this β-amino acid with a phenolic side chain can present unique challenges and opportunities in purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended method for purifying peptides containing this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most widely used method for the purification of synthetic peptides, including those with modified amino acids.[1][2] It separates peptides based on their hydrophobicity.[2][3] Given the phenyl group in this compound, the resulting peptide is likely to have significant hydrophobic character, making RP-HPLC a suitable primary purification technique.

Q2: How does the this compound residue affect the peptide's behavior during RP-HPLC?

A2: The phenyl ring in this amino acid increases the hydrophobicity of the peptide, leading to stronger retention on a reversed-phase column (like C18). This means it will likely elute at a higher concentration of organic solvent (e.g., acetonitrile) compared to a similar peptide without this residue. The phenolic hydroxyl group can also participate in secondary interactions with the stationary phase, potentially affecting peak shape.

Q3: My peptide containing this compound is showing poor solubility. How can I address this?

A3: Poor solubility is a common issue with hydrophobic peptides.[4][5] Here are several strategies:

  • pH Adjustment: The phenolic hydroxyl group and the carboxylic acid group are ionizable. Adjusting the pH of the solvent can increase the peptide's net charge and improve solubility. For acidic peptides, dissolving in a basic buffer may help, while basic peptides may dissolve better in acidic solutions.[6][7][8]

  • Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before dilution with the aqueous mobile phase may be necessary.[4][5]

  • Chaotropic Agents: In cases of severe aggregation, chaotropic agents like guanidine hydrochloride can be used to solubilize the peptide, but their compatibility with the HPLC system must be verified.[4]

Q4: What are orthogonal purification strategies, and when should I consider them?

A4: Orthogonal purification involves using a second separation technique that relies on a different chemical principle than the first.[9] For peptides, if RP-HPLC (based on hydrophobicity) does not yield the desired purity, a subsequent step of Ion-Exchange Chromatography (IEX), which separates based on charge, is a powerful orthogonal approach.[1][10] This is particularly useful for removing impurities that have a similar hydrophobicity to the target peptide but a different net charge.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of your peptide.

Problem Possible Cause Suggested Solution
Poor Peak Shape (Broadening or Tailing) in RP-HPLC Peptide aggregation on the column due to high hydrophobicity.- Reduce the sample load on the column.- Add a small amount of organic solvent (e.g., acetonitrile) to your sample diluent.- Increase the column temperature to improve solubility and reduce secondary interactions.[11]
Secondary interactions between the phenolic hydroxyl group and residual silanols on the silica-based column.- Ensure a low pH mobile phase (e.g., with 0.1% Trifluoroacetic Acid - TFA) to protonate the silanols and minimize these interactions.
Low Recovery of the Peptide The peptide is highly hydrophobic and irreversibly binds to the stationary phase.- Switch to a column with a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18).- Use a stronger organic solvent in the mobile phase, such as isopropanol, in combination with acetonitrile.- Try a different mobile phase pH; some peptides are more soluble and less prone to irreversible binding under basic conditions.[6]
The peptide has precipitated on the column.- Before injection, ensure the peptide is fully dissolved in the initial mobile phase. Consider the solubility-enhancing techniques mentioned in the FAQs.
Co-elution of Impurities Impurities have a similar hydrophobicity to the target peptide.- Optimize the gradient in your RP-HPLC method. A shallower gradient can improve resolution.- Employ an orthogonal purification step, such as Ion-Exchange Chromatography (IEX), to separate based on charge.[9]

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically comparing purification strategies for peptides containing this compound. However, the following table provides a general comparison of common peptide purification techniques based on typical performance metrics.

Purification Method Typical Purity Achieved Typical Yield Key Separation Principle Best For
Reversed-Phase HPLC (RP-HPLC) >95%60-80%HydrophobicityPrimary purification of most synthetic peptides.
Ion-Exchange Chromatography (IEX) >90% (often used as a secondary step)70-90%Net ChargeOrthogonal purification to remove charge-variant impurities.[1][10]
Size-Exclusion Chromatography (SEC) Lower resolution>90%Molecular SizeDesalting, buffer exchange, and removing significantly larger or smaller impurities.[1]

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification

This protocol outlines a general procedure for the purification of a synthetic peptide containing this compound.

1. Materials:

  • Crude synthetic peptide

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

  • Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm)

2. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • If solubility is an issue, add a small amount of ACN or DMSO.

  • Vortex and sonicate briefly to aid dissolution.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until the baseline is stable.

  • Inject the filtered sample onto the column.

  • Run a linear gradient of increasing Mobile Phase B. A typical starting gradient is 5% to 65% B over 60 minutes.

  • Monitor the elution of the peptide at 214 nm and 280 nm (the phenolic group will absorb at 280 nm).

  • Collect fractions corresponding to the major peaks.

4. Post-Purification Processing:

  • Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Pool the fractions that meet the desired purity level.

  • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product start Crude Peptide dissolve Dissolve in Mobile Phase A start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Gradient Elution (ACN/H2O with TFA) inject->gradient collect Collect Fractions gradient->collect analyze Purity Analysis collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end Purified Peptide lyophilize->end

Caption: General workflow for the purification of synthetic peptides using RP-HPLC.

troubleshooting_logic start Poor Purification Result peak_shape Poor Peak Shape? start->peak_shape low_recovery Low Recovery? peak_shape->low_recovery No sol_aggregation Reduce Sample Load Increase Column Temp. peak_shape->sol_aggregation Yes (Broad) sol_secondary Use Low pH (0.1% TFA) peak_shape->sol_secondary Yes (Tailing) impurities Co-eluting Impurities? low_recovery->impurities No sol_binding Use Less Hydrophobic Column (C4/C8) Change Mobile Phase pH low_recovery->sol_binding Yes (Irreversible Binding) sol_precipitation Improve Sample Solubility (Organic Solvent/pH) low_recovery->sol_precipitation Yes (Precipitation) sol_gradient Optimize Gradient (Shallower) impurities->sol_gradient Yes sol_orthogonal Use Orthogonal Method (IEX) impurities->sol_orthogonal Yes

Caption: Decision tree for troubleshooting common peptide purification issues.

References

Technical Support Center: Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid in solid-phase peptide synthesis (SPPS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of peptides containing Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Question: I am observing low coupling efficiency when using Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid in my automated peptide synthesizer. What could be the cause and how can I improve it?

Answer:

Low coupling efficiency for β-amino acids like Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid can be attributed to several factors, including steric hindrance and the potential for side reactions. Here are some troubleshooting steps:

  • Optimize Coupling Reagents: Standard coupling reagents may not be optimal. Consider using more potent activators.

  • Double Coupling: A standard practice for difficult couplings is to perform the coupling step twice.

  • Increase Reaction Time: Extending the coupling time can help drive the reaction to completion.

  • Monitor the Reaction: Use a qualitative test (like the Kaiser test) to monitor the presence of free amines on the resin, indicating an incomplete reaction. Note that proline residues will not give a positive Kaiser test result.

Recommended Coupling Conditions:

ParameterStandard ProtocolRecommended Modification for Difficult Coupling
Coupling Reagent HBTU/HOBt or DIC/HOBtHATU, HCTU, or PyBOP
Equivalents (Amino Acid) 3-5 eq.4-5 eq.
Equivalents (Coupling Reagent) 3-5 eq.4-5 eq.
Solvent DMF or NMPDMF or NMP
Reaction Time 1-2 hours2-4 hours or double coupling

Issue 2: Unwanted Side Products Detected During Mass Spectrometry Analysis

Question: My final peptide analysis shows unexpected masses, suggesting side reactions have occurred. What are the likely side reactions with an unprotected phenol group and how can I prevent them?

Answer:

The primary side reaction for an unprotected phenol side chain, such as in Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid, is O-acylation . This occurs when the hydroxyl group is acylated by the activated carboxyl group of the incoming Fmoc-amino acid during the coupling step, leading to branched peptides.

Prevention Strategies:

  • Use a Protecting Group: The most effective way to prevent O-acylation is to use a derivative with a protected phenol group. The tert-butyl (tBu) group is a common choice for protecting hydroxyl functionalities in Fmoc-SPPS.

  • Optimize Coupling Conditions: If using the unprotected form is necessary, minimizing the activation time and using a less aggressive activating agent might reduce the extent of O-acylation. However, this could negatively impact the desired peptide bond formation.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the phenol side chain of Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid during Fmoc-SPPS?

A1: While not strictly necessary for every synthesis, protecting the phenol side chain is highly recommended to prevent O-acylation, a common side reaction where the hydroxyl group is acylated during coupling steps. This can lead to the formation of branched impurities that are difficult to separate from the desired peptide. The use of a tert-butyl (tBu) protecting group is a standard and effective strategy.

Q2: What are the recommended cleavage conditions for a peptide containing 3-Amino-3-(3-hydroxyphenyl)propanoic acid?

A2: A standard cleavage cocktail for peptides containing sensitive residues is typically effective. The phenol group can act as a scavenger, but the addition of other scavengers is crucial to prevent re-attachment of protecting groups and other side reactions.

Recommended Cleavage Cocktails:

ReagentCompositionApplication Notes
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, universal cleavage cocktail suitable for most peptides, including those with sensitive residues.
TFA/TIS/Water TFA / Triisopropylsilane / Water (95:2.5:2.5)A common and effective cocktail, particularly when tryptophan is protected with a Boc group.
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)An "odorless" alternative to cocktails containing thiols, effective for scavenging cationic species.[1]

Cleavage Protocol:

  • Wash the peptide-resin with dichloromethane (DCM).

  • Treat the resin with the chosen cleavage cocktail for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Q3: Can I use standard Fmoc deprotection conditions for this amino acid?

A3: Yes, standard Fmoc deprotection conditions, typically 20% piperidine in DMF, are suitable for removing the Fmoc group from Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid. The stability of the Fmoc group on this β-amino acid is comparable to that on standard α-amino acids.

Experimental Protocols & Workflows

Below are detailed methodologies for key experimental steps involving Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Protocol 1: Manual Solid-Phase Peptide Synthesis - Coupling Step

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the preceding amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid (4 eq.), HATU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) to activate the amino acid solution.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

Experimental Workflow for a Single Coupling Cycle

G Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Washing1->Coupling Amino_Acid Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid Activation Activation (HATU/HOBt/DIPEA in DMF) Amino_Acid->Activation Activation->Coupling Washing2 DMF/DCM/MeOH Wash Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle

Caption: Workflow for a single coupling cycle in SPPS.

Signaling Pathway of Potential Side Reaction: O-Acylation

G Activated_AA Activated Fmoc-AA-X O_Acylation O-Acylation (Side Reaction) Activated_AA->O_Acylation Peptide_Bond Peptide Bond Formation (Desired Reaction) Activated_AA->Peptide_Bond Phenol_Side_Chain Unprotected Phenol Side Chain (-OH on Peptide-Resin) Phenol_Side_Chain->O_Acylation Branched_Peptide Branched Peptide Impurity O_Acylation->Branched_Peptide Primary_Amine N-terminal Amine (Desired Nucleophile) Primary_Amine->Peptide_Bond Linear_Peptide Elongated Linear Peptide Peptide_Bond->Linear_Peptide

Caption: Competing reactions during the coupling step.

References

Validation & Comparative

A Comparative Analysis of 2-, 3-, and 4-Hydroxyphenyl Propanoic Acid Activity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Hydroxyphenyl propanoic acids are a class of phenolic compounds that are major metabolites of dietary polyphenols, produced by the gut microbiota. The position of the hydroxyl group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—significantly influences their biological activities. This guide provides a comparative overview of the antioxidant, anti-inflammatory, and antimicrobial properties of 2-, 3-, and 4-hydroxyphenyl propanoic acid, supported by experimental data to aid researchers, scientists, and drug development professionals in their investigations.

Comparative Biological Activities

The biological efficacy of hydroxyphenyl propanoic acid isomers is dictated by the position of the hydroxyl group. The 4-hydroxyphenyl propanoic acid (para-isomer) is the most extensively studied and is recognized for its potent antioxidant and anti-inflammatory effects.[1] The 3-hydroxyphenyl propanoic acid (meta-isomer) has demonstrated notable cardiovascular benefits, including blood pressure reduction.[1] There is limited comparative data available for the 2-hydroxyphenyl propanoic acid (ortho-isomer), which is known to possess general antioxidant and anti-inflammatory properties.[1]

Data Presentation

The following tables summarize the available quantitative data for the biological activities of the three isomers. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution as experimental conditions may vary between studies.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 (µM)Source
2-Hydroxyphenyl Propanoic AcidDPPH Radical ScavengingData not available
3-Hydroxyphenyl Propanoic AcidDPPH Radical ScavengingData not available
4-Hydroxyphenyl Propanoic AcidDPPH Radical ScavengingData not available

IC50 values represent the concentration required to scavenge 50% of radicals. Lower values indicate higher antioxidant activity. Data for direct comparison is limited in the reviewed literature.

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayIC50 (µM)Source
2-Hydroxyphenyl Propanoic AcidNitric Oxide (NO) InhibitionData not available
3-Hydroxyphenyl Propanoic AcidVasodilation (eNOS activation)EC50 = 0.1 µM[2]
4-Hydroxyphenyl Propanoic AcidNitric Oxide (NO) InhibitionData not available

IC50 values represent the concentration required to inhibit 50% of nitric oxide production. EC50 represents the concentration for half-maximal response in vasodilation. Lower values indicate higher anti-inflammatory potential.

Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundMicroorganismMIC (µg/mL)Source
2-Hydroxyphenyl Propanoic AcidData not availableData not available
3-Hydroxyphenyl Propanoic AcidData not availableData not available
4-Hydroxyphenyl Propanoic AcidListeria monocytogenes125 (as mM)[3]

MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower values indicate higher antimicrobial activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is used to assess the free radical scavenging activity of the hydroxyphenyl propanoic acid isomers.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compounds (2-, 3-, and 4-hydroxyphenyl propanoic acid) dissolved in a suitable solvent

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a solution of DPPH without the test compound serves as the control.

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol assesses the anti-inflammatory activity of the hydroxyphenyl propanoic acid isomers by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds (2-, 3-, and 4-hydroxyphenyl propanoic acid)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum inhibitory concentration (MIC) of the hydroxyphenyl propanoic acid isomers against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (2-, 3-, and 4-hydroxyphenyl propanoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Inoculum of the microorganism standardized to 0.5 McFarland

  • Positive control antibiotic

  • Incubator

Procedure:

  • Dispense 100 µL of broth into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the row.

  • Prepare an inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the diluted inoculum to each well.

  • Include a growth control (broth with inoculum but no test compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

The biological activities of hydroxyphenyl propanoic acid isomers are mediated through their interaction with various cellular signaling pathways.

4-Hydroxyphenyl Propanoic Acid: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of 4-hydroxyphenyl propanoic acid are, in part, mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting this pathway, 4-hydroxyphenyl propanoic acid can reduce the production of inflammatory mediators.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates NFkB_IkB:n->IkB degradation NFkB_IkB:s->NFkB releases genes Pro-inflammatory Gene Expression nucleus->genes activates HPPA4 4-Hydroxyphenyl Propanoic Acid HPPA4->IKK inhibits

Inhibition of the NF-κB signaling pathway by 4-hydroxyphenyl propanoic acid.
3-Hydroxyphenyl Propanoic Acid: Activation of Endothelial Nitric Oxide Synthase (eNOS)

The vasodilatory effects of 3-hydroxyphenyl propanoic acid are attributed to its ability to activate endothelial nitric oxide synthase (eNOS).[2] This enzyme produces nitric oxide (NO), a potent vasodilator that plays a crucial role in regulating blood pressure.

eNOS_Activation HPPA3 3-Hydroxyphenyl Propanoic Acid EndothelialCell Endothelial Cell HPPA3->EndothelialCell eNOS eNOS EndothelialCell->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces L_Arginine L-Arginine L_Arginine->eNOS substrate SmoothMuscleCell Smooth Muscle Cell NO->SmoothMuscleCell diffuses to Relaxation Vasodilation SmoothMuscleCell->Relaxation causes

Activation of eNOS by 3-hydroxyphenyl propanoic acid leading to vasodilation.
2-Hydroxyphenyl Propanoic Acid: Potential Anti-inflammatory Mechanism

While the specific signaling pathway for 2-hydroxyphenyl propanoic acid is not well-elucidated, its structural similarity to other arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential mechanism involving the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation.

COX_Inhibition ArachidonicAcid Arachidonic Acid COX COX Enzymes (COX-1 & COX-2) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation HPPA2 2-Hydroxyphenyl Propanoic Acid (potential) HPPA2->COX inhibits

Potential inhibition of the COX pathway by 2-hydroxyphenyl propanoic acid.

Conclusion

The positional isomerism of hydroxyphenyl propanoic acids plays a critical role in defining their biological activity profiles. 4-Hydroxyphenyl propanoic acid is a potent anti-inflammatory and antioxidant agent, primarily acting through the inhibition of the NF-κB pathway. 3-Hydroxyphenyl propanoic acid exhibits significant cardiovascular effects by activating eNOS. The biological activities of 2-hydroxyphenyl propanoic acid are less characterized, though it likely shares anti-inflammatory mechanisms with other arylpropionic acids. Further comparative studies are warranted to fully elucidate the therapeutic potential of these microbial metabolites.

References

A Researcher's Guide to Validating the Bioactivity of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel compounds such as 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a structural analog of neurotransmitters and a potential modulator of key physiological pathways, rigorous bioactivity validation is paramount. This guide provides a comparative overview of relevant in vitro assays, complete with experimental protocols and quantitative data to aid in the selection of the most appropriate screening methods.

Given the structural characteristics of this compound, its bioactivity could span several domains, including G-protein coupled receptor (GPCR) modulation, neurotransmitter transporter interaction, nitric oxide synthase (NOS) activity, and broader cellular effects such as cytotoxicity, cell migration, and antioxidant activity. This guide will delve into the assays pertinent to each of these potential activities.

Comparison of Bioactivity Assays

The selection of an appropriate assay depends on various factors including the specific biological question, required throughput, sensitivity, and available laboratory equipment. The following tables provide a comparative summary of relevant assays.

Table 1: Comparison of GPCR Activation Assays

Assay TypePrincipleThroughputSensitivityKey AdvantagesKey Disadvantages
Tango Assay Ligand-induced GPCR-β-arrestin interaction leads to protease-mediated release of a transcription factor, driving reporter gene expression.HighModerate to HighG-protein coupling independent; robust signal amplification.Indirect measurement of receptor activation; requires engineered cell lines.
Split-TEV Assay GPCR-β-arrestin proximity induces complementation of Tobacco Etch Virus (TEV) protease fragments, leading to reporter activation.HighHighLow background; high signal-to-noise ratio.Requires co-transfection of multiple components; potential for steric hindrance.
TR-FRET Assay Time-Resolved Fluorescence Resonance Energy Transfer between a lanthanide donor and a fluorescent acceptor upon molecular interaction (e.g., receptor-ligand binding, protein-protein interaction).HighHighHomogeneous (no-wash) format; ratiometric detection minimizes interference.Requires specific labeling of interacting partners; potential for compound autofluorescence.
IGNiTR Assay In vitro split-luciferase complementation upon agonist-induced GPCR conformational change and interaction with a conformation-specific binder in cell lysates.HighModerateCell-free system allows for the use of synthetic components; portable and easily scalable.Less sensitive than some live-cell assays; requires expression and lysis of cells.

Table 2: Comparison of Neurotransmitter Transporter and NOS Activity Assays

Assay TypePrincipleDetection MethodThroughputSensitivityKey Features
Neurotransmitter Transporter Uptake Assay Competitive inhibition of the uptake of a fluorescent substrate that mimics biogenic amine neurotransmitters.FluorescenceHighHighHomogeneous, no-wash format; allows for kinetic or endpoint measurements.
Nitric Oxide Synthase (NOS) Activity Assay Colorimetric detection of nitric oxide (NO) production through a series of reactions culminating in the Griess reaction.Colorimetric (Absorbance)Medium to HighAs low as 5 µU of NOS activity.Simple and sensitive; can be used with cell and tissue lysates.

Table 3: Comparison of Cellular Phenotypic Assays

Assay TypeBiological ProcessPrincipleThroughputData OutputKey Considerations
MTT Assay Cytotoxicity/Cell ViabilityReduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.HighEndpoint colorimetric reading.Indirect measure of cell viability; can be affected by metabolic changes.
Scratch (Wound Healing) Assay Cell MigrationMeasurement of the rate of closure of a manually created "scratch" in a confluent cell monolayer.Low to MediumTime-lapse imaging and analysis of wound area.Simple and low-cost; mimics collective cell migration.
DPPH Radical Scavenging Assay Antioxidant ActivityReduction of the stable DPPH radical by an antioxidant, measured by a decrease in absorbance.HighEndpoint colorimetric reading.Simple, rapid, and reproducible.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate their implementation in your laboratory.

Tango GPCR β-Arrestin Recruitment Assay

This protocol is adapted from the Thermo Fisher Scientific Tango™ GPCR Assay protocol.

1. Cell Culture and Plating:

  • Culture the Tango™ GPCR-bla U2OS cells in the recommended medium supplemented with the necessary antibiotics.
  • Harvest and resuspend the cells in Freestyle™ Expression Medium to the desired density.
  • Dispense the cell suspension into a 384-well, white, clear-bottom assay plate.

2. Compound Addition:

  • Prepare serial dilutions of the test compound (e.g., this compound) in the assay medium.
  • Add the diluted compounds to the cell plate. Include a positive control (a known agonist for the GPCR) and a negative control (vehicle).

3. Incubation:

  • Incubate the plate for 5 hours at 37°C in a humidified incubator with 5% CO2.

4. Substrate Addition and Signal Detection:

  • Prepare the LiveBLAzer™ B/G FRET substrate mixture according to the manufacturer's instructions.
  • Add the substrate mixture to each well of the assay plate.
  • Incubate the plate for 2 hours at room temperature, protected from light.
  • Read the plate on a fluorescence plate reader with excitation at 409 nm and emission at 460 nm (blue) and 530 nm (green).

5. Data Analysis:

  • Calculate the blue/green emission ratio for each well.
  • Normalize the data to the controls and plot the dose-response curve to determine the EC50 of the test compound.

Neurotransmitter Transporter Uptake Assay

This protocol is based on the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit.

1. Cell Plating:

  • Plate HEK293 cells stably expressing the transporter of interest (e.g., DAT, SERT, NET) in a 96-well or 384-well black, clear-bottom plate.
  • Incubate overnight to allow for cell adherence.

2. Compound Incubation:

  • Remove the culture medium and add the test compound diluted in HBSS buffer with 0.1% BSA.
  • Incubate for 10-30 minutes at 37°C.

3. Dye Addition and Measurement:

  • Add the fluorescent dye/masking dye solution to each well.
  • Immediately begin reading the plate in a fluorescence plate reader in kinetic mode for 30 minutes at the appropriate excitation and emission wavelengths.

4. Data Analysis:

  • Determine the rate of fluorescence increase (slope of the kinetic curve).
  • Calculate the percent inhibition of the test compound compared to the vehicle control and determine the IC50.

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.

1. Cell Seeding:

  • Seed the cells of interest in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 3 hours at 37°C.

4. Formazan Solubilization and Measurement:

  • Add 150 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance from all readings.
  • Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing these assays.

GPCR_Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activation G_protein G-Protein GPCR_active->G_protein Recruitment & Activation GRK GRK GPCR_active->GRK Recruitment GPCR_phos Phosphorylated GPCR Downstream_G G-Protein Signaling G_protein->Downstream_G GRK->GPCR_active Phosphorylation beta_Arrestin β-Arrestin GPCR_phos->beta_Arrestin Recruitment Internalization Internalization (Clathrin-mediated) Ligand Ligand (e.g., this compound) Ligand->GPCR_inactive Binding Downstream_Arrestin β-Arrestin Signaling (e.g., MAPK) beta_Arrestin->Downstream_Arrestin beta_Arrestin->Internalization

Caption: GPCR β-Arrestin Signaling Pathway.

Bioactivity_Screening_Workflow cluster_planning Phase 1: Assay Selection & Preparation cluster_execution Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis & Follow-up select_assay Select Primary Assay (e.g., GPCR Tango) cell_culture Cell Line Culture & Maintenance compound_prep Compound Dilution Series Preparation plating Plate Cells cell_culture->plating treatment Treat with Compound compound_prep->treatment plating->treatment incubation Incubation treatment->incubation detection Signal Detection (e.g., Fluorescence) incubation->detection data_analysis Data Analysis (Dose-Response, IC50/EC50) detection->data_analysis hit_validation Hit Validation & Confirmation data_analysis->hit_validation secondary_assay Secondary/Orthogonal Assay (e.g., Cytotoxicity) hit_validation->secondary_assay conclusion Conclusion on Bioactivity secondary_assay->conclusion

A Comparative Guide to the HPLC Analysis of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of enantiomers are critical. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a chiral β-amino acid of interest in pharmaceutical research. We will explore a direct method using a chiral stationary phase and an indirect method involving chiral derivatization, presenting detailed experimental protocols and expected performance data to aid in method selection and implementation.

Primary Method: Direct Chiral HPLC Analysis

Direct enantioseparation on a chiral stationary phase (CSP) is often the preferred method due to its simplicity and speed, as it avoids the need for derivatization. Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, are particularly effective for the separation of underivatized amino acids. These columns offer a variety of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, which are effective for resolving aromatic β-amino acids.

Experimental Protocol: Direct Chiral HPLC

This protocol is based on established methods for the separation of similar aromatic β-amino acids on a teicoplanin-based CSP.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Chirobiotic™ T (teicoplanin) column (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and a buffer, such as 0.1% triethylammonium acetate (TEAA) in water, pH 4.1. A typical starting composition is 80:20 (v/v) methanol:buffer. The organic modifier content can be adjusted to optimize resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Dissolve the racemic this compound standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Alternative Method: Indirect HPLC Analysis via Chiral Derivatization

An alternative to direct chiral HPLC is the indirect method. This approach involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column, such as a C18 column. A commonly used CDA for amino acids is Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent.

Experimental Protocol: Indirect HPLC Analysis

This protocol outlines the derivatization of the analyte with FDAA followed by reversed-phase HPLC analysis.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Derivatization Procedure:

    • Dissolve approximately 50 nmol of the this compound sample in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate the mixture at 40 °C for 1 hour in a heating block or water bath.

    • After incubation, cool the reaction mixture to room temperature.

    • Neutralize the mixture with 100 µL of 2 M HCl.

    • Dilute the sample with the initial mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% Trifluoroacetic acid (TFA) in water.

      • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm (the wavelength of maximum absorbance for the FDAA derivatives).

  • Sample Preparation:

    • Perform the derivatization as described above.

    • Filter the final reaction mixture through a 0.45 µm syringe filter prior to injection.

  • Injection Volume: 20 µL.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the direct and indirect HPLC methods for the analysis of this compound enantiomers. The data for the direct method is extrapolated from studies on closely related aromatic β-amino acids on a Chirobiotic T column.

ParameterDirect Chiral HPLCIndirect HPLC via Derivatization

|

Mass Spectrometry Approaches for the Characterization of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise molecular characterization is paramount. This guide provides a comparative overview of mass spectrometry techniques for the analysis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a beta-amino acid of interest in various research fields. We will explore its mass spectrometric behavior in comparison to key structural analogs and provide detailed experimental protocols to support analytical method development.

Introduction to this compound and its Analytical Challenges

This compound, a structural isomer of tyrosine, is a beta-amino acid that is gaining attention in metabolomics and pharmaceutical research. Unlike its alpha-amino acid counterpart, the placement of the amino group on the beta-carbon introduces unique chemical properties that can influence its biological activity and metabolic fate. Accurate and reliable characterization of this molecule is crucial, and mass spectrometry stands as a primary analytical tool for this purpose.

The key challenges in the mass spectrometric analysis of this compound and its analogs lie in distinguishing between isomers and understanding their unique fragmentation patterns to enable unambiguous identification and quantification in complex matrices. This guide will compare the mass spectrometric characteristics of this compound with three key alternatives:

  • Tyrosine: The alpha-amino acid isomer.

  • 3-Amino-3-(4-hydroxyphenyl)propanoic acid: A positional isomer with the hydroxyl group in the para position.

  • 3-(3-hydroxyphenyl)propionic acid: A related compound lacking the amino group.

Comparative Mass Spectrometric Data

CompoundMolecular Weight (Da)Key Fragmentation Pathways (Predicted/Observed)Ionization TechniqueNoteworthy Observations
This compound 181.19Predicted: Loss of H₂O, NH₃, COOH group; Benzylic cleavage.ESI, GC-MS (after derivatization)Fragmentation is expected to be influenced by the beta-amino group, potentially leading to different fragmentation efficiencies compared to tyrosine.
Tyrosine 181.19Observed: Loss of the entire side chain leading to a prominent ion at m/z 136; loss of COOH.[1]ESI, EIThe alpha-cleavage (scission of the Cα-Cβ bond) is a dominant fragmentation pathway.[1]
3-Amino-3-(4-hydroxyphenyl)propanoic acid 181.19Observed (GC-MS): Prominent ions at m/z 194, 117, 195, 151, 91.[2]GC-MSThe fragmentation pattern will be similar to the 3-hydroxy isomer, but relative ion abundances may differ due to the position of the hydroxyl group.
3-(3-hydroxyphenyl)propionic acid 166.17Observed (EI): Molecular ion at m/z 166; prominent fragments at m/z 120 and 107.[3][4]EI, ESIFragmentation is dominated by the loss of the propanoic acid side chain and rearrangements of the phenyl ring.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are protocols for the characterization of this compound and its analogs using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: LC-MS/MS for the Quantitative Analysis of this compound

This protocol is adapted from established methods for the analysis of related phenolic and amino acids.[5][6]

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Precursor Ion: [M+H]⁺ (m/z 182.08).
  • Product Ions: To be determined by infusing a standard of the analyte and performing a product ion scan. Likely fragments would result from the loss of water (H₂O), ammonia (NH₃), and the carboxyl group (COOH).

Protocol 2: GC-MS for the Characterization of 3-Amino-3-(hydroxyphenyl)propanoic Acid Isomers

This protocol requires derivatization to increase the volatility of the amino acids.

1. Derivatization (Silylation):

  • Dry the sample extract completely.
  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Heat at 70°C for 30 minutes.

2. Gas Chromatography Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Inlet Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

3. Mass Spectrometry Conditions (Single Quadrupole or Ion Trap):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-550.
  • Source Temperature: 230°C.

Visualizing Mass Spectrometry Workflows

To provide a clear understanding of the analytical processes, the following diagrams, generated using Graphviz, illustrate the experimental workflows.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) Chromatography Chromatography Extraction->Chromatography Derivatization (for GC-MS)->Chromatography Ionization Ionization Chromatography->Ionization Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Detector Detector Mass Analyzer->Detector Data Acquisition Data Acquisition Detector->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Characterization Characterization Data Analysis->Characterization

Caption: General workflow for mass spectrometry-based analysis.

Ionization_Comparison cluster_ESI Electrospray Ionization (ESI) cluster_EI Electron Ionization (EI) Analyte Analyte Solution Phase Analyte in Solution Analyte->Solution Phase LC-MS Gas Phase Volatilized Analyte Analyte->Gas Phase GC-MS Charged Droplets Nebulization & Desolvation Solution Phase->Charged Droplets Gas Phase Ions [M+H]+ or [M-H]- Charged Droplets->Gas Phase Ions Electron Beam High Energy Electrons Gas Phase->Electron Beam Fragment Ions Molecular Ion & Fragments Electron Beam->Fragment Ions

Caption: Comparison of ESI and EI ionization mechanisms.

Conclusion

The mass spectrometric characterization of this compound requires careful consideration of the analytical technique and experimental parameters to differentiate it from its isomers and related compounds. While direct high-resolution MS/MS data for this specific molecule is limited in public domains, this guide provides a framework for its analysis based on the known behavior of its structural analogs. By utilizing the detailed protocols and understanding the comparative fragmentation patterns, researchers can develop robust and selective methods for the identification and quantification of this and other beta-amino acids in various matrices. The continued exploration and data sharing within the scientific community will further enhance our ability to characterize these important molecules.

References

A Comparative Guide to the Antimicrobial Efficacy of Ciprofloxacin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents. Ciprofloxacin, a second-generation fluoroquinolone, has been a cornerstone in treating a wide array of bacterial infections.[1][2] However, its efficacy is increasingly threatened by resistant pathogens.[2][3] This has spurred extensive research into the synthesis of ciprofloxacin derivatives with enhanced potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms.[3][4] This guide provides a comparative analysis of the antimicrobial efficacy of ciprofloxacin and its derivatives, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Bacterial DNA Replication

Ciprofloxacin and its derivatives exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][5] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is predominantly topoisomerase IV.[1][5] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair.[1] The binding of the fluoroquinolone to the enzyme-DNA complex stabilizes it, leading to an accumulation of double-strand DNA breaks and ultimately, bacterial cell death.[1]

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Drug Ciprofloxacin Derivative Membrane Cellular Uptake Drug->Membrane DNA_Gyrase DNA Gyrase (Gram-negative) Membrane->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Membrane->Topo_IV Inhibits Complex_Gyrase Drug-Gyrase-DNA Complex DNA_Gyrase->Complex_Gyrase Complex_Topo Drug-Topo IV-DNA Complex Topo_IV->Complex_Topo DNA Bacterial DNA DNA->Complex_Gyrase DNA->Complex_Topo DS_Breaks Double-Strand DNA Breaks Complex_Gyrase->DS_Breaks Complex_Topo->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of ciprofloxacin derivatives.

Comparative Antimicrobial Efficacy

The antibacterial potency of ciprofloxacin and its derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.[1] A lower MIC value indicates higher antibacterial potency. The following table summarizes the MIC values of ciprofloxacin and several of its novel derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin and Its Derivatives (µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)Reference
Ciprofloxacin0.250.013 - 0.0250.15[3][6][7]
Derivatives
Ciprofloxacin-Indole Hybrid (8b)0.06250.251[3]
N-Acylated Ciprofloxacin (5)0.1 - 0.40.0250.8[6]
Oxadiazole Derivative (6)≤0.125116[4]
Thiourea Derivative (S4)--0.78 (MBC)[8]
Glycosylated-Fluoroquinolone (10)-0.1358 (mM)-[9]

Note: Some studies report values in different units (e.g., mM) or for different endpoints (e.g., MBC - Minimum Bactericidal Concentration). Direct comparison should be made with caution.

The data indicates that certain derivatives exhibit superior or comparable activity to the parent ciprofloxacin molecule against specific strains. For instance, the ciprofloxacin-indole hybrid 8b showed four-fold greater potency against S. aureus than ciprofloxacin.[3] Similarly, some N-acylated derivatives and oxadiazole derivatives have demonstrated enhanced efficacy, particularly against Gram-positive cocci.[4][6]

Experimental Protocols

The determination of MIC is a critical experiment for assessing antimicrobial efficacy. The broth microdilution method is a standardized and widely used protocol.[8]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_workflow Broth Microdilution Workflow A Prepare serial twofold dilutions of test compounds in microtiter plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plates (e.g., 18-24h at 37°C) C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Structure-Activity Relationship (SAR)

The development of potent ciprofloxacin derivatives relies on understanding the structure-activity relationship (SAR), which describes how the molecular structure of a compound influences its biological activity. For ciprofloxacin, certain structural features are critical for its antibacterial efficacy.[1] Modifications are often focused on the C-7 position, which can significantly impact the compound's potency, spectrum, and ability to overcome resistance.[4]

  • N-1 Cyclopropyl Group: Essential for potent activity and interaction with DNA gyrase.[1]

  • C-3 Carboxylic Acid: Crucial for binding to the enzyme-DNA complex.[1]

  • C-6 Fluorine Atom: Key for broad-spectrum activity.[1]

  • C-7 Piperazine Moiety: The most common site for modification to enhance potency and broaden the antibacterial spectrum.[1][4]

Caption: Key modification sites on the ciprofloxacin scaffold.
(Note: The above DOT script is a conceptual representation. A chemical structure image would be used in a graphical implementation.)

Conclusion

The exploration of ciprofloxacin derivatives has yielded promising candidates with enhanced antimicrobial properties. By modifying the core ciprofloxacin structure, particularly at the C-7 position, researchers have successfully developed compounds with increased potency against both drug-susceptible and resistant bacterial strains.[3][4][6] The data presented in this guide underscores the potential of these derivatives to address the growing challenge of antibiotic resistance. Continued investigation into the SAR and mechanism of action of novel derivatives is essential for the rational design of the next generation of fluoroquinolone antibiotics.

References

Structure-Activity Relationship of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 3-Amino-3-(3-hydroxyphenyl)propanoic acid, with a focus on their potential as enzyme inhibitors. The information presented is intended to support drug discovery and development efforts by providing a clear comparison of compound performance based on available experimental data.

Introduction

This compound is a β-amino acid derivative that serves as a versatile scaffold for the development of biologically active compounds. Analogs of this structure have been investigated for various therapeutic applications, including as enzyme inhibitors. A key target for a closely related scaffold, 3-amino-2-hydroxy-4-phenyl-butanoic acid, is Aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease. APN plays a crucial role in cancer progression, including tumor invasion, metastasis, and angiogenesis, making it an attractive target for anticancer drug development. This guide will focus on the SAR of analogs as APN inhibitors, drawing from studies on structurally similar compounds.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of (2R,3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives against porcine kidney aminopeptidase N. This data is extracted from a study on a closely related scaffold and provides valuable insights into the SAR of this class of compounds.

Compound IDR GroupIC50 (µM) vs. Porcine Kidney APN
Bestatin -2.55 ± 0.11
7a H> 100
7b CH3> 100
7c CH(CH3)2> 100
7d CH2CH(CH3)268.34 ± 2.13
7e CH2Ph1.26 ± 0.01
7f (S)-CH(CH3)Ph2.67 ± 0.08
7g (R)-CH(CH3)Ph3.56 ± 0.12
7h (S)-CH(CH3)CH2Ph4.89 ± 0.21
7i (R)-CH(CH3)CH2Ph6.78 ± 0.34
7j (S)-CH2CH2S(O)CH315.67 ± 0.56
7k (R)-CH2CH2S(O)CH321.45 ± 0.89
7l (S)-CH2OH> 100
7m (R)-CH2OH> 100
7n (S)-CH(OH)CH3> 100
7o (R)-CH(OH)CH3> 100

Structure-Activity Relationship Analysis

Based on the data presented above for 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives, the following SAR can be deduced:

  • Influence of the R Group: The nature of the substituent at the amino group (R group) significantly impacts the inhibitory activity against APN.

    • Small alkyl groups (H, CH3, CH(CH3)2) lead to a significant loss of activity (IC50 > 100 µM).

    • The presence of a benzyl group (CH2Ph) in compound 7e resulted in the most potent inhibitory activity (IC50 = 1.26 µM), even more potent than the known APN inhibitor Bestatin.

    • Increasing the steric bulk and modifying the stereochemistry at the benzylic position, as seen in compounds 7f-7i , generally maintains good activity, although slightly less potent than 7e .

    • The presence of a sulfoxide-containing side chain (7j , 7k ) leads to moderate activity.

    • Introduction of a hydroxyl group in the side chain (7l-7o ) results in a complete loss of activity.

While this data is for a scaffold with an additional hydroxyl group, it strongly suggests that for this compound analogs, modifications at the amino group with hydrophobic and aromatic moieties are crucial for potent APN inhibition. The 3-hydroxyl group on the phenyl ring of the core scaffold is expected to influence binding, potentially through hydrogen bonding interactions within the enzyme's active site. Further studies exploring substitutions on the phenyl ring are needed to fully elucidate the SAR for this specific scaffold.

Experimental Protocols

General Synthesis of 3-Amino-2-hydroxyl-3-phenylpropanoic Acid Derivatives

The synthesis of the evaluated compounds generally follows a multi-step process:

  • Protection of the Amino Group: The starting material, (2R, 3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid hydrochloride, is protected with a di-tert-butyl dicarbonate ((Boc)2O) group to yield the key intermediate.

  • Coupling Reaction: The Boc-protected intermediate is then coupled with various methyl esters of amino acids or dipeptides using a classical peptide coupling method involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt).

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a methanol/water mixture.

  • Deprotection: Finally, the Boc protecting group is removed to yield the target compounds.

Aminopeptidase N (APN/CD13) Inhibition Assay

The inhibitory activity of the compounds against APN is typically determined using a spectrophotometric method.

Materials:

  • Porcine kidney aminopeptidase N (or other sources like human recombinant APN).

  • L-leucine-p-nitroanilide (substrate).

  • Tricine buffer (pH 8.0).

  • Test compounds (dissolved in a suitable solvent like DMSO).

  • 96-well microplate reader.

Procedure:

  • Prepare a solution of the APN enzyme in Tricine buffer.

  • Prepare a solution of the substrate, L-leucine-p-nitroanilide, in an appropriate solvent (e.g., methanol) and then dilute in buffer.

  • In a 96-well plate, add the enzyme solution, buffer, and various concentrations of the test compounds.

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

  • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Monitor the increase in absorbance at 405 nm over time. The absorbance is due to the release of p-nitroaniline upon hydrolysis of the substrate.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

  • The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for APN Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme APN Enzyme Solution Plate 96-Well Plate Enzyme->Plate Substrate Substrate Solution (L-leucine-p-nitroanilide) Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Inhibitor Test Compound Solutions Inhibitor->Plate Incubation Pre-incubation (Enzyme + Inhibitor) Plate->Incubation Incubation->Reaction Measurement Absorbance Measurement (405 nm) Reaction->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition % Inhibition Calculation Rate->Inhibition IC50 IC50 Determination Inhibition->IC50

Caption: Workflow for determining the IC50 of APN inhibitors.

Aminopeptidase N (CD13) Signaling Pathway in Cancer

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APN APN/CD13 Integrin Integrins APN->Integrin associates with GPCR GPCRs APN->GPCR can activate Wnt Wnt/β-catenin Pathway APN->Wnt modulates FAK FAK Integrin->FAK PI3K PI3K GPCR->PI3K Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Transcription MAPK MAPK/ERK Pathway MAPK->Transcription Wnt->Transcription Src Src FAK->Src Src->PI3K Src->MAPK Angiogenesis Angiogenesis Transcription->Angiogenesis Metastasis Metastasis Transcription->Metastasis Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Caption: Simplified signaling pathways regulated by APN/CD13 in cancer.

In Vitro Efficacy of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro efficacy of various 3-Amino-3-(3-hydroxyphenyl)propanoic acid derivatives. While robust in vivo data remains to be established, this analysis of existing experimental data offers valuable insights into the potential of these compounds as antimicrobial and anticancer agents.

This guide summarizes key quantitative data, details experimental methodologies, and visualizes potential mechanisms of action to aid in the evaluation of this class of compounds for further preclinical and clinical development. The available data suggests that these derivatives exhibit significant, structure-dependent bioactivity in vitro. However, it is crucial to note that one study explicitly states, "Further studies are needed to better understand the safety, tolerability, and in vivo properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives."

In Vitro Anticancer Efficacy

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their cytotoxic effects against the human lung adenocarcinoma cell line, A549. The data reveals that specific substitutions on the core structure significantly influence the anticancer activity.

Quantitative Anticancer Data
CompoundConcentration (µM)A549 Cell Viability (%)[1]Non-cancerous Vero Cell Viability (%)
12 100~50%Not specified
20 100~50%>80%
21 100~50%>80%
22 100~50%>80%
29 100~50%>80%
Doxorubicin (Control) 100<50%Not specified
Cisplatin (Control) 100>50%~60%

Note: The original data was presented in a bar chart. The values above are estimations from the visual representation.

Experimental Protocol: MTT Assay for Cell Viability

The in vitro anticancer activity of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Culture: A549 cells were cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells were treated with the test compounds at a concentration of 100 µM for 24 hours. Doxorubicin and cisplatin were used as positive controls.

  • MTT Addition: After the incubation period, the MTT reagent was added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability was calculated as a percentage relative to the untreated control cells.

In Vitro Antimicrobial Efficacy

Several 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated significant in vitro activity against a panel of multidrug-resistant bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, was determined for these compounds.

Quantitative Antimicrobial Data (MIC in µg/mL)
CompoundS. aureus (MRSA)[2][3]E. faecalis (VRE)[2][3]E. coli[2][3]K. pneumoniae[2][3]C. auris[2][3]
7 32>64>64>64Not specified
14 Not specifiedNot specifiedNot specifiedNot specifiedPromising
15 1 - 80.5 - 28 - 648 - 648 - 64
16 1 - 80.5 - 28 - 648 - 648 - 64
17 Not specifiedNot specifiedNot specifiedNot specifiedPromising
29 16>64>64>64Not specified
30 16163264Not specified
Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC values for the antimicrobial compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains were cultured, and the inoculum was prepared and standardized to a specific concentration.

  • Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Potential Mechanisms of Action and Experimental Workflows

The precise molecular targets of these this compound derivatives are still under investigation. However, based on their chemical structure and the observed biological activities, potential mechanisms of action can be proposed.

Proposed Anticancer Mechanism of Action

The anticancer effect of these derivatives is thought to be linked to their antioxidant properties, which can modulate the levels of reactive oxygen species (ROS) within cancer cells. Elevated ROS can contribute to tumorigenesis, and the phenolic hydroxyl group in these compounds can act as a radical scavenger.

anticancer_mechanism This compound derivative This compound derivative ROS Reactive Oxygen Species (ROS) This compound derivative->ROS Scavenges Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: Proposed antioxidant mechanism of action for anticancer activity.

Experimental Workflow for Anticancer Drug Screening

The evaluation of potential anticancer compounds typically follows a standardized workflow, starting from initial screening to more complex cellular models.

experimental_workflow Start Compound_Synthesis Synthesis of Derivatives Start->Compound_Synthesis In_Vitro_Screening In Vitro Cytotoxicity (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Lead_Identification Identification of Lead Compounds In_Vitro_Screening->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_Studies->In_Vivo_Studies End In_Vivo_Studies->End

Caption: General experimental workflow for anticancer drug discovery.

In Silico ADME Prediction: A Glimpse into In Vivo Potential

While experimental in vivo data is lacking, computational methods can provide predictions of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. One such prediction, the "boiled egg model," was performed for some of the antimicrobial derivatives. This model predicts gastrointestinal absorption and brain penetration. The results of this in silico analysis suggest that some of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have favorable pharmacokinetic properties, making them promising candidates for further hit-to-lead optimization.

Conclusion and Future Directions

The currently available data strongly supports the in vitro potential of this compound derivatives as a promising scaffold for the development of novel anticancer and antimicrobial agents. The structure-activity relationship observed in the initial screenings provides a solid foundation for further chemical modifications to enhance potency and selectivity.

The critical next step for this class of compounds is the comprehensive evaluation of their in vivo efficacy and safety profiles. This should include pharmacokinetic studies to understand their ADME properties in animal models, followed by efficacy studies in relevant disease models (e.g., xenograft models for cancer, infection models for antimicrobial activity). The significant in vitro activity, coupled with favorable in silico predictions for some derivatives, warrants these further investigations to determine if the promising in vitro results can be translated into tangible therapeutic benefits.

References

cross-reactivity studies of 3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cross-Reactivity Studies in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available literature does not contain specific cross-reactivity studies for 3-Amino-3-(3-hydroxyphenyl)propanoic acid. The primary application of this compound appears to be as a specialized building block in peptide synthesis.[1][2] Without a defined primary biological target, a formal cross-reactivity analysis is not feasible.

This guide, therefore, provides a comprehensive overview of the principles and methodologies of cross-reactivity studies, using the well-characterized multi-kinase inhibitors, Sunitinib and Dasatinib , as illustrative examples. This comparison will serve as a practical template for evaluating the selectivity of investigational compounds.

The Critical Role of Cross-Reactivity Profiling

In drug development, cross-reactivity refers to the ability of a compound to bind to and modulate the activity of targets other than its intended primary target. While sometimes leading to beneficial polypharmacology, unintended off-target interactions are a major cause of adverse drug reactions and toxicity.[3][4] Early and comprehensive in vitro safety and pharmacology profiling is therefore essential to de-risk drug candidates, refine structure-activity relationships, and increase the probability of clinical success.[5][6]

Comparative Kinase Inhibition Profile: Sunitinib vs. Dasatinib

To illustrate how cross-reactivity is assessed and compared, the following table presents data from a KINOMEscan™ screen for two FDA-approved tyrosine kinase inhibitors, Sunitinib and Dasatinib.[1] The data shows the percentage of the kinase remaining bound to an immobilized ligand after competition with the test compound at a concentration of 100 nM. A lower percentage of control indicates stronger binding and, therefore, more potent inhibition.

This comparison clearly highlights the distinct selectivity profiles of the two inhibitors. Dasatinib shows potent activity against ABL and SRC family kinases, while Sunitinib is a strong inhibitor of KIT, PDGF, and VEGF receptors.[1]

Kinase TargetDasatinib (% of Control @ 100 nM)Sunitinib (% of Control @ 100 nM)Primary Cellular Function
ABL1 0.1 38Cell differentiation, division, adhesion
SRC 0.2 45Cell growth, differentiation, migration
LCK 0.1 62T-cell signaling and activation
LYN 0.1 55B-cell signaling
YES1 0.1 58Cell growth and survival
KIT 1.50.8 Cell survival, proliferation, hematopoiesis
PDGFRA 2.51.2 Cell growth, proliferation, and differentiation
PDGFRB 1.80.9 Angiogenesis, cell proliferation
VEGFR2 351.5 Angiogenesis, vascular development
FLT3 452.1 Hematopoietic stem cell proliferation

Data is illustrative and compiled from publicly available KINOMEscan™ datasets. The specific values can vary between experiments and assay conditions.[1]

Experimental Protocols

A variety of assays are employed to determine the cross-reactivity profile of a compound. These include radioligand displacement assays for receptors and transporters, and enzyme inhibition assays for enzymes like kinases.[7][8] The KINOMEscan™ platform is a widely used competition binding assay for profiling kinase inhibitors.[1]

KINOMEscan™ Competition Binding Assay Protocol

This assay quantifies the interaction of a test compound with a large panel of DNA-tagged human kinases.

1. Reagents and Materials:

  • Test Compounds (e.g., Sunitinib, Dasatinib) dissolved in DMSO.

  • Kinase Panel: A collection of purified, DNA-tagged human kinases.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor covalently attached to a solid support (e.g., beads).

  • Binding Buffer.

  • Wash Buffer.

  • Elution Buffer.

  • qPCR reagents.

2. Assay Procedure:

  • Reaction Setup: A mixture of the DNA-tagged kinase, the immobilized ligand, and the test compound is prepared in the binding buffer.

  • Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase. The mixture is incubated to allow the binding to reach equilibrium.

  • Washing: The solid support with the bound kinase is washed to remove any unbound kinase and the test compound.

  • Elution: The kinase that remains bound to the immobilized ligand is eluted.

  • Quantification: The amount of the eluted, DNA-tagged kinase is quantified using qPCR. The amount of kinase detected is inversely proportional to the binding affinity of the test compound.

3. Data Analysis:

  • The qPCR results are used to calculate the amount of kinase bound to the solid support in the presence of the test compound relative to a DMSO vehicle control.

  • The results are expressed as "percent of control" using the following formula: % Control = (SignalTest Compound / SignalDMSO Control) * 100

  • A lower "% Control" value indicates a stronger interaction between the test compound and the kinase.[1]

Visualizing Workflows and Pathways

Diagrams are essential tools for understanding complex experimental workflows and biological signaling pathways.

KINOMEscan_Workflow cluster_preparation Preparation cluster_assay Assay Steps k DNA-tagged Kinase mix Incubate to Equilibrium k->mix l Immobilized Ligand l->mix c Test Compound c->mix wash Wash Unbound mix->wash elute Elute Bound Kinase wash->elute qpcr Quantify by qPCR elute->qpcr

Caption: KINOMEscan™ Experimental Workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) SRC SRC (Off-Target) RTK->SRC RAS RAS RTK->RAS PI3K PI3K RTK->PI3K TF Transcription Factors SRC->TF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation & Angiogenesis TF->Proliferation Sunitinib Sunitinib Sunitinib->RTK On-Target Inhibition Dasatinib Dasatinib Dasatinib->SRC Off-Target Inhibition

Caption: Simplified Signaling Pathway with On- and Off-Target Inhibition.

References

Comparative Benchmarking of 3-Amino-3-(3-hydroxyphenyl)propanoic acid Against Known Phenylalanine Ammonia-Lyase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative Phenylalanine Ammonia-Lyase (PAL) inhibitor, 3-Amino-3-(3-hydroxyphenyl)propanoic acid, against well-characterized inhibitors of the enzyme. Phenylalanine Ammonia-Lyase (EC 4.3.1.24) is a critical enzyme, acting as the first and committed step in the phenylpropanoid pathway in plants, fungi, and some bacteria.[1][2] This pathway is responsible for the biosynthesis of a vast array of secondary metabolites essential for growth, development, and defense, including flavonoids, lignins, and stilbenes.[1] As the gateway to this extensive metabolic network, PAL is a significant target for developing herbicides, antifungals, and therapeutic agents.

This document serves as a benchmark for researchers investigating novel PAL inhibitors, providing key performance data for established compounds and detailed experimental protocols for comparative assays. To date, no public data is available on the inhibitory activity of this compound against PAL. The following comparison, therefore, positions it as a test compound against known standards.

Data Presentation: Benchmarking Inhibitors

For a quantitative comparison, the inhibitory activities of established PAL inhibitors are summarized below. These compounds serve as a benchmark for evaluating the efficacy of novel molecules like this compound. The primary metric for inhibitor potency is the inhibition constant (Kᵢ), which represents the concentration required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.

Table 1: Quantitative Comparison of Known PAL Inhibitors

Inhibitor NameAbbreviationType of InhibitionKᵢ (Inhibition Constant)Source Organism of PALReference
2-Aminoindan-2-phosphonic acidAIPCompetitive, Slow-binding7 ± 2 nMParsley (P. crispum)[3][4]
L-2-Aminooxy-3-phenylpropionic acidL-AOPPCompetitive, Slow-bindingData not specifiedParsley (P. crispum)[3][5]
This compoundTest Cmpd.To be determinedTo be determinedTo be determined-

Note: L-AOPP is widely cited as a potent and specific inhibitor of PAL, making it an essential qualitative benchmark despite the absence of a specific Kᵢ value in the cited literature.[5][6]

Signaling Pathway: The Phenylpropanoid Pathway

PAL catalyzes the non-oxidative deamination of L-Phenylalanine to produce trans-Cinnamic acid and ammonia.[1] This reaction is the entry point into the general phenylpropanoid pathway, which branches out to produce a multitude of essential secondary metabolites. Understanding this pathway is crucial for contextualizing the impact of PAL inhibition.

Phenylpropanoid_Pathway sub sub enz enz prod prod inhibitor inhibitor Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phe->PAL Cin trans-Cinnamic Acid PAL->Cin NH₃ Downstream General Phenylpropanoid Pathway Enzymes (C4H, 4CL, etc.) Cin->Downstream Products Flavonoids Lignin Stilbenes Coumarins Downstream->Products TestCmpd 3-Amino-3-(3-hydroxyphenyl) propanoic acid (Test Compound) TestCmpd->PAL Inhibition (putative) AIP AIP AIP->PAL AOPP L-AOPP AOPP->PAL

Caption: The role of PAL as the gateway enzyme in the phenylpropanoid pathway and its inhibition.

Experimental Protocols

To benchmark this compound, a standardized PAL inhibition assay is required. The following protocol is a widely adopted spectrophotometric method.

Protocol: Spectrophotometric Assay of PAL Inhibition

Principle: The activity of PAL is determined by monitoring the conversion of L-Phenylalanine to trans-Cinnamic acid. The formation of trans-Cinnamic acid, which has a distinct absorption maximum at 290 nm, is measured by the increase in absorbance at this wavelength. The rate of this increase is directly proportional to PAL activity.[1][7] The presence of an inhibitor will reduce this rate.

Materials and Reagents:

  • Enzyme Source: Purified PAL or a crude enzyme extract from a plant source (e.g., parsley, potato).

  • Assay Buffer: 0.1 M Tris-HCl buffer, pH 8.8.[1]

  • Substrate Stock Solution: 40 mM L-Phenylalanine in Assay Buffer.[7]

  • Inhibitor Stock Solutions: A series of concentrations of the test compound (this compound) and benchmark inhibitors (AIP, L-AOPP) prepared in the Assay Buffer.

  • Stop Solution: 4 M HCl or 1 M Trichloroacetic acid (TCA).[7][8]

  • Instrumentation: UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 290 nm.

Procedure:

  • Reaction Setup: For each assay, prepare reaction tubes (e.g., 1.5 mL microcentrifuge tubes). A typical 1 mL reaction mixture includes:

    • 800 µL of Assay Buffer

    • 100 µL of Substrate Stock Solution (final concentration: 4 mM)

    • 50 µL of Inhibitor Solution (or buffer for control)

    • 50 µL of Enzyme Extract

  • Assay Execution:

    • Set up control tubes (no inhibitor), blank tubes (no enzyme), and test tubes for each inhibitor concentration.

    • Pre-incubate the reaction mixtures (buffer, substrate, inhibitor) at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.[4]

    • Initiate the reaction by adding the enzyme extract to each tube.

    • Incubate the reactions for a fixed period (e.g., 30-60 minutes), ensuring the reaction rate is linear.[7][8]

    • Stop the reaction by adding 50 µL of the Stop Solution.[7]

  • Measurement:

    • Centrifuge the tubes to pellet any precipitated protein.

    • Measure the absorbance of the supernatant at 290 nm against the blank.

  • Data Analysis:

    • Calculate the concentration of trans-Cinnamic acid produced using its molar extinction coefficient (ε ≈ 9630 M⁻¹cm⁻¹ to 17,400 M⁻¹cm⁻¹ depending on the specific buffer and pH).[1][8]

    • Determine the reaction velocity (v) for the control and for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the control.

    • To determine the inhibition constant (Kᵢ) and the mode of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor. Plot the data using a Lineweaver-Burk or Dixon plot.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the PAL inhibition assay from sample preparation to data analysis.

PAL_Assay_Workflow start_end start_end process process data data decision decision Start Start Prep Prepare Reagents: Buffer, Substrate, Inhibitors Start->Prep Setup Set up Reaction Tubes (Control, Blank, Test) Prep->Setup Enzyme Prepare Enzyme Extract Enzyme->Setup Incubate Pre-incubate at 37°C Setup->Incubate React Initiate Reaction with Enzyme Incubate for 30-60 min Incubate->React Stop Stop Reaction (e.g., with HCl) React->Stop Measure Measure Absorbance at 290 nm Stop->Measure Calc Calculate Reaction Velocity & % Inhibition Measure->Calc Kinetics Determine Ki and Inhibition Type Calc->Kinetics End End Kinetics->End

Caption: Workflow for the spectrophotometric Phenylalanine Ammonia-Lyase (PAL) inhibition assay.

References

A Comparative Analysis of Synthetic Routes to 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of chiral β-amino acids is a critical step in the creation of novel therapeutics. 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a key structural motif in various pharmacologically active compounds, can be synthesized through several routes. This guide provides a comparative analysis of two prominent methods: a classical chemical approach via a one-pot Rodionov-type reaction and a greener chemoenzymatic strategy employing a transaminase.

The selection of an appropriate synthetic route is often a balance between yield, purity, cost, and environmental impact. This document outlines the experimental protocols for each method, presents a quantitative comparison of their key performance indicators, and provides a visual representation of the synthetic workflows.

Comparative Data of Synthetic Routes

ParameterRoute 1: One-Pot Rodionov-Type Reaction Route 2: Chemoenzymatic Synthesis
Starting Materials 3-Hydroxybenzaldehyde, Malonic Acid, Ammonium Acetate3-Hydroxy-β-keto acid, Amino Donor (e.g., Isopropylamine)
Key Reagents/Catalysts Ethanol (solvent)Transaminase (biocatalyst), Pyridoxal 5'-phosphate (cofactor)
Reaction Conditions Reflux (approx. 78 °C)Mild aqueous conditions (e.g., 25-40 °C, neutral pH)
Reaction Time 6 - 8 hours12 - 24 hours
Reported Yield Moderate to Good (typically 40-70% for analogous aryl derivatives)[1]Generally high (can exceed 90% with optimized enzyme and conditions)
Enantioselectivity Produces a racemic mixtureHigh (often >99% enantiomeric excess for a single enantiomer)
Purification RecrystallizationProduct isolation from aqueous media (e.g., extraction, chromatography)
Environmental Impact Use of organic solvents and heatingAqueous-based, biodegradable catalyst, milder conditions
Scalability Readily scalableCan be challenging due to enzyme cost and stability, but continuous flow methods are emerging

Synthetic Route 1: One-Pot Rodionov-Type Reaction

This classical approach offers a straightforward, one-pot synthesis of 3-amino-3-arylpropionic acids from readily available starting materials. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

Experimental Protocol

A general procedure for this type of reaction involves refluxing the aldehyde, malonic acid, and a source of ammonia (like ammonium acetate) in a suitable solvent, typically an alcohol such as ethanol.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-hydroxybenzaldehyde (1 equivalent), malonic acid (1-1.2 equivalents), and ammonium acetate (2-2.5 equivalents).

  • Solvent Addition: Add absolute ethanol as the solvent.

  • Reaction: Heat the mixture to reflux with stirring for 6 to 8 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. The crude product is then typically purified by recrystallization from a suitable solvent like hot methanol or ethanol to yield the racemic this compound.[1]

cluster_start Starting Materials cluster_process Process cluster_product Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction Reaction 3-Hydroxybenzaldehyde->Reaction Malonic Acid Malonic Acid Malonic Acid->Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction Purification Purification Reaction->Purification Cooling & Filtration Racemic Product Racemic Product Purification->Racemic Product Recrystallization

Workflow for the One-Pot Rodionov-Type Synthesis.

Synthetic Route 2: Chemoenzymatic Synthesis using Transaminase

This modern approach utilizes a biocatalyst, specifically a transaminase, to asymmetrically synthesize the desired β-amino acid from a prochiral keto acid. This method is highly valued for its excellent enantioselectivity and environmentally benign reaction conditions.

Experimental Protocol

The chemoenzymatic synthesis involves the conversion of a β-keto acid precursor, which can be synthesized from 3-hydroxyacetophenone, followed by the enzymatic transamination.

  • Preparation of the β-keto acid: Synthesize the corresponding β-keto acid of 3-hydroxybenzaldehyde through methods such as the carboxylation of 3-hydroxyacetophenone.

  • Enzymatic Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer at pH 7-8), dissolve the 3-hydroxy-β-keto acid, a suitable amino donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP).

  • Enzyme Addition: Add the selected transaminase enzyme (as a purified enzyme or in whole-cell form).

  • Reaction: Incubate the mixture at a controlled temperature (typically 25-40 °C) with gentle agitation for 12 to 24 hours. The reaction progress can be monitored by HPLC.

  • Work-up and Purification: After the reaction is complete, denature the enzyme (e.g., by heat or pH change) and remove it by centrifugation. The product can then be isolated from the aqueous solution by methods such as ion-exchange chromatography or extraction, yielding the enantiomerically pure this compound.

cluster_start Starting Materials cluster_process Process cluster_product Product 3-Hydroxy-β-keto acid 3-Hydroxy-β-keto acid Enzymatic Reaction Enzymatic Reaction 3-Hydroxy-β-keto acid->Enzymatic Reaction Amino Donor Amino Donor Amino Donor->Enzymatic Reaction Purification Purification Enzymatic Reaction->Purification Enzyme Removal Enantiopure Product Enantiopure Product Purification->Enantiopure Product Chromatography

Workflow for the Chemoenzymatic Synthesis.

Conclusion

The choice between the one-pot Rodionov-type reaction and chemoenzymatic synthesis for preparing this compound depends on the specific requirements of the project. The classical chemical method is a robust and scalable option for producing the racemic compound. In contrast, the chemoenzymatic route offers a green and highly selective alternative for obtaining the enantiomerically pure product, which is often a crucial requirement in drug development. While the enzymatic method may require more initial investment in catalyst development and optimization, its advantages in terms of sustainability and stereochemical control are significant.

References

Safety Operating Guide

Proper Disposal of 3-Amino-3-(3-hydroxyphenyl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 3-Amino-3-(3-hydroxyphenyl)propanoic acid, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2] In the event of skin or eye contact, rinse the affected area immediately and thoroughly with water for at least 15 minutes and seek medical attention.[3][4] Contaminated clothing should be removed and washed before reuse.[1]

Spill Management and Containment

In the case of a spill, prevent further leakage if it is safe to do so.[1] Small spills can be managed by absorbing the material with an inert absorbent such as sand, silica gel, or vermiculite.[2] The absorbed material should then be collected and placed into a suitable, labeled container for disposal.[1][2] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department for assistance. Do not allow the product to enter drains, waterways, or soil.[1][2]

Disposal Procedures

The primary and recommended method for the disposal of this compound, including any contaminated materials, is to transfer it to an approved waste disposal plant.[1][3] It is imperative to consult and comply with all local, state, and federal regulations regarding chemical waste disposal. Do not dispose of this chemical with household garbage or allow it to reach the sewage system.[5]

Key Disposal Steps:

  • Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.

  • Containerization: Use a clearly labeled, sealed, and appropriate container for the waste. The label should include the chemical name and any associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed waste disposal contractor.[1][3]

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal.

  • Arrangement for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.

Hazard and Precautionary Data Summary

Hazard StatementPrecautionary Statement
H315: Causes skin irritation[1][5]P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
H319: Causes serious eye irritation[1][5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1]
H335: May cause respiratory irritation[1][5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
General DisposalP501: Dispose of contents/container to an approved waste disposal plant.[1][3]

Disposal Workflow

G Disposal Workflow for this compound cluster_0 On-Site Management cluster_1 Disposal Pathway cluster_2 Regulatory Compliance start Generation of Waste (Unused product or contaminated material) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Designated Secure Area containerize->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs transport Arrange for Pickup and Off-Site Transport contact_ehs->transport consult_reg Consult Local, State, and Federal Regulations contact_ehs->consult_reg Ensure Compliance disposal Final Disposal at an Approved Waste Facility transport->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Amino-3-(3-hydroxyphenyl)propanoic acid. Adherence to these protocols is vital for ensuring personal safety and maintaining the integrity of experimental work.

The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE)

A summary of the required PPE for handling this compound is provided in the table below.

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles / Face ShieldTight-sealing, chemical splash-resistant safety goggles are required.[3][4][5] A face shield should be worn when there is a risk of splashing.[4][6]
Hand Protection Chemical-Resistant GlovesImpermeable gloves are mandatory.[1] Disposable nitrile gloves are recommended for broad short-term protection.[4] Always inspect gloves before use.
Body Protection Laboratory Coat / Protective ClothingA laboratory coat is the minimum requirement.[4] For procedures with a higher risk of exposure, impervious or fire-resistant clothing should be considered.[3]
Respiratory Protection RespiratorGenerally not required when working in a well-ventilated area.[1] If dust is generated or ventilation is inadequate, a NIOSH-approved respirator is necessary.[3][4]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are crucial to minimize exposure and maintain a safe working environment. The following workflow outlines the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_vent Ensure Adequate Ventilation (Fume Hood Preferred) prep_ppe Don All Required PPE prep_vent->prep_ppe handle_weigh Weigh Compound Carefully to Minimize Dust prep_ppe->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash disp_waste Dispose of Contaminated PPE and Waste According to Institutional Guidelines post_wash->disp_waste

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

General Handling Precautions:

  • Work should be conducted in a well-ventilated area, with a chemical fume hood being the preferred location.[3][4]

  • Measures should be taken to avoid the formation and accumulation of dust.[3][4]

  • Direct contact with skin, eyes, and clothing must be prevented.[3][4]

  • Eating, drinking, or smoking is strictly prohibited in the handling area.

  • After handling, it is essential to wash hands thoroughly.[1][4]

  • Any clothing that becomes contaminated should be removed and laundered before reuse.

Storage:

  • Store the compound in a tightly sealed container.[3]

  • The storage location should be cool, dry, and well-ventilated.[3]

Spill and Disposal Plan

Spill Cleanup:

  • Evacuate: Keep all non-essential personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains or waterways.

  • Cleanup: Carefully collect the spilled material and place it in a suitable container for disposal.[3] Avoid generating dust during this process.[3]

Disposal:

  • This material should not be disposed of with regular household waste.[1]

  • All waste, including contaminated PPE, must be disposed of in accordance with institutional and local environmental regulations.[1]

First-Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to an area with fresh air.[3] If breathing is difficult, provide oxygen.[3] Seek medical attention if symptoms persist.
Skin Contact Immediately remove all contaminated clothing.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, seek medical advice.
Eye Contact Rinse the eyes cautiously with water for several minutes.[1][7] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][7] Seek immediate medical attention.
Ingestion Rinse the mouth thoroughly with water.[4][7] Do NOT induce vomiting.[4][7] Immediately call a poison center or doctor.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-(3-hydroxyphenyl)propanoic acid
Reactant of Route 2
3-Amino-3-(3-hydroxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.